molecular formula C9H8O2 B076594 5-Methoxybenzofuran CAS No. 13391-28-1

5-Methoxybenzofuran

Numéro de catalogue: B076594
Numéro CAS: 13391-28-1
Poids moléculaire: 148.16 g/mol
Clé InChI: JJXPTUWJVQUHKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methoxybenzofuran is a significant chemical scaffold and synthetic intermediate of high interest in organic chemistry and pharmaceutical research. This benzofuran derivative serves as a versatile building block for the synthesis of more complex heterocyclic compounds, particularly those with potential biological activity. Its core structure is a fused bicyclic system comprising a benzene ring and a furan ring, with a methoxy substituent at the 5-position, which influences its electronic properties and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-methoxy-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXPTUWJVQUHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158418
Record name Benzofuran, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13391-28-1
Record name 5-Methoxybenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13391-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofuran, 5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013391281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxybenzofuran
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzofuran, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxybenzo[b]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOFURAN, 5-METHOXY-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSU72383LP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Molecular Blueprint: Structure and Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Data Analysis of 5-Methoxybenzofuran

This guide provides a comprehensive analysis of the spectral data of this compound, a key heterocyclic compound with applications in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the "why" behind the spectral features, the logic of experimental design, and the best practices for data acquisition and interpretation. Our approach is grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible results.

This compound (C₉H₈O₂) is an aromatic organic compound consisting of a benzene ring fused to a furan ring, with a methoxy group (-OCH₃) substituted at the 5-position.[2] The precise characterization of this molecule is paramount for its application, as its electronic and structural properties directly influence its biological activity and material characteristics. Spectroscopic analysis is the cornerstone of this characterization.

To facilitate our discussion, we will use the standard IUPAC numbering system for the benzofuran core.

Caption: IUPAC numbering of the this compound scaffold.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, a "soft" ionization technique like Electrospray Ionization (ESI) or a "hard" technique like Electron Ionization (EI) can be employed.

Expertise & Causality: Interpreting the Mass Spectrum

In a typical EI-MS experiment, this compound will produce a molecular ion peak (M⁺•) corresponding to its exact mass. The key to structural elucidation lies in the fragmentation pattern, which is a direct consequence of the molecule's inherent chemical stability and bond energies.

The fragmentation of benzofurans is complex and heavily influenced by substituents.[3] For a methoxy-substituted benzofuran, key fragmentation pathways include the loss of a methyl radical (•CH₃) or a formaldehyde molecule (CH₂O), which are diagnostic for the methoxy group.[4]

A plausible fragmentation pathway is outlined below:

fragmentation_pathway M This compound (M⁺•) m/z = 148 M_minus_H [M-H]⁺ m/z = 147 M->M_minus_H - •H M_minus_CH3 [M-CH₃]⁺ m/z = 133 M->M_minus_CH3 - •CH₃ M_minus_CO [M-CO]⁺• m/z = 120 M->M_minus_CO - CO (minor) M_minus_CHO [M-CHO]⁺ m/z = 119 M_minus_H->M_minus_CHO - CO Fragment_105 Acylium Ion m/z = 105 M_minus_CH3->Fragment_105 - CO

Caption: Plausible EI-MS fragmentation pathway for this compound.

Data Summary: Mass Spectrometry

Ion m/z (Nominal) Description
[M]⁺• 148 Molecular Ion
[M-CH₃]⁺ 133 Loss of a methyl radical from the methoxy group.[2]

| [M-H-CO]⁺ | 119 | Loss of a hydrogen radical followed by carbon monoxide. |

Trustworthiness: A Self-Validating GC-MS Protocol

This protocol ensures data integrity through systematic checks and the use of a well-characterized system.

Objective: To acquire high-resolution Electron Ionization (EI) mass spectra for this compound.

Instrumentation: Gas Chromatograph coupled to a Quadrupole Mass Spectrometer.[5]

Methodology:

  • System Preparation & Calibration:

    • Perform a system bake-out to minimize column bleed and contamination.

    • Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine - PFTBA) to ensure mass accuracy across the desired range (e.g., 30-600 amu). The calibration file serves as a validation check for the instrument's state.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Prepare a working solution of 10 µg/mL by diluting the stock solution. The choice of a volatile solvent ensures efficient vaporization in the injector.[3]

  • GC Parameters:

    • Injector: Split mode (e.g., 20:1), 280°C.[5]

    • Column: A non-polar column, such as a DB-1 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating aromatic compounds.

    • Oven Program: Start at 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 5 min. This program ensures good separation from solvent and potential impurities.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.[5]

    • Source Temperature: 230°C.[5]

    • Scan Range: 35-500 amu. This range covers the molecular ion and expected fragments.

  • Data Acquisition & Analysis:

    • Inject 1 µL of the sample.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

    • Compare the acquired spectrum against a reference library (e.g., NIST) and analyze the fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HMBC, allow for unambiguous assignment of every atom.

Expertise & Causality: Interpreting ¹H and ¹³C NMR Spectra

The chemical shifts in NMR are governed by the local electronic environment of each nucleus. The electronegative oxygen atoms and the aromatic ring currents in this compound create a distinct and predictable pattern of signals.

  • ¹H NMR: The aromatic region will show signals for the five protons on the benzofuran core. Their splitting patterns (doublets, triplets, etc.) reveal their connectivity. The methoxy group will appear as a sharp singlet, typically around 3.8-3.9 ppm, due to the three equivalent, non-coupled protons.[5]

  • ¹³C NMR: The spectrum will show nine distinct signals for the nine unique carbon atoms. The chemical shift of the methoxy carbon is particularly informative. Aromatic methoxy groups typically resonate around 56 ppm.[6] However, steric hindrance or specific electronic effects can shift this value. The orientation of the methoxy group relative to the aromatic ring can influence the virtual molecular orbital space, leading to observable changes in the ¹³C chemical shift.[6][7] Carbons directly attached to oxygen (C5 and the furan ether carbons) will be shifted downfield.

Data Summary: Predicted NMR Assignments (in CDCl₃)

Position ¹H δ (ppm), Multiplicity, J (Hz) ¹³C δ (ppm) Rationale
H-2 ~7.6 (d, J≈2.2) ~145 Furan proton, adjacent to oxygen.
H-3 ~6.7 (d, J≈2.2) ~107 Furan proton, coupled to H-2.
H-4 ~7.2 (d, J≈2.5) ~100 Benzene proton, ortho to the methoxy group.
H-6 ~6.9 (dd, J≈8.8, 2.5) ~112 Benzene proton, meta to the methoxy group.
H-7 ~7.4 (d, J≈8.8) ~111 Benzene proton, para to the methoxy group.
5-OCH₃ ~3.8 (s) ~56 Methoxy group protons.[5]
C-2 - ~145 Furan carbon, adjacent to oxygen.
C-3 - ~107 Furan carbon.
C-3a - ~128 Bridgehead carbon.
C-4 - ~100 Carbon ortho to methoxy group.
C-5 - ~156 Carbon bearing the methoxy group.
C-6 - ~112 Carbon meta to methoxy group.
C-7 - ~111 Carbon para to methoxy group.
C-7a - ~150 Bridgehead carbon adjacent to furan oxygen.
5-OCH₃ - ~56 Methoxy carbon.[6]

(Note: These are predicted values based on data for similar structures and general NMR principles. Actual values may vary slightly.)[8]

Trustworthiness: A Self-Validating NMR Protocol

This protocol ensures accuracy through proper sample preparation, instrument setup, and the use of 2D correlation experiments for self-validation of assignments.

Objective: To acquire high-resolution ¹H, ¹³C, and 2D NMR spectra for unambiguous structural elucidation.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.[9]

Methodology:

  • Sample Preparation:

    • Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.[3]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup & Shimming:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming is a common cause of broad peaks.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Parameters: 32 scans, 16-ppm spectral width, 2-second relaxation delay.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and measure coupling constants.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters: 1024 scans, 240-ppm spectral width, 2-second relaxation delay.

    • Process and calibrate the spectrum using the solvent peak (CDCl₃ at δ 77.16 ppm).

  • 2D NMR for Validation:

    • COSY (Correlation Spectroscopy): Run a gradient COSY experiment to identify proton-proton couplings (e.g., H-6 with H-7, H-2 with H-3). This validates the connectivity map derived from ¹H splitting patterns.

    • HMBC (Heteronuclear Multiple Bond Correlation): Run a gradient HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. Key correlations for validation include the methoxy protons to C-5, and H-7 to C-5 and C-3a. These correlations confirm the position of the methoxy group and the overall fusion of the ring system.

  • Data Analysis:

    • Use the combination of 1D and 2D data to assign every proton and carbon signal. The cross-peaks in the 2D spectra serve as a self-validating system for the 1D assignments.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Causality: Interpreting the IR Spectrum

The IR spectrum of this compound is dominated by vibrations associated with the aromatic system, the furan ring, and the ether linkage.

  • C-O Stretching: As an aromatic ether, two prominent C-O stretching bands are expected. The aryl-O stretch typically appears as a strong band between 1200-1300 cm⁻¹, while the O-CH₃ stretch is found around 1050 cm⁻¹.[10][11]

  • Aromatic C=C Stretching: Multiple sharp bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene and furan rings.[12]

  • Aromatic C-H Stretching: A sharp band will be observed just above 3000 cm⁻¹.

  • C-H Bending (Out-of-Plane): Bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Data Summary: Key IR Absorptions

Wavenumber (cm⁻¹) Vibration Type Intensity
~3100-3000 Aromatic C-H Stretch Medium
~2950-2850 Aliphatic C-H Stretch (Methoxy) Medium
~1600-1450 Aromatic C=C Ring Stretch Medium-Strong
~1250 Aryl-O Asymmetric Stretch Strong

| ~1050 | R-O Symmetric Stretch | Strong |

Trustworthiness: A Self-Validating FTIR Protocol

Objective: To obtain a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound.

Instrumentation: FTIR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Instrument Preparation:

    • Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection (Self-Validation Step):

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Collect a background spectrum (e.g., 16 scans at 4 cm⁻¹ resolution). This spectrum is subtracted from the sample spectrum, ensuring that any observed peaks are from the sample itself and not the instrument or atmosphere.

  • Sample Analysis:

    • Apply a small amount of liquid or solid this compound directly onto the ATR crystal.

    • If solid, ensure good contact using the pressure clamp.

    • Collect the sample spectrum using the same parameters as the background scan.

  • Data Processing & Analysis:

    • The instrument software will automatically perform the background subtraction.

    • Perform baseline correction if necessary.

    • Label the major peaks and assign them to their corresponding functional group vibrations based on established correlation tables.[10][11]

Conclusion

The comprehensive spectral analysis of this compound requires a multi-technique approach, where each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the molecular weight and offers fragmentation clues, IR spectroscopy provides a rapid fingerprint of functional groups, and NMR spectroscopy delivers the definitive, high-resolution map of the atomic framework. By employing the self-validating protocols and interpretive logic detailed in this guide, researchers can ensure the generation of accurate, reliable, and reproducible data, which is the bedrock of scientific advancement in drug discovery and materials science.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Methoxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Methoxybenzofuran, a key heterocyclic scaffold in medicinal chemistry and natural products. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. We will delve into the theoretical underpinnings of the spectral features, present a detailed assignment of proton and carbon signals, and provide a standardized protocol for sample preparation and data acquisition. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical utility.

Introduction: The Structural Significance of this compound

This compound is a bicyclic aromatic ether with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol .[1] The benzofuran moiety is a prevalent structural motif in a vast array of biologically active compounds, including pharmaceuticals and natural products. The methoxy substituent at the 5-position significantly influences the electronic environment of the bicyclic system, which in turn dictates its chemical reactivity and biological interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unequivocal structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, NMR is essential for confirming its identity, assessing its purity, and studying its interactions with other molecules.

This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of this compound, serving as a foundational reference for its characterization.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is crucial for the correct assignment of NMR signals. The structure of this compound with the conventional numbering system is depicted below.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Predicted Chemical Shifts and Coupling Constants

Based on the analysis of closely related structures, the expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz for the protons of this compound are summarized in the table below. The aromatic proton and carbon spectra of substituted benzofurans are noted to be very similar.[2][3]

ProtonMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-2Doublet (d)~ 7.6J(H2, H3) ≈ 2.2
H-3Doublet (d)~ 6.7J(H3, H2) ≈ 2.2
H-4Doublet (d)~ 7.4J(H4, H6) ≈ 2.5
H-6Doublet of Doublets (dd)~ 6.9J(H6, H7) ≈ 8.8, J(H6, H4) ≈ 2.5
H-7Doublet (d)~ 7.3J(H7, H6) ≈ 8.8
-OCH₃Singlet (s)~ 3.8-3.9-
Interpretation and Rationale
  • The Furan Protons (H-2 and H-3): The protons on the furan ring, H-2 and H-3, appear as two distinct doublets. H-2 is adjacent to the oxygen atom and is therefore deshielded, appearing further downfield (~7.6 ppm) compared to H-3 (~6.7 ppm). The coupling between these two protons is a three-bond coupling (³J), and the small coupling constant of approximately 2.2 Hz is characteristic of protons on a furan ring.

  • The Benzene Ring Protons (H-4, H-6, and H-7):

    • H-7: This proton is ortho to the fused furan ring and appears as a doublet at around 7.3 ppm due to coupling with H-6.

    • H-6: This proton is coupled to both H-7 (ortho-coupling) and H-4 (meta-coupling). This results in a doublet of doublets multiplicity. The ortho-coupling constant (³J) is significantly larger (~8.8 Hz) than the meta-coupling constant (⁴J) (~2.5 Hz).

    • H-4: This proton is meta to H-6 and appears as a doublet with a small coupling constant of approximately 2.5 Hz.

  • The Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they appear as a sharp singlet in the upfield region of the aromatic spectrum, typically between 3.8 and 3.9 ppm.[2]

¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum of this compound provides information on the number of unique carbon environments within the molecule. As there are nine carbon atoms in this compound and no molecular symmetry, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted Chemical Shifts

The predicted chemical shifts for the carbon atoms of this compound are presented below. These values are based on data from similar benzofuran structures and general principles of ¹³C NMR spectroscopy.

CarbonChemical Shift (δ, ppm)
C-2~ 145
C-3~ 107
C-3a~ 128
C-4~ 112
C-5~ 156
C-6~ 111
C-7~ 115
C-7a~ 150
-OCH₃~ 56
Rationale for Assignments
  • Quaternary Carbons (C-3a, C-5, and C-7a): These carbons do not bear any directly attached protons and will typically show lower intensities in a standard ¹³C NMR spectrum. C-5, being attached to the electron-donating methoxy group, is the most deshielded of the aromatic carbons and appears at the lowest field (~156 ppm). C-7a, adjacent to the furan oxygen, is also significantly deshielded (~150 ppm). C-3a is a typical aromatic quaternary carbon and resonates around 128 ppm.

  • Furan Carbons (C-2 and C-3): C-2 is adjacent to the furan oxygen and is more deshielded (~145 ppm) than C-3 (~107 ppm).

  • Benzene Ring Carbons (C-4, C-6, and C-7): The chemical shifts of these carbons are influenced by the methoxy group and the fused furan ring. C-4 and C-6 are ortho and para to the electron-donating methoxy group, respectively, and are therefore shielded, appearing at higher fields (~112 ppm and ~111 ppm). C-7 is further away from the methoxy group and resonates at a slightly lower field (~115 ppm).

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is an sp³-hybridized carbon and appears in the upfield region of the spectrum, typically around 56 ppm.

Experimental Protocol: Acquiring High-Quality NMR Spectra

To obtain reliable and reproducible NMR data for this compound, a standardized experimental protocol is essential.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for ¹H and ¹³C).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans: 8 to 16 scans are usually sufficient.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range covering from -1 to 10 ppm is appropriate.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: 128 to 1024 scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range covering from 0 to 160 ppm is suitable.

Advanced 2D NMR Techniques for Structural Confirmation

While 1D ¹H and ¹³C NMR spectra are often sufficient for the structural elucidation of a simple molecule like this compound, 2D NMR experiments can provide definitive assignments and connectivity information.

Caption: Workflow for structural elucidation using 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, a COSY spectrum would show cross-peaks between H-2 and H-3, and between H-6 and H-7, as well as H-6 and H-4, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-3 to C-3, etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. For instance, the methoxy protons would show a correlation to C-5, confirming the position of the methoxy group.

Conclusion: A Self-Validating Approach to Structural Characterization

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, supported by a robust experimental protocol and the potential for confirmation through 2D NMR techniques, provides a self-validating system for the structural characterization of this important molecule. By understanding the underlying principles of chemical shifts and coupling constants, researchers can confidently identify and characterize this compound and its derivatives, which is a critical step in the fields of synthetic chemistry, drug discovery, and natural product research. The data and interpretations presented in this guide serve as a reliable reference for scientists working with this valuable chemical entity.

References

The Ubiquitous Presence and Therapeutic Potential of 5-Methoxybenzofuran Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxybenzofuran derivatives represent a significant class of naturally occurring heterocyclic compounds, ubiquitously distributed across terrestrial and marine ecosystems. Exhibiting a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, these molecules have garnered substantial interest within the scientific community, particularly in the fields of pharmacology and drug development. This in-depth technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, delving into their diverse biological sources, biosynthetic origins, detailed protocols for their isolation and characterization, and the molecular mechanisms underpinning their therapeutic potential. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and exploration of this promising class of natural products.

Introduction: The Significance of the this compound Scaffold

Benzofurans are a class of organic compounds consisting of a fused benzene and furan ring system. The introduction of a methoxy group at the 5-position of the benzofuran core gives rise to a unique subclass of derivatives with distinct physicochemical properties and enhanced biological activities.[1][2][3] This structural feature has been shown to be a key determinant in their cytotoxic and tubulin polymerization inhibitory activities, making them valuable leads for the development of new cancer therapeutics.[4] The natural world serves as a rich repository of these compounds, offering a diverse array of structurally complex and biologically active molecules.

Natural Occurrence: A Journey Through Diverse Biological Taxa

This compound derivatives have been isolated from a wide variety of natural sources, including higher plants, fungi, and marine organisms. Their presence across such a broad taxonomic range underscores their evolutionary significance and diverse ecological roles.

Plant Kingdom: A Primary Reservoir

The plant kingdom is a prolific source of this compound derivatives. These compounds are often found in various plant parts, including roots, stems, leaves, and fruits. Notable examples include:

  • Tephrosia purpurea : This plant is known to produce 4-methoxy-3a,7a-dihydrobenzofuran-5-carboxamide and 4-methoxybenzofuran-5-carboxamide, both of which have demonstrated anti-allergic activity.[1]

  • Zanthoxylum flavum : The roots of this plant have yielded 6-methoxybenzofuran-5-propionylmethylester and 6,7-dimethoxybenzofuran-5-propionyl-methylester.

  • Helicteres hirsuta : The stems of this plant contain 7-methoxy-2-(3-hydroxy-4-methoxyphenyl)-benzofuran-5-carboxylate.

  • Duabanga grandiflora : The stem bark of this tree is a source of (E)-3-(2-(benzo[d][4][5]dioxol-5-yl)-7-methoxybenzofuran-5-yl)acrylaldehyde, which has shown cytotoxic activities against acute lymphoblastic leukemia cells.[1]

Fungal Kingdom: A Realm of Unique Derivatives

Fungi, including those from marine environments, are increasingly recognized as a significant source of novel this compound derivatives with potent biological activities.

  • Penicillium crustosum : A marine-derived fungus, P. crustosum, has been shown to produce a variety of benzofuran derivatives with antimicrobial and anti-inflammatory properties.[6][7]

  • Xylobolus subpileatus : This fungus is a known source of the parent compound, this compound.[8]

  • Alternaria sp. : A fungus associated with sea cucumbers has been found to produce 4-acetyl-5-hydroxy-3,6,7-trimethylbenzofuran-2(3H)-one.[9]

Marine Invertebrates: An Emerging Frontier

While less explored, marine invertebrates and their associated microorganisms are emerging as a promising frontier for the discovery of new this compound derivatives.

Biosynthesis: Unraveling Nature's Synthetic Blueprint

The biosynthesis of the benzofuran core in nature is a complex process that is not yet fully elucidated. However, it is generally accepted that the pathway involves the cyclization of precursors derived from the shikimate and phenylpropanoid pathways. The introduction of the methoxy group at the 5-position is believed to be a later-stage modification, likely catalyzed by specific O-methyltransferase enzymes that utilize S-adenosyl methionine (SAM) as a methyl donor.

The following diagram illustrates a plausible, generalized biosynthetic pathway leading to this compound derivatives.

Biosynthetic Pathway of this compound Derivatives Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Hydroxybenzofuran Hydroxylated Benzofuran Precursor p_Coumaric_Acid->Hydroxybenzofuran Multiple Enzymatic Steps (e.g., P450s, Cyclases) Methoxybenzofuran This compound Precursor Hydroxybenzofuran->Methoxybenzofuran O-Methyltransferase (OMT) + SAM Derivatives Diverse this compound Derivatives Methoxybenzofuran->Derivatives Further Modifications (e.g., Glycosylation, Prenylation)

Caption: Generalized biosynthetic pathway of this compound derivatives.

Isolation and Purification: A Step-by-Step Methodological Approach

The successful isolation and purification of this compound derivatives from natural sources is a critical step in their study. The choice of methodology depends on the source material, the chemical properties of the target compound, and the desired purity.

General Workflow

The following diagram outlines a typical workflow for the isolation and purification of these compounds.

Isolation and Purification Workflow Start Natural Source Material (e.g., Plant, Fungus) Extraction Extraction (e.g., Maceration, Soxhlet, UAE) Start->Extraction Filtration Filtration/Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC Thin Layer Chromatography (TLC) Analysis of Fractions Fractionation->TLC HPLC Preparative High-Performance Liquid Chromatography (HPLC) TLC->HPLC Pure_Compound Pure this compound Derivative HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray Crystallography) Pure_Compound->Structure_Elucidation End Biological Activity Screening Pure_Compound->End

Caption: A typical workflow for isolating this compound derivatives.

Detailed Experimental Protocol: Isolation from a Marine-Derived Fungus

This protocol provides a detailed, step-by-step methodology for the isolation of benzofuran derivatives from a marine-derived fungus, such as Penicillium crustosum.[6][10]

I. Fungal Cultivation and Extraction:

  • Inoculation and Fermentation: Inoculate the fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate under appropriate conditions (e.g., 28°C, 150 rpm) for a specified period (e.g., 14-21 days) to allow for the production of secondary metabolites.

  • Extraction: After incubation, separate the mycelia from the culture broth by filtration. Extract the broth with an organic solvent of appropriate polarity, such as ethyl acetate (EtOAc), three times. Combine the organic layers and concentrate under reduced pressure to obtain the crude extract.

II. Chromatographic Purification:

  • Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) under UV light and/or with a suitable staining reagent. Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Chromatography: Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.

  • Preparative HPLC: The final purification step often involves preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure this compound derivatives.

III. Structure Elucidation:

  • Spectroscopic Analysis: Elucidate the structure of the purified compounds using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis can provide unambiguous confirmation of the absolute stereochemistry.

Biological Activities and Mechanisms of Action

This compound derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery.

Anticancer Activity

Several this compound derivatives have demonstrated significant cytotoxicity against various cancer cell lines. A key mechanism of their anticancer action is the inhibition of tubulin polymerization .[4] By disrupting the formation of microtubules, which are essential for cell division, these compounds induce cell cycle arrest, typically at the G2/M phase, leading to apoptosis (programmed cell death).

Anti-inflammatory Activity

Certain this compound derivatives exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[11][12][13] Studies have shown that these compounds can:

  • Downregulate Mitogen-Activated Protein Kinase (MAPK) pathways: This leads to a reduction in the activation of transcription factors like AP-1.[4][14]

  • Inhibit the NF-κB signaling pathway: This results in the decreased expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines like TNF-α, IL-1β, and IL-6.[12][13]

The following diagram illustrates the anti-inflammatory mechanism of action.

Anti-Inflammatory Mechanism cluster_cell Macrophage LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway (IKK, IκBα, p65) TLR4->NFkB AP1 AP-1 MAPK->AP1 p65 p65 NFkB->p65 Nucleus Nucleus AP1->Nucleus p65->Nucleus Proinflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Methoxybenzofuran This compound Derivative Methoxybenzofuran->MAPK Methoxybenzofuran->NFkB

Caption: Anti-inflammatory mechanism of this compound derivatives.

Antimicrobial Activity

Many naturally occurring this compound derivatives exhibit significant activity against a range of pathogenic bacteria and fungi.[15][16] The lipophilicity conferred by the methoxy group and other substituents can facilitate the penetration of microbial cell membranes. While the exact molecular targets are often compound-specific, proposed mechanisms include:

  • Disruption of cell membrane integrity.

  • Inhibition of essential enzymes , such as N-myristoyltransferase in fungi.[17]

  • Interference with microbial metabolic pathways.

Data Summary

The following table summarizes some of the naturally occurring this compound derivatives, their sources, and reported biological activities.

Compound NameNatural SourceBiological ActivityReference(s)
4-Methoxy-3a,7a-dihydrobenzofuran-5-carboxamideTephrosia purpureaAnti-allergic[1]
4-Methoxybenzofuran-5-carboxamideTephrosia purpureaAnti-allergic[1]
6-Methoxybenzofuran-5-propionylmethylesterZanthoxylum flavumNot specified
7-Methoxy-2-(3-hydroxy-4-methoxyphenyl)-benzofuran-5-carboxylateHelicteres hirsutaNot specified
(E)-3-(2-(Benzo[d][4][5]dioxol-5-yl)-7-methoxybenzofuran-5-yl)acrylaldehydeDuabanga grandifloraCytotoxic[1]
This compoundXylobolus subpileatusBuilding block[8][18]
4-Acetyl-5-hydroxy-3,6,7-trimethylbenzofuran-2(3H)-oneAlternaria sp.Not specified[9]
2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuranSynthetic derivative of AilanthoidolAnti-inflammatory[4][14]

Conclusion and Future Perspectives

This compound derivatives represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in nature, coupled with their potent and varied pharmacological activities, positions them as highly promising lead compounds for the development of novel therapeutics. Future research should focus on several key areas:

  • Biosynthetic Pathway Elucidation: A deeper understanding of the enzymatic machinery responsible for the synthesis of these compounds will be crucial for their biotechnological production through synthetic biology approaches.

  • Discovery of Novel Derivatives: Continued exploration of underexplored ecological niches, such as marine environments and endophytic fungi, is likely to yield novel this compound derivatives with unique biological activities.

  • Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and optimization as drug candidates.

  • Medicinal Chemistry Efforts: The this compound scaffold provides a versatile template for the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties.

By leveraging a multidisciplinary approach that combines natural product chemistry, molecular biology, and medicinal chemistry, the full therapeutic potential of this compound derivatives can be realized, paving the way for the development of next-generation drugs to address a range of human diseases.

References

An In-depth Technical Guide to 5-Methoxybenzofuran: Identification, Characterization, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Methoxybenzofuran, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer field-proven insights into the causality behind its identification, characterization, and synthesis.

Core Identification and Physical Properties

This compound is a heterocyclic aromatic organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structural motif is found in a variety of biologically active natural products and synthetic compounds.[1][2][3] Accurate identification is the foundational step for any research or development application.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

  • CAS Number : 13391-28-1[4]

A summary of its key physical and chemical properties is presented below for quick reference and validation.

PropertyValueSource
Molecular Formula C₉H₈O₂PubChem[4]
Molecular Weight 148.16 g/mol PubChem[4]
IUPAC Name 5-methoxy-1-benzofuranPubChem[4]
Appearance Not specified; likely a liquid or low-melting solidGeneral chemical knowledge
XLogP3-AA 2.3PubChem[4]
Exact Mass 148.052429494 DaPubChem[4]

Analytical Characterization: A Multi-Technique Approach

The unequivocal identification of this compound relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Causality in NMR: The position of a signal (chemical shift, δ) in an NMR spectrum is dictated by the electron density around the nucleus. Electron-withdrawing groups (like the oxygen atom in the furan ring) "deshield" nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups (like the methoxy group) "shield" nuclei, shifting their signals to lower chemical shifts (upfield).

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. For this compound, we expect to see signals corresponding to the aromatic protons on the benzene ring, the protons on the furan ring, and the protons of the methoxy group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical environment of each carbon atom. Proton-decoupled ¹³C NMR will show a single peak for each unique carbon atom in the molecule. Spectral data is available from sources like SpectraBase.[4]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally sensitive and provides the exact molecular weight, which is a critical validation point.

Causality in MS: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a predictable manner. The fragmentation pattern is a "fingerprint" that is characteristic of the molecule's structure. The most abundant ion is the molecular ion (M⁺), which corresponds to the intact molecule's mass.[5]

For this compound (C₉H₈O₂), the expected key signals are:

  • Molecular Ion (M⁺): m/z = 148, corresponding to the molecular weight.[4]

  • Key Fragment: m/z = 133, corresponding to the loss of a methyl group (-CH₃) from the methoxy moiety.[4]

The presence of both the molecular ion at m/z 148 and a significant fragment at m/z 133 provides strong evidence for the compound's identity. This technique is often coupled with Gas Chromatography (GC-MS) for simultaneous separation and identification of components in a mixture.[6][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate (stretch, bend). It is particularly useful for identifying the presence of specific functional groups.

Causality in IR: The frequency of radiation absorbed is specific to the type of bond and the atoms it connects. For example, a C=O double bond will absorb at a different frequency than a C-O single bond.

For this compound, key expected absorption bands include:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretch. This is a key indicator of an aromatic system.[9]

  • ~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations within the benzene and furan rings.[9]

  • ~1260-1050 cm⁻¹: C-O stretching, characteristic of the ether linkages in the furan ring and the methoxy group.[9]

The combination of these techniques provides a robust and self-validating workflow for the identification of this compound.

References

Theoretical studies on 5-Methoxybenzofuran structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Structural Analysis of 5-Methoxybenzofuran for Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies used to elucidate the structural, electronic, and spectroscopic properties of this compound. As a key scaffold in medicinal chemistry, a deep understanding of the benzofuran core at a quantum mechanical level is paramount for rational drug design. This document details the application of Density Functional Theory (DFT) for geometry optimization, conformational analysis, and the calculation of electronic properties such as Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP). We present standardized computational protocols, predicted spectroscopic data, and discuss the direct applications of these theoretical insights in establishing Structure-Activity Relationships (SAR) and performing molecular docking studies. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies for the targeted design of novel benzofuran-based therapeutic agents.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran nucleus, a heterocyclic compound formed by the fusion of benzene and furan rings, is a "privileged scaffold" in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthetic versatility of the benzofuran core allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile.[1]

This compound (C₉H₈O₂) serves as a crucial starting point and structural motif in many of these derivatives.[3] The position and electronic nature of the methoxy group significantly influence the molecule's overall polarity, reactivity, and ability to interact with biological targets. Theoretical studies provide an indispensable framework for understanding these properties at a molecular level, offering predictive insights that can accelerate the drug development process long before synthesis is undertaken.[4] By modeling the structure and electronic landscape, we can rationalize experimental outcomes and guide the design of next-generation compounds with enhanced potency and selectivity.[5]

Core Physicochemical & Computed Properties

A baseline understanding of a molecule's properties is essential. The following data for this compound has been compiled from computational models and chemical databases, providing a foundational physicochemical profile.

PropertyValueReference
Molecular Formula C₉H₈O₂[3]
Molecular Weight 148.16 g/mol [3]
Exact Mass 148.052429494 Da[3]
XLogP3 2.3[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]
Topological Polar Surface Area 22.4 Ų[3]
Heavy Atom Count 11[3]

Theoretical Methodologies for Structural Elucidation

The cornerstone of modern computational analysis for organic molecules like this compound is Density Functional Theory (DFT).[4] DFT offers a favorable balance between computational cost and accuracy, making it ideal for predicting molecular structures and properties.[6]

Density Functional Theory (DFT) Protocol

A typical DFT investigation involves a sequential, self-validating workflow. The choice of functional and basis set is critical for obtaining reliable results.

  • Functional: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[4] For studying electronic excitations, time-dependent DFT (TD-DFT) or range-separated functionals like CAM-B3LYP are often employed.[7][8]

  • Basis Set: The Pople-style 6-311++G(d,p) basis set is frequently used. It provides a flexible description of electron distribution by including diffuse functions (++) for lone pairs and polarization functions (d,p) to account for non-spherical electron densities.[4][7][8]

The logical flow of a DFT calculation is depicted below.

DFT_Workflow A 1. Initial Structure Input (e.g., from 2D sketch) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Is structure a true minimum? (No imaginary frequencies) C->D E 4. Property Calculations (HOMO/LUMO, MEP, NBO) D->E  Yes F Refine Initial Geometry D->F  No F->B

Caption: Standard workflow for DFT calculations.

Step-by-Step Computational Protocol: DFT Analysis
  • Structure Preparation: An initial 3D structure of this compound is generated using molecular modeling software.

  • Geometry Optimization: A geometry optimization calculation is performed using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.[4] The optimization is complete when forces on the atoms are negligible.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical functions:

    • Validation: The absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[4]

    • IR Spectrum Prediction: The calculated vibrational modes can be compared with experimental FT-IR spectra to validate the computational model.[4]

  • Electronic Property Calculation: Once the stable geometry is confirmed, various electronic properties are calculated to understand the molecule's reactivity and intermolecular interaction potential.

In-Depth Structural and Electronic Analysis

Conformational Analysis

For this compound, the primary conformational flexibility arises from the rotation of the methoxy (-OCH₃) group relative to the benzofuran ring. While the barrier to rotation is generally low, identifying the most stable conformer is crucial as it represents the molecule's ground state. A Potential Energy Surface (PES) scan can be performed by systematically rotating the C-O bond and calculating the energy at each step to identify the global minimum. Studies on similar substituted aromatic systems confirm that the orientation of such groups is vital for defining the most stable structure.[9][10]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[4][11]

ParameterPredicted ValueSignificance
HOMO Energy ~ -6.0 to -5.5 eVIndicates electron-donating capability, localized on the benzofuran ring system.
LUMO Energy ~ -1.0 to -0.5 eVIndicates electron-accepting capability, also delocalized over the aromatic system.
ΔE (HOMO-LUMO Gap) ~ 5.0 eVSuggests good electronic stability.
Molecular Electrostatic Potential (MEP)

An MEP map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It provides a powerful visual tool for identifying sites prone to electrophilic and nucleophilic attack.[4][11]

  • Red/Yellow Regions: Indicate negative potential (electron-rich), identifying likely sites for electrophilic attack and hydrogen bond acceptance. For this compound, these are expected around the furan and methoxy oxygen atoms.

  • Blue Regions: Indicate positive potential (electron-poor), identifying likely sites for nucleophilic attack. These are typically found around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and bonding interactions. It investigates hyperconjugative interactions (electron delocalization from filled bonding orbitals to empty antibonding orbitals), which are key to understanding molecular stability.[7][8] For this compound, NBO analysis can quantify the delocalization of lone pairs from the oxygen atoms into the aromatic system, contributing to its overall stability and electronic character.

Predicted Spectroscopic Signatures

Computational chemistry allows for the prediction of various spectra, which can be used to confirm the identity and structure of a synthesized compound.

  • ¹H and ¹³C NMR: DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict NMR chemical shifts with high accuracy.[7]

  • FT-IR: As mentioned, frequency calculations directly yield the vibrational modes corresponding to IR absorption peaks.[12]

  • UV-Visible: TD-DFT calculations can predict electronic transitions, corresponding to the λₘₐₓ values observed in UV-Vis spectroscopy.[7][8]

Spectroscopy TypePredicted Key Signatures
¹H NMR (in CDCl₃)Aromatic protons (~6.8-7.5 ppm), Furan protons (~6.7, 7.6 ppm), Methoxy singlet (~3.8 ppm)[13]
¹³C NMR (in CDCl₃)Aromatic/Furan carbons (~105-155 ppm), Methoxy carbon (~56 ppm)[13]
FT-IR C-O-C stretching (~1200-1300 cm⁻¹), Aromatic C=C stretching (~1450-1600 cm⁻¹)[13][14]

Applications in Rational Drug Design

The ultimate goal of these theoretical studies is to inform and accelerate the drug development process.

Structure-Activity Relationship (SAR) Guidance

By calculating the properties of this compound and its hypothetical derivatives, a computational SAR study can be established. For instance, modeling the effect of adding electron-withdrawing or electron-donating groups at different positions can predict how these changes will affect the molecule's HOMO-LUMO gap, dipole moment, and MEP. This allows chemists to prioritize the synthesis of compounds most likely to have the desired biological activity.[1][5]

SAR_Logic cluster_0 Theoretical Analysis cluster_1 Drug Design Application A This compound (Core Scaffold) B Calculate Properties (MEP, HOMO/LUMO, etc.) A->B C In Silico Modification (Add new functional groups) B->C D Predict Impact on Reactivity & Binding C->D E Prioritize Candidates for Synthesis D->E F Experimental Validation (Biological Assays) E->F

Caption: Logic flow from theoretical analysis to SAR.

Molecular Docking

Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to the active site of a macromolecular target, such as a protein or enzyme.[15] Benzofuran derivatives have been investigated as inhibitors of targets like tubulin and ligands for receptors like GABA-A.[5][16][17]

Docking_Workflow A 1. Prepare Ligand (Optimized this compound derivative structure) D 4. Perform Docking Simulation (Software like AutoDock, Glide) A->D B 2. Prepare Receptor (Obtain protein structure from PDB, remove water, add hydrogens) C 3. Define Binding Site (Active site coordinates) B->C C->D E 5. Analyze Results (Binding energy, poses, key interactions) D->E F Identify Key Interactions (H-bonds, Pi-stacking) E->F

Caption: General workflow for a molecular docking study.

Step-by-Step Protocol: Molecular Docking
  • Ligand Preparation: The 3D structure of the this compound derivative, optimized via DFT as described above, is prepared. This involves assigning correct atom types and charges.

  • Receptor Preparation: The crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Non-essential molecules (e.g., water, co-crystallized ligands) are removed, and hydrogen atoms are added.

  • Binding Site Definition: The active site of the receptor where the ligand is expected to bind is defined, typically based on the location of a known inhibitor or through predictive algorithms.

  • Docking Simulation: Using docking software, the ligand is placed in the binding site and its conformational flexibility is explored. The software calculates the most favorable binding poses and estimates the binding affinity (e.g., in kcal/mol).

  • Results Analysis: The top-scoring poses are analyzed to understand the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. This information is invaluable for explaining observed activity and designing new derivatives with improved binding.

Conclusion

Theoretical studies provide a powerful, predictive, and cost-effective lens through which to analyze the structure and properties of this compound. By employing a robust computational workflow encompassing DFT, conformational analysis, and electronic property calculations, researchers can gain deep insights into the molecule's inherent characteristics. These insights are not merely academic; they form the foundation for rational drug design, guiding SAR studies and enabling the effective use of molecular docking to predict biological interactions. The integration of these theoretical approaches into the drug discovery pipeline is essential for the efficient development of novel and effective benzofuran-based therapeutics.

References

The 5-Methoxybenzofuran Scaffold: A Privileged Core for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzofuran nucleus, a heterocyclic system composed of a fused benzene and furan ring, represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1][2] Among these, the 5-methoxybenzofuran scaffold has emerged as a particularly privileged structure, conferring advantageous physicochemical and biological properties upon a diverse array of molecules. This technical guide provides a comprehensive exploration of the this compound core, from its synthetic accessibility to its multifaceted roles in the development of novel therapeutics. We will delve into the strategic importance of the 5-methoxy substituent, dissect key synthetic methodologies, and present a detailed analysis of the structure-activity relationships (SAR) that govern its potent anticancer, antimicrobial, and neuroprotective activities. This guide is intended to serve as a valuable resource for researchers engaged in the design and discovery of next-generation therapeutic agents, offering both foundational knowledge and field-proven insights to accelerate innovation.

The Significance of the this compound Scaffold: A Privileged Moiety in Drug Discovery

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of a wide range of therapeutic agents. The benzofuran moiety itself is considered a privileged structure due to its presence in numerous biologically active natural products and synthetic compounds.[3][4] The introduction of a methoxy group at the 5-position of the benzofuran ring further enhances its drug-like properties and biological activity.

The 5-methoxy group exerts its influence through a combination of electronic and steric effects:

  • Electronic Effects: The methoxy group is an electron-donating group, which can modulate the electron density of the benzofuran ring system. This can influence the molecule's ability to participate in crucial intermolecular interactions with biological targets, such as hydrogen bonding and π-π stacking.

  • Metabolic Stability: The methoxy group can influence the metabolic stability of the molecule by blocking a potential site of oxidative metabolism. This can lead to an improved pharmacokinetic profile, including a longer half-life in the body.

  • Lipophilicity and Solubility: The methoxy group can subtly modulate the lipophilicity of the molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. This can impact the compound's ability to cross cell membranes and reach its target.

The strategic placement of the methoxy group at the 5-position has been shown to be particularly advantageous for a range of biological activities, as will be detailed in the subsequent sections of this guide.

Synthetic Strategies for the Construction of the this compound Core

The efficient synthesis of the this compound scaffold is a prerequisite for its exploration in drug discovery. Several robust and versatile synthetic routes have been developed, often leveraging classic named reactions and modern catalytic methods.[5][6][7] The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.

Perkin Reaction and Related Cyclizations

One of the earliest and most fundamental methods for constructing the benzofuran ring is the Perkin reaction. While the classic Perkin reaction has its limitations, modified procedures and related cyclization strategies remain relevant. A common approach involves the reaction of a substituted salicylaldehyde with an acetic anhydride in the presence of a base.

Experimental Protocol: A Generalized Perkin-Type Synthesis of a this compound

Objective: To synthesize a this compound derivative from a 4-methoxysalicylaldehyde precursor.

Materials:

  • 4-Methoxysalicylaldehyde

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Hydrochloric acid (HCl)

  • Ethanol

  • Distilled water

Procedure:

  • A mixture of 4-methoxysalicylaldehyde, anhydrous sodium acetate, and acetic anhydride is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into water.

  • The resulting solid is collected by filtration and washed with water.

  • The crude product is then hydrolyzed by refluxing with a mixture of ethanol and concentrated hydrochloric acid.

  • After cooling, the product is precipitated by the addition of water, filtered, and washed until neutral.

  • The final product is purified by recrystallization from a suitable solvent, such as ethanol.

Causality behind Experimental Choices:

  • Acetic anhydride and sodium acetate: These reagents act as both the source of the acetyl group and the base catalyst required for the condensation reaction.

  • Reflux: The elevated temperature is necessary to overcome the activation energy of the reaction.

  • Hydrolysis: The acidic workup serves to hydrolyze the intermediate diacetate and promote the final cyclization to the benzofuran ring.

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions

Modern synthetic organic chemistry offers powerful tools for the construction of heterocyclic systems. Palladium-catalyzed reactions, such as the Sonogashira coupling followed by an intramolecular cyclization, have become a mainstay for the synthesis of substituted benzofurans.[1][8]

Workflow for Palladium-Catalyzed Synthesis of 5-Methoxybenzofurans:

G start Starting Materials: - 2-Iodo-4-methoxyphenol - Terminal alkyne step1 Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) start->step1 intermediate 2-(Alkynyl)-4-methoxyphenol Intermediate step1->intermediate step2 Intramolecular Cyclization (e.g., base- or metal-catalyzed) intermediate->step2 product Substituted this compound step2->product

Caption: Palladium-catalyzed Sonogashira coupling and cyclization.

This approach offers a high degree of flexibility, allowing for the introduction of a wide variety of substituents at the 2-position of the benzofuran ring, depending on the choice of the terminal alkyne.

Biological Applications of this compound Derivatives

The this compound scaffold has been extensively explored for a range of therapeutic applications, with promising results in the fields of oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents.[9] These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines, often through mechanisms that involve the disruption of fundamental cellular processes.

3.1.1. Mechanism of Action: Inhibition of Tubulin Polymerization

A prominent mechanism of action for many anticancer this compound derivatives is the inhibition of tubulin polymerization.[10][11][12][13] Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

Signaling Pathway of this compound Derivatives as Tubulin Polymerization Inhibitors:

G compound This compound Derivative microtubules Microtubule Polymerization compound->microtubules Inhibits tubulin αβ-Tubulin Dimers tubulin->microtubules Polymerizes to form mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Forms cell_cycle G2/M Phase Arrest mitotic_spindle->cell_cycle Disruption leads to apoptosis Apoptosis cell_cycle->apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition.

3.1.2. Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that contribute to the anticancer activity of this compound derivatives. For instance, the presence of a 3,4,5-trimethoxybenzoyl group at the 2-position of the benzofuran ring has been shown to be crucial for potent tubulin polymerization inhibitory activity.[10][13]

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furanVarious0.0012 - 0.0063[10]
Derivative 6g (a 3,4,5-trimethoxylbenzamide substituted benzofuran)MDA-MB-2313.01[11]
Derivative 6g HCT-1165.20[11]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the cytotoxic effect of a this compound derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound derivative (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined from the dose-response curve.

Self-Validating System: The inclusion of both positive and negative (vehicle) controls is essential for validating the results of the assay. The positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent on cell viability.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. The this compound scaffold has demonstrated promising activity against a range of bacteria and fungi.[3][15][16]

3.2.1. Spectrum of Activity

Derivatives of this compound have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species. For example, halogenated derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized and tested for their antimicrobial properties.[3][15]

Compound/Derivative Microorganism MIC (µg/mL) Reference
Compound M5a Enterococcus faecalis50[16]
Compound M5g Enterococcus faecalis50[16]
Compound M5i Candida albicans25[16]
Compound M5k Candida albicans25[16]
Compound M5l Candida albicans25[16]

3.2.2. Causality in Antimicrobial Drug Design

The antimicrobial activity of this compound derivatives is influenced by the nature and position of substituents on the benzofuran core. For instance, the introduction of halogen atoms can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes. Furthermore, specific functional groups can interact with key microbial enzymes or cellular structures, leading to the inhibition of growth or cell death.

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function.[17][18] There is a growing interest in the potential of this compound derivatives to act as neuroprotective agents.

3.3.1. Targeting Amyloid-β Aggregation in Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) peptides into toxic oligomers and plaques in the brain.[17][18][19] Several this compound derivatives have been investigated for their ability to inhibit the aggregation of Aβ peptides or to disaggregate existing plaques.[19] For example, a derivative designated as YB-9, 2-((5-methoxy-3-(4-methoxyphenyl)benzofuran-6-yl)oxy)acetic acid, was shown to disaggregate Aβ oligomers and plaques in a transgenic mouse model of Alzheimer's disease.[19]

Logical Relationship in Targeting Aβ Aggregation:

G compound This compound Derivative (e.g., YB-9) abeta_oligomers Aβ Oligomers compound->abeta_oligomers Disaggregates abeta_plaques Aβ Plaques compound->abeta_plaques Disaggregates neuronal_damage Neuronal Damage abeta_oligomers->neuronal_damage Causes abeta_plaques->neuronal_damage Causes cognitive_decline Cognitive Decline neuronal_damage->cognitive_decline Leads to

Caption: Targeting amyloid-β aggregation in Alzheimer's disease.

The ability of these compounds to cross the blood-brain barrier is a critical factor in their potential as treatments for neurodegenerative diseases. The physicochemical properties conferred by the this compound scaffold can be optimized to enhance brain penetration.

Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area is likely to focus on several key aspects:

  • Lead Optimization: Further refinement of the SAR for different biological targets will enable the design of more potent and selective compounds.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their effects will facilitate their rational development.

  • Novel Therapeutic Areas: The versatility of the this compound scaffold suggests that it may have potential in other therapeutic areas beyond those discussed in this guide.

  • Advanced Drug Delivery: The formulation of this compound derivatives into advanced drug delivery systems could enhance their therapeutic efficacy and reduce potential side effects.

References

Foreword: The Rationale for Investigating 5-Methoxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Biological Screening of 5-Methoxybenzofuran

The benzofuran nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This heterocyclic framework, composed of fused benzene and furan rings, is prevalent in numerous natural products and synthetic compounds that exhibit a vast array of pharmacological activities.[2][3] Its structural rigidity and electronic properties make it an ideal foundation for designing novel therapeutic agents. The addition of a methoxy group at the 5-position, creating this compound, significantly alters the molecule's electronic profile. The electron-donating nature of the methoxy group can enhance interactions with biological targets and is a common feature in many bioactive benzofuran derivatives.[4]

This guide provides a framework for the initial biological evaluation of this compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of methods to explain the scientific causality behind each experimental choice. The protocols described are designed as self-validating systems, forming a robust foundation for any subsequent, more detailed investigation into the compound's therapeutic potential. We will explore four primary areas of screening: anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.

Section 1: Anticancer Activity Screening

The benzofuran scaffold is a cornerstone in the development of anticancer agents, with many derivatives demonstrating potent cytotoxicity against various cancer cell lines.[2][5] A frequent mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, making it a prime target for cancer therapy.[6][7] Therefore, the initial assessment of this compound logically begins with a broad cytotoxicity screen against a panel of human cancer cell lines.

Primary Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This provides a reliable measure of cytotoxicity.

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, HeLa for cervical cancer) into 96-well plates at a density of 5,000-10,000 cells per well.[5] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control. Doxorubicin can be used as a positive control.[5]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile

Summarize the results in a clear, comparative table.

Cell LineCancer TypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast Adenocarcinoma[Experimental Value]4.17 - 8.87[5]
HCT116Colon Carcinoma[Experimental Value]3.27 - 11.27[5]
HeLaCervical Carcinoma[Experimental Value]6.55 - 13.14[5]
Mechanistic Insight: Tubulin Polymerization

Many benzofuran derivatives exert their anticancer effects by inhibiting tubulin polymerization, binding at the colchicine site and leading to cell cycle arrest in the G2/M phase.[6][8] If significant cytotoxicity is observed, a follow-up assay to investigate this mechanism is warranted.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Hypothesis cluster_2 Confirmation A MTT Assay Reveals Potent Cytotoxicity B Tubulin Polymerization Inhibition Assay A->B Test Hypothesis C Cell Cycle Analysis (Flow Cytometry) B->C Validate Effect on Cell Cycle D Apoptosis Assay (Annexin V Staining) C->D Assess Downstream Effect E G2/M Phase Arrest Confirmed C->E F Apoptosis Induction Confirmed D->F

Caption: Workflow for investigating the anticancer mechanism of action.

Section 2: Anti-inflammatory Activity Screening

Chronic inflammation is a key driver of numerous diseases. Benzofuran derivatives have shown promise as anti-inflammatory agents by modulating critical signaling pathways like NF-κB and MAPK, thereby reducing the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.[9][10][11] A primary screen using lipopolysaccharide (LPS)-stimulated macrophages is a standard method to evaluate this potential.

Primary Anti-inflammatory Screen: Nitric Oxide (NO) Inhibition Assay

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages (like the RAW 264.7 cell line), inducing the expression of inducible nitric oxide synthase (iNOS) and subsequent production of large amounts of NO. The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (100 ng/mL) to the wells.[9] Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + Dexamethasone (reference drug).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC₅₀ value. A preliminary MTT assay on RAW 264.7 cells is crucial to ensure that the observed NO reduction is not due to cytotoxicity.[12]

Mechanistic Grounding: The NF-κB Signaling Pathway

The reduction in NO production is often linked to the inhibition of the NF-κB signaling pathway, which is a master regulator of inflammation.[10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Gene Transcription Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Leads to TestCmpd This compound TestCmpd->IKK Inhibits

Caption: Simplified NF-κB pathway showing a potential inhibition point.

Section 3: Antioxidant Capacity Assessment

Oxidative stress is implicated in a wide range of diseases.[13] Molecules containing phenolic or methoxy-substituted aromatic rings often possess antioxidant properties due to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. The preliminary screening of this compound for antioxidant activity can be efficiently conducted using the DPPH assay.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a quick and reliable method to determine free radical scavenging activity.[14] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance.[13]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Compound Preparation: Prepare a stock solution of this compound in methanol. Create serial dilutions to obtain a range of test concentrations (e.g., 1-100 µg/mL). Ascorbic acid or Trolox should be used as a positive control.[15]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution to the wells.

    • Add 100 µL of the DPPH solution to all wells.

    • Include a blank (methanol only) and a control (methanol + DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the % inhibition against the concentration to determine the IC₅₀ value.

Data Presentation: Antioxidant Activity
CompoundDPPH Scavenging IC₅₀ (µg/mL)
This compound[Experimental Value]
Ascorbic Acid (Standard)~5-20[15]
Trolox (Standard)~20-50[15]

Workflow for In Vitro Antioxidant Assays

cluster_workflow Antioxidant Assay Workflow A Prepare Stock Solutions (Test Compound & Standard) B Perform Serial Dilutions A->B C Add DPPH Reagent to 96-well Plate B->C D Incubate in Dark (30 min) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition & Determine IC50 E->F

Caption: General workflow for the DPPH radical scavenging assay.[15]

Section 4: Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates the search for new antimicrobial agents. Benzofuran derivatives have been reported to exhibit activity against a range of bacteria and fungi, making this an essential part of a preliminary screening cascade.[16][17][18]

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation: Prepare a standardized inoculum of the test organisms (e.g., Staphylococcus aureus ATCC 29213 as a Gram-positive representative and Escherichia coli ATCC 25922 as a Gram-negative representative) to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) for sterility. A standard antibiotic like Ciprofloxacin or Gentamicin should be run in parallel.[16]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. A viability indicator like resazurin can be added to aid visualization.

Data Presentation: Antimicrobial Profile
MicroorganismGram StainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusPositive[Experimental Value]<2[17]
Escherichia coliNegative[Experimental Value]<1[17]

Conclusion and Future Directions

This guide outlines a logical and efficient workflow for the preliminary biological screening of this compound. The described assays—MTT for cytotoxicity, Griess for anti-inflammatory potential, DPPH for antioxidant capacity, and broth microdilution for antimicrobial activity—provide a comprehensive initial assessment of the compound's bioactivity profile.

Positive results in any of these primary screens should be considered a validated starting point, justifying progression to more complex, secondary assays. For instance, promising anticancer activity would lead to cell cycle analysis and apoptosis studies. Significant anti-inflammatory effects would warrant investigation into cytokine release (e.g., TNF-α, IL-6) and the phosphorylation status of key signaling proteins like p65 (NF-κB) and p38 (MAPK). A strong antioxidant profile could be further explored with cellular antioxidant assays (CAA), while antimicrobial hits would be tested against a broader panel of clinical isolates and assessed for their mechanism of action. This structured, tiered approach ensures that research efforts are focused and resources are allocated efficiently in the long journey of drug discovery and development.

References

An In-Depth Technical Guide to In Silico Modeling of 5-Methoxybenzofuran Interactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] 5-Methoxybenzofuran, a specific derivative, serves as a valuable starting point for the exploration of novel therapeutics. This guide provides a comprehensive, technically-grounded framework for the in silico modeling of this compound and its analogs. We will delve into the core computational methodologies that are pivotal in modern drug discovery, moving from initial target identification to the nuanced analysis of molecular interactions and the prediction of pharmacokinetic profiles. This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their computational drug design endeavors.

Introduction: The Significance of this compound and In Silico Approaches

The fusion of a benzene and a furan ring gives rise to the benzofuran core, a heterocyclic compound that is a cornerstone in the synthesis of biologically active molecules.[1] The addition of a methoxy group at the 5-position can significantly influence the molecule's electronic properties and its potential interactions with biological targets. For instance, certain this compound derivatives have been investigated as potent inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy.[2]

The journey from a promising scaffold like this compound to a viable drug candidate is notoriously long and expensive. In silico modeling, or computer-aided drug design (CADD), has become an indispensable part of this process, offering a way to rationalize and expedite discovery.[3] By simulating molecular interactions and predicting properties, we can prioritize synthesis, reduce reliance on costly and time-consuming experiments, and gain deeper mechanistic insights.[4][5] This guide will navigate the essential in silico workflow, providing both theoretical grounding and practical protocols.

The Computational Workflow: A Strategic Overview

A robust in silico investigation follows a logical progression, starting from a broad search for potential targets and progressively narrowing down to a detailed understanding of the interaction with a specific protein. Each step builds upon the last, creating a comprehensive profile of the molecule's potential as a therapeutic agent.

In_Silico_Workflow cluster_start Initial Stages cluster_screening Screening & Prioritization cluster_refinement Refinement & Dynamics cluster_profiling Profiling & Prediction Target_ID Target Identification (Reverse Docking, Literature) Docking Molecular Docking (Pose & Affinity Prediction) Target_ID->Docking Potential Targets Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking Prepared Ligand ADMET ADMET Prediction (Drug-Likeness) Ligand_Prep->ADMET MD_Sim Molecular Dynamics (Stability & Fluctuation) Docking->MD_Sim Pharmacophore Pharmacophore Modeling (Feature Identification) Docking->Pharmacophore Interaction Patterns MD_Sim->Pharmacophore Stable Complex MD_Sim->ADMET Refined Structure Pharmacophore->Docking Virtual Screening Query

Caption: A comprehensive workflow for the in silico analysis of this compound.

Foundational Step: Ligand and Target Preparation

The principle of "garbage in, garbage out" is paramount in computational chemistry. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures.

Ligand Preparation Protocol

The goal of ligand preparation is to generate a low-energy, 3D conformation of this compound that is representative of its state in a biological environment.

Protocol: 3D Structure Generation and Energy Minimization

  • Obtain 2D Structure: Draw this compound in a chemical drawing tool like ChemDraw or obtain its SMILES string (COC1=CC2=C(C=C1)C=CO2) from a database like PubChem.[6]

  • Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.

  • Energy Minimization: This is a critical step to relieve any steric clashes and find a stable conformation.

    • Rationale: The initial 3D conversion may result in unnatural bond lengths or angles. Energy minimization uses a force field (e.g., MMFF94 or UFF) to adjust the atomic coordinates to find a local energy minimum.

    • Tool: Software like Avogadro or the command-line interface of Open Babel can perform this.

  • Save Output: Save the final structure in a suitable format, such as .mol2 or .pdbqt, which retains atomic charges and bond order information.

Target Identification and Preparation

For a novel or underexplored compound like this compound, identifying its biological target(s) is a primary challenge.

  • Target Identification Strategy:

    • Literature Mining: Search for studies on benzofuran derivatives to identify known targets. For example, studies have implicated benzofurans in targeting tubulin and protein kinases.[2][7]

    • Reverse Docking: Use web servers like SwissTargetPrediction. These tools take a small molecule structure and screen it against a database of known protein structures to predict the most probable targets based on chemical similarity to known ligands.

Protocol: Protein Preparation

  • Obtain PDB Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For example, if targeting tubulin, a relevant PDB ID could be 1SA0.

  • Clean the Structure: The raw PDB file often contains non-essential components.

    • Rationale: Water molecules, co-factors, and existing ligands that are not part of the intended binding site can interfere with the docking process. It is crucial to create a clean, "apo-like" structure.

    • Steps:

      • Remove all water molecules.

      • Remove any co-crystallized ligands or ions unless they are essential for structural integrity or the binding mechanism.

      • Select the relevant protein chain(s) for the simulation.

  • Add Hydrogens and Assign Charges: PDB files often lack hydrogen atoms.

    • Rationale: Hydrogen atoms are critical for proper hydrogen bonding and electrostatic calculations.

    • Tools: Use software like AutoDockTools or Schrödinger's Protein Preparation Wizard, which will add hydrogens, assign partial charges (e.g., from a Gasteiger or AMBER force field), and repair any missing side chains.

  • Define the Binding Site: The docking algorithm needs to know where to perform its search.

    • Method 1 (Known Ligand): If the PDB structure has a co-crystallized ligand, define the binding site as a grid box centered on that ligand's position.

    • Method 2 (Blind Docking): If the binding site is unknown, create a grid box that encompasses the entire protein. This is computationally intensive but can help identify novel binding pockets.[8]

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[9][10] It is a powerful tool for virtual screening and for generating hypotheses about how a molecule interacts with its target.[11][12][13]

Protocol: Molecular Docking using AutoDock Vina

  • Prepare Receptor and Ligand: Convert the prepared protein and ligand files into the .pdbqt format using AutoDockTools. This format includes atomic charges and atom type definitions.

  • Define the Grid Box: Using AutoDockTools, define the 3D coordinates and dimensions of the search space (the grid box) within the protein's binding site.

  • Create Configuration File: Write a text file (conf.txt) specifying the paths to the receptor and ligand files, the center and size of the grid box, and the output file name.

  • Run Vina: Execute the docking calculation from the command line: vina --config conf.txt --log log.txt.

  • Analyze Results:

    • Binding Affinity: The output file will list the predicted binding affinities (in kcal/mol) for the top-ranked poses. More negative values indicate stronger predicted binding.

    • Interaction Analysis: Visualize the top-ranked pose in a molecular viewer like PyMOL or Discovery Studio. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the protein's active site residues.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Tubulin1SA0-8.5Cys241, Leu248, Ala316
EGFR Kinase4HJO-7.9Met793, Leu718, Gly796
mTORC15W9C-7.2Trp2140, Tyr2105

This table presents hypothetical docking scores for illustrative purposes.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[14] They simulate the movements of atoms over time, allowing us to assess the stability of the protein-ligand complex and observe subtle conformational changes.[15][16]

Protocol: GROMACS MD Simulation Workflow

This protocol provides a high-level overview. Detailed tutorials are available and highly recommended for new users.[17][18]

  • System Preparation:

    • Generate Ligand Topology: The most challenging step for small molecules. A force field (e.g., CHARMM36) must be used to generate a topology file (.itp) that describes the ligand's bonds, angles, and charges. The CGenFF server is a common tool for this.[15]

    • Combine Protein and Ligand: Merge the coordinate files of the protein and the docked ligand.

    • Create Complex Topology: Update the main topology file (.top) to include the ligand's topology.

  • Solvation and Ionization:

    • Define Simulation Box: Place the complex in a simulation box of a defined shape (e.g., cubic).

    • Add Solvent: Fill the box with water molecules (e.g., TIP3P).

    • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

  • Simulation Execution:

    • Energy Minimization: Minimize the energy of the entire solvated system to remove bad contacts.

    • Equilibration (NVT and NPT): Gradually bring the system to the desired temperature (NVT ensemble) and pressure (NPT ensemble) while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the complex.

    • Production MD: Run the main simulation for a set amount of time (e.g., 100 ns) with all restraints removed.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD suggests the complex is not undergoing major structural changes.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible or rigid regions of the protein upon ligand binding.

    • Hydrogen Bond Analysis: Track the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.

Advanced Modeling: Pharmacophore and ADMET Prediction

Pharmacophore Modeling

A pharmacophore is an abstract 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.[19][20][21]

  • Application: Once a stable binding mode is identified (from docking and MD), a pharmacophore model can be generated. This model can then be used as a 3D query to rapidly screen large compound databases for structurally diverse molecules that still fit the essential interaction criteria.[3][22]

Caption: A hypothetical pharmacophore model for a this compound analog.

ADMET Prediction

A compound's journey to becoming a drug depends on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[4][23] In silico tools can predict these properties early in the discovery process, flagging potential liabilities.[5][24]

Key Predictions and Tools:

  • Physicochemical Properties: LogP (lipophilicity), solubility, molecular weight.

  • Pharmacokinetics: Blood-Brain Barrier (BBB) penetration, Caco-2 permeability (intestinal absorption), CYP450 enzyme inhibition (metabolism).

  • Toxicity: hERG inhibition (cardiotoxicity), mutagenicity (Ames test).

  • Tools: Many web-based servers are available, such as SwissADME and pkCSM.[25]

PropertyPredicted Value (Hypothetical)Implication
LogP2.8Good lipophilicity for cell permeability
Aqueous SolubilityModerately SolubleAcceptable for formulation
BBB PermeantNoLess likely to cause CNS side effects
CYP2D6 InhibitorYesPotential for drug-drug interactions
hERG InhibitorNoLow risk of cardiotoxicity

This table presents hypothetical ADMET predictions for illustrative purposes.

Conclusion and Future Directions

This guide has outlined a structured, multi-faceted in silico approach to investigate the therapeutic potential of this compound. By integrating molecular docking, molecular dynamics, pharmacophore modeling, and ADMET prediction, researchers can build a comprehensive understanding of a molecule's behavior at the atomic level and within a biological system. The causal links are clear: accurate preparation enables reliable docking; docking identifies promising poses for dynamic analysis; MD simulations validate the stability of these poses; and ADMET predictions provide an early assessment of drug-likeness.

The true power of this workflow lies in its iterative nature. The insights gained from one stage should inform the next. For example, understanding the key interactions from MD simulations can guide the design of new this compound analogs with improved affinity or selectivity. These new designs can then be re-evaluated through the entire computational pipeline, creating a cycle of design, prediction, and refinement that accelerates the journey toward novel and effective therapeutics. The ultimate validation, however, must always come from experimental testing, for which these in silico methods provide a powerful and rational foundation.

References

The Rising Promise of 5-Methoxybenzofuran Derivatives in Therapeutic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The benzofuran scaffold, a heterocyclic aromatic compound forged from the fusion of a benzene and a furan ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are prolific in nature and have been the subject of extensive synthetic exploration, leading to a diverse array of pharmacological activities.[1] Among these, the 5-methoxybenzofuran core has emerged as a particularly privileged structure, with its derivatives demonstrating significant potential in oncology, anti-inflammatory, and neuroprotective applications. This technical guide provides an in-depth exploration of the synthesis, bioactivity, and therapeutic promise of this compound derivatives for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their potency and selectivity.

The this compound Scaffold: A Gateway to Diverse Bioactivity

The introduction of a methoxy group at the 5-position of the benzofuran ring profoundly influences the molecule's electronic and steric properties, often enhancing its interaction with biological targets. This substitution has been a key determinant in the development of potent and selective therapeutic agents.[3] The versatility of the benzofuran ring allows for further modifications at various positions, leading to a vast chemical space for drug discovery.

Anticancer Potential: Targeting the Machinery of Cell Division

Several this compound derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3] A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[3][4]

Mechanism of Action: Disruption of Microtubule Dynamics

Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The dynamic instability of microtubules is crucial for proper chromosome segregation during mitosis. This compound derivatives can interfere with this process by binding to the colchicine site on tubulin, preventing its polymerization into microtubules.[4][5] This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Tubulin_Polymerization_Inhibition 5-Methoxybenzofuran_Derivative 5-Methoxybenzofuran_Derivative Tubulin_Dimers Tubulin_Dimers 5-Methoxybenzofuran_Derivative->Tubulin_Dimers Binds to Microtubule_Formation Microtubule_Formation 5-Methoxybenzofuran_Derivative->Microtubule_Formation Inhibits Tubulin_Dimers->Microtubule_Formation Polymerize into Mitotic_Spindle_Assembly Mitotic_Spindle_Assembly Microtubule_Formation->Mitotic_Spindle_Assembly G2/M_Phase_Arrest G2/M_Phase_Arrest Mitotic_Spindle_Assembly->G2/M_Phase_Arrest Disruption leads to Apoptosis Apoptosis G2/M_Phase_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on the benzofuran core.[1][2]

  • Substitution at C2: The presence of a 3,4,5-trimethoxybenzoyl group at the C2 position is a recurrent motif in potent tubulin polymerization inhibitors.[4][5]

  • Substitution at C3: The introduction of a methyl group at the C3 position can enhance cytotoxic activity.[6]

  • Substitution on the Benzene Ring: The position of the methoxy group on the benzene ring is critical, with 6-methoxy derivatives often exhibiting the highest potency.[3]

Tabulated Anticancer Activity Data
Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
50g 6-MethoxyA549 (Lung)0.57[3]
HeLa (Cervical)0.73[3]
HCT-116 (Colon)0.87[3]
HepG2 (Liver)5.74[3]
1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine 5-Methoxy, variousSQ20B (Head and Neck)0.46[1]
6g 3,4,5-trimethoxylbenzamide substitutedMDA-MB-231 (Breast)3.01[7]
HCT-116 (Colon)5.20[7]
HT-29 (Colon)9.13[7]
HeLa (Cervical)11.09[7]
Experimental Protocol: Tubulin Polymerization Assay (Fluorescence-Based)

This protocol provides a method to assess the effect of test compounds on tubulin polymerization by monitoring the fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[8][9][10][11][12]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Fluorescent reporter dye (e.g., DAPI)

  • Glycerol (polymerization enhancer)

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Paclitaxel) and negative control (e.g., solvent)

  • 96-well, black, flat-bottom microplate

  • Temperature-controlled fluorometer

Procedure:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add the fluorescent reporter dye to the tubulin solution according to the manufacturer's instructions.

  • Add glycerol to the tubulin solution to a final concentration of 10% (v/v).

  • In the 96-well plate, add the test compounds at various concentrations. Include wells for positive and negative controls.

  • Initiate the polymerization reaction by adding the tubulin solution to each well.

  • Immediately place the plate in the fluorometer pre-warmed to 37°C.

  • Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the nucleation, growth, and steady-state phases of tubulin polymerization.

Anti-Inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research.[13] this compound derivatives have shown promise as anti-inflammatory agents by modulating key signaling pathways, such as NF-κB and MAPK, and by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[13][14]

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response.[14] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), these pathways are activated, leading to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Certain benzofuran derivatives can inhibit the activation of these pathways, thereby reducing the inflammatory cascade.[14][15]

Anti_Inflammatory_Pathway cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Pathways LPS LPS NF_kB_Pathway NF_kB_Pathway LPS->NF_kB_Pathway Activates MAPK_Pathway MAPK_Pathway LPS->MAPK_Pathway Activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Mediators Induces Production MAPK_Pathway->Pro_inflammatory_Mediators Induces Production 5_Methoxybenzofuran_Derivative 5_Methoxybenzofuran_Derivative 5_Methoxybenzofuran_Derivative->NF_kB_Pathway Inhibits 5_Methoxybenzofuran_Derivative->MAPK_Pathway Inhibits Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Inhibition of NF-κB and MAPK pathways by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of benzofuran derivatives is influenced by their substitution patterns.[15][16]

  • The presence of fluorine and bromine atoms on the benzofuran ring can enhance anti-inflammatory effects.[16]

  • The formation of a double bond at specific positions within the benzofuran scaffold can contribute to potent anti-inflammatory activity.[15]

Tabulated Anti-inflammatory Activity Data
Compound IDKey Structural FeaturesAssayIC50 (µM)Reference
Compound 1 Aza-benzofuran, double bond at C2-C3NO inhibition in RAW 264.7 cells17.3[15]
Compound 4 Aza-benzofuran, double bond at C2-C11NO inhibition in RAW 264.7 cells16.5[15]
Compound 5d Piperazine/benzofuran hybridNO inhibition in RAW 264.7 cells52.23[14]
Fluorinated benzofuran derivatives Fluorine and bromine substitutionIL-6, CCL2, NO, PGE2 inhibition1.1 - 20.5[16][17]
Experimental Protocol: Nitric Oxide (NO) Scavenging Assay (Griess Assay)

This protocol measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages by quantifying the amount of nitrite, a stable product of NO, in the cell culture supernatant.[18][19][20][21][22]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Prepare the Griess reagent by mixing equal volumes of Solution A and Solution B immediately before use.

  • Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compounds.

Neuroprotective Effects: Combating Excitotoxicity and Oxidative Stress

Neurodegenerative diseases are often characterized by neuronal cell death due to mechanisms like excitotoxicity and oxidative stress.[23][24][25] this compound derivatives have demonstrated neuroprotective properties by mitigating these detrimental processes.[23][24]

Mechanism of Action: Attenuation of Glutamate-Induced Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to overstimulation of its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, resulting in an influx of Ca²⁺ ions and subsequent neuronal cell death, a phenomenon known as excitotoxicity.[26][27][28] Some 7-methoxybenzofuran-2-carboxamide derivatives have been shown to protect neurons from NMDA-induced excitotoxicity.[23][24]

Neuroprotection_Pathway Excess_Glutamate Excess_Glutamate NMDA_Receptor NMDA_Receptor Excess_Glutamate->NMDA_Receptor Activates Ca2_Influx Ca2_Influx NMDA_Receptor->Ca2_Influx Leads to Neuronal_Cell_Death Neuronal_Cell_Death Ca2_Influx->Neuronal_Cell_Death Triggers 5_Methoxybenzofuran_Derivative 5_Methoxybenzofuran_Derivative 5_Methoxybenzofuran_Derivative->NMDA_Receptor Modulates/Inhibits

Caption: Neuroprotection against glutamate-induced excitotoxicity.

Structure-Activity Relationship (SAR) Insights

For 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, specific substitutions have been found to be important for neuroprotective activity against excitotoxic damage.[23][24]

  • A methyl group at the R2 position of the phenyl ring appears to be crucial for potent neuroprotective action.[23][24]

  • A hydroxyl group at the R3 position of the phenyl ring also contributes to the anti-excitotoxic effects.[23][24]

Tabulated Neuroprotective Activity Data
Compound IDSubstituents on Phenyl RingAssayActivityReference
1f -CH₃ at R2Protection against NMDA-induced excitotoxicity in primary rat cortical neuronsPotent neuroprotection, comparable to memantine at 30 µM[23][24]
1j -OH at R3Protection against NMDA-induced excitotoxicity in primary rat cortical neuronsMarked anti-excitotoxic effects at 100 and 300 µM[23][24]
Experimental Protocol: Assessment of Neuroprotection Against Glutamate-Induced Excitotoxicity

This protocol describes an in vitro assay to evaluate the neuroprotective effects of compounds against glutamate-induced cell death in primary neuronal cultures.[26][27][28][29][30]

Materials:

  • Primary rat cortical neuron cultures

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • L-glutamic acid

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • 24-well cell culture plates

  • Inverted microscope

Procedure:

  • Plate primary cortical neurons in 24-well plates and culture for 7-10 days to allow for maturation.

  • Pre-treat the neurons with various concentrations of the test compounds for 24 hours.

  • Induce excitotoxicity by exposing the neurons to a toxic concentration of L-glutamic acid (e.g., 50-100 µM) for a defined period (e.g., 24 hours). Include control wells with and without glutamate exposure.

  • After the glutamate exposure, assess cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.

  • Measure the release of LDH into the culture medium as an indicator of cell death using an LDH cytotoxicity assay kit.

  • Quantify the results and calculate the percentage of neuroprotection afforded by the test compounds compared to the glutamate-only treated cells.

  • Optionally, perform morphological analysis using an inverted microscope to observe changes in neuronal integrity.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The derivatives discussed in this guide highlight the significant potential of this chemical class in oncology, inflammation, and neurodegenerative diseases. The structure-activity relationships elucidated provide a rational basis for the design of next-generation compounds with enhanced potency and selectivity. Future research should focus on further exploring the vast chemical space of this compound derivatives, elucidating their detailed mechanisms of action through advanced molecular and cellular techniques, and progressing the most promising candidates through preclinical and clinical development.

References

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of 5-Methoxybenzofuran via Sonogashira Coupling and Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Scaffold and the Power of Palladium Catalysis

The benzofuran moiety is a privileged heterocyclic scaffold found in a vast array of natural products and pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties, making them key targets in medicinal chemistry and drug discovery.[1][2] The synthesis of substituted benzofurans, such as 5-methoxybenzofuran, is therefore of significant interest.

Traditionally, benzofuran synthesis has relied on classical methods that often require harsh conditions and stoichiometric reagents. Modern organic synthesis has been revolutionized by the advent of transition-metal catalysis, with palladium-catalyzed cross-coupling reactions emerging as a particularly powerful tool for the construction of complex molecular architectures.[1][3][4] These reactions offer high efficiency, functional group tolerance, and predictable regioselectivity under mild conditions.

This application note provides a detailed protocol for the synthesis of this compound, leveraging a robust and widely adopted palladium-catalyzed cascade reaction involving a Sonogashira cross-coupling followed by an intramolecular cyclization.[5] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting.

Mechanistic Insights: A Tale of Two Catalytic Cycles

The synthesis of this compound from an ortho-iodophenol and a terminal alkyne is a one-pot process that proceeds through two distinct, yet interconnected, palladium- and copper-cocatalyzed cycles.[5][6]

  • The Sonogashira Coupling Cycle: The reaction initiates with the formation of a C(sp)-C(sp2) bond between the terminal alkyne and the ortho-iodophenol. This is a classic Sonogashira coupling, which itself involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium(0) species undergoes oxidative addition into the aryl-iodine bond. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic than the parent alkyne. Transmetalation of the acetylide group from copper to the palladium(II) center, followed by reductive elimination, furnishes the 2-(1-alkynyl)phenol intermediate and regenerates the active palladium(0) catalyst.[6]

  • The Intramolecular Cyclization (Annulation) Cycle: The newly formed 2-(1-alkynyl)phenol then undergoes a palladium-catalyzed intramolecular cyclization, also known as heteroannulation, to form the benzofuran ring.[7] The phenolic oxygen attacks the alkyne, a process facilitated by the palladium catalyst, leading to the formation of the five-membered ring. Subsequent protonolysis regenerates the catalytically active species and yields the final this compound product. The role of the copper co-catalyst can also extend to this step, acting as a Lewis acid to activate the alkyne towards nucleophilic attack.[5]

Experimental Protocol: Synthesis of this compound

This protocol details a general procedure for the synthesis of this compound from 2-iodo-4-methoxyphenol and a suitable terminal alkyne. For this example, we will utilize ethynyltrimethylsilane as a stable and easy-to-handle acetylene surrogate, followed by in-situ deprotection.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Iodo-4-methoxyphenol98%Commercially Available
Ethynyltrimethylsilane98%Commercially Available
Palladium(II) acetate (Pd(OAc)2)99.9%Commercially AvailableCatalyst
Copper(I) iodide (CuI)99.5%Commercially AvailableCo-catalyst
Triphenylphosphine (PPh3)99%Commercially AvailableLigand
Triethylamine (Et3N)≥99.5%, anhydrousCommercially AvailableBase and Solvent
Tetrahydrofuran (THF)AnhydrousCommercially AvailableSolvent
Tetrabutylammonium fluoride (TBAF)1.0 M solution in THFCommercially AvailableDeprotecting agent
Saturated aq. NH4ClReagent Grade-For workup
Saturated aq. NaCl (Brine)Reagent Grade-For workup
Anhydrous Magnesium Sulfate (MgSO4)Reagent Grade-Drying agent
Diethyl etherReagent GradeCommercially AvailableFor extraction
HexanesReagent GradeCommercially AvailableFor chromatography
Ethyl acetateReagent GradeCommercially AvailableFor chromatography
Silica gel230-400 meshCommercially AvailableFor chromatography
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-4-methoxyphenol (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), copper(I) iodide (0.04 mmol, 4 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (5 mL) and anhydrous tetrahydrofuran (5 mL). Stir the resulting mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Deprotection: Cool the reaction mixture to room temperature. Add TBAF (1.0 M solution in THF, 1.2 mL, 1.2 equiv) and stir for an additional 1 hour at room temperature.

  • Workup: Quench the reaction by adding saturated aqueous NH4Cl (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction & Deprotection cluster_workup Workup & Purification reagents 1. Add 2-iodo-4-methoxyphenol, Pd(OAc)2, CuI, PPh3 to Schlenk flask inert 2. Evacuate and backfill with Argon (3x) reagents->inert solvents 3. Add anhydrous Et3N and THF inert->solvents alkyne 4. Add ethynyltrimethylsilane solvents->alkyne heat 5. Heat to 60 °C for 4-6h (Sonogashira & Cyclization) alkyne->heat deprotect 6. Cool to RT, add TBAF, stir for 1h heat->deprotect quench 7. Quench with aq. NH4Cl and extract with Et2O deprotect->quench wash 8. Wash with H2O and brine quench->wash dry 9. Dry with MgSO4 and concentrate wash->dry purify 10. Purify by flash chromatography dry->purify product product purify->product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Expected Results and Characterization

Following this protocol, a typical isolated yield of this compound is in the range of 75-90%. The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
1H NMR Characteristic aromatic and furan ring protons. A singlet for the methoxy group around 3.8 ppm.
13C NMR Peaks corresponding to the 9 unique carbons of the this compound skeleton.
Mass Spectrometry Molecular ion peak corresponding to the exact mass of C9H8O2.
TLC A single spot on the TLC plate after purification.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; poor quality reagents/solvents; insufficient inert atmosphere.Use fresh, high-purity catalysts and anhydrous solvents. Ensure the reaction setup is rigorously purged with inert gas.
Formation of Side Products Dimerization of the alkyne (Glaser coupling); incomplete cyclization.Ensure slow addition of the alkyne. Increase reaction time or temperature for the cyclization step if the 2-alkynylphenol intermediate is observed.
Difficult Purification Co-elution of product with residual triphenylphosphine or its oxide.Use a less polar eluent system for chromatography. Consider using a different phosphine ligand that is more easily separated.

Conclusion

The palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization is a highly effective and reliable method for the synthesis of this compound.[5][8] This application note provides a comprehensive and practical guide for researchers in academic and industrial settings. The mild reaction conditions, high yields, and broad functional group tolerance make this protocol a valuable addition to the synthetic chemist's toolbox for accessing the important benzofuran scaffold.

References

Application Notes & Protocols: A Guide to the One-Pot Synthesis of Substituted 5-Methoxybenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for the efficient one-pot synthesis of substituted 5-methoxybenzofurans, a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. Benzofuran scaffolds are prevalent in numerous natural products and clinically approved drugs, exhibiting a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3] The 5-methoxy substitution, in particular, is a common motif in bioactive molecules. Traditional multi-step syntheses of these compounds often suffer from drawbacks such as low overall yields, tedious purification processes, and significant waste generation.[4] This guide focuses on a robust and versatile one-pot methodology utilizing a palladium and copper co-catalyzed, three-component reaction, which streamlines the synthesis, enhances efficiency, and broadens the accessible chemical space for drug discovery professionals.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic system in drug discovery.[5][6][7] Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with various biological targets. Clinically recognized drugs such as the antiarrhythmic agent Amiodarone and the gout treatment Benzbromarone feature a benzofuran core, underscoring its therapeutic relevance.[2][8] The development of efficient and scalable synthetic routes to novel benzofuran derivatives is therefore a critical objective for medicinal chemists.[1][5]

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer substantial advantages over classical linear approaches. They improve operational efficiency, reduce solvent and reagent consumption, and minimize waste, aligning with the principles of green chemistry.[1] This note details a powerful one-pot strategy that combines a Sonogashira coupling and an intramolecular cyclization to construct the 2,3-disubstituted 5-methoxybenzofuran core.[9]

The Strategic Advantage of One-Pot Synthesis

The core principle of a one-pot synthesis is to telescope multiple transformations into a single, seamless operation. This approach is particularly powerful for constructing complex molecular architectures from simple, readily available starting materials.

cluster_0 Traditional Multi-Step Synthesis cluster_1 One-Pot Synthesis A Starting Material A B Intermediate 1 A->B Step 1 C Intermediate 2 B->C Step 2 Workup1 Work-up & Purification B->Workup1 D Final Product C->D Step 3 Workup2 Work-up & Purification C->Workup2 E Starting Materials (A, X, Y) F Final Product E->F Single Operation Vessel Single Reaction Vessel

Caption: Comparison of a traditional linear synthesis versus a streamlined one-pot approach.

Featured Protocol: Palladium/Copper-Catalyzed Three-Component Synthesis

This protocol provides an efficient one-pot method for synthesizing 2,3-disubstituted 5-methoxybenzofurans from a 2-iodo-6-methoxyphenol, a terminal acetylene, and an aryl iodide under Sonogashira/Cacchi-type reaction conditions.[9] The use of microwave irradiation can significantly shorten reaction times and minimize the formation of side products.[9]

Principle and Mechanistic Rationale

The reaction proceeds through a two-stage sequence within a single pot:

  • Palladium/Copper-Catalyzed Sonogashira Coupling: The first step involves the coupling of the 2-iodo-6-methoxyphenol with a terminal alkyne. A palladium(0) species, generated in situ, undergoes oxidative addition with the iodo-phenol. The copper(I) co-catalyst acts as an acetylide transfer agent, facilitating the coupling to form a 2-(alkynyl)-6-methoxyphenol intermediate.[8] The base (e.g., triethylamine or diisopropylamine) is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen iodide generated.[8]

  • Palladium-Catalyzed Intramolecular Cyclization (Annulation): The second aryl iodide is then introduced. The palladium catalyst facilitates an oxidative addition into the second aryl iodide bond. This is followed by an intramolecular carbopalladation across the alkyne, and subsequent reductive elimination to form the C2-C3 bond of the furan ring and regenerate the Pd(0) catalyst, yielding the final 2,3-disubstituted benzofuran.[9][10]

Experimental Workflow Diagram

G start Combine Reactants in Vial: - 2-Iodo-6-methoxyphenol - Terminal Alkyne - Aryl Iodide - Pd/Cu Catalyst System - Base & Solvent step1 Step 1: Sonogashira Coupling (e.g., 60-80 °C) start->step1 intermediate In Situ Formation of 2-(Alkynyl)-6-methoxyphenol step1->intermediate step2 Step 2: Cyclization/Annulation (e.g., 100-120 °C) intermediate->step2 workup Reaction Cooled & Quenched Aqueous Work-up step2->workup purify Purification (e.g., Column Chromatography) workup->purify end Isolated 2,3-Disubstituted This compound purify->end

Caption: Workflow for the one-pot, three-component synthesis of 5-methoxybenzofurans.

Detailed Step-by-Step Protocol

Disclaimer: This protocol is a representative example. Optimal conditions may vary based on the specific substrates used. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • 2-Iodo-6-methoxyphenol (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Aryl Iodide (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Copper(I) iodide [CuI] (5 mol%)

  • Triphenylphosphine [PPh₃] (10 mol%)

  • Cesium Carbonate [Cs₂CO₃] (2.5 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Microwave reaction vial (if using microwave irradiation) or sealed tube

Procedure:

  • Vessel Preparation: To an oven-dried microwave reaction vial equipped with a magnetic stir bar, add 2-iodo-6-methoxyphenol (1.0 eq), the selected terminal alkyne (1.1 eq), the aryl iodide (1.2 eq), Pd(OAc)₂ (0.05 eq), CuI (0.05 eq), PPh₃ (0.10 eq), and Cs₂CO₃ (2.5 eq).

  • Atmosphere Control: Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Seal the vial tightly. Place the vial in a preheated oil bath or a microwave reactor. Heat the reaction mixture to 80 °C for 1-2 hours to facilitate the initial Sonogashira coupling. Then, increase the temperature to 120 °C and maintain for 4-12 hours to drive the cyclization.

    • Causality Note: The two-temperature profile is often beneficial. The lower temperature favors the initial coupling, while the higher temperature is required to overcome the activation energy for the subsequent cyclization/annulation step.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted this compound.

Data Presentation: Substrate Scope and Yields

The versatility of this one-pot method allows for the synthesis of a diverse library of 5-methoxybenzofurans. The following table provides representative examples based on published data for analogous systems, demonstrating the method's tolerance for various functional groups.[9]

EntryTerminal Alkyne (R¹)Aryl Iodide (R²)Product StructureYield (%)
1PhenylacetyleneIodobenzene5-Methoxy-2,3-diphenylbenzofuran85
21-Ethynyl-4-fluorobenzene4-Iodotoluene2-(4-Fluorophenyl)-5-methoxy-3-(p-tolyl)benzofuran81
31-EthynylcyclohexeneIodobenzene2-(Cyclohex-1-en-1-yl)-5-methoxy-3-phenylbenzofuran75
43-Ethynylthiophene1-Iodo-4-methoxybenzene2-(Thiophen-3-yl)-3-(4-methoxyphenyl)-5-methoxybenzofuran79
51-PentyneIodobenzene5-Methoxy-3-phenyl-2-propylbenzofuran45*

*Note: Aliphatic acetylenes may result in lower yields and more complex reaction mixtures compared to their aromatic counterparts.[9]

Troubleshooting and Key Considerations

  • Low Yields: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Palladium catalysts are sensitive to oxygen. The choice of base and solvent can also be critical and may require optimization.

  • Side Product Formation: Homocoupling of the terminal alkyne (Glaser coupling) can be a competing side reaction. This can be minimized by using the correct stoichiometry and ensuring efficient stirring.

  • Incomplete Reaction: If the reaction stalls, adding a fresh portion of the palladium catalyst may be beneficial. For conventional heating, longer reaction times may be necessary compared to microwave irradiation.

  • Starting Material: The synthesis of the 2-iodo-6-methoxyphenol precursor is a critical first step. It can be prepared from commercially available 2-methoxyphenol via ortho-iodination.

Conclusion

The one-pot, three-component synthesis of substituted 5-methoxybenzofurans is a highly effective and atom-economical strategy for accessing medicinally relevant scaffolds. By combining Sonogashira coupling with a subsequent annulation reaction in a single operation, this method provides rapid access to complex molecules from simple precursors. The protocol is robust, amenable to a range of substrates, and serves as an invaluable tool for researchers, scientists, and drug development professionals aiming to accelerate hit-to-lead campaigns and explore new chemical entities.

References

Application Notes & Protocols: Green Chemistry Approaches to 5-Methoxybenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Synthesis

5-Methoxybenzofuran is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] Traditional synthetic routes to this valuable heterocycle often rely on harsh reagents, stoichiometric activating agents, and volatile organic solvents, contributing to significant environmental waste and safety concerns.[2] The principles of green chemistry provide a framework for developing more sustainable and efficient synthetic methodologies. This guide details field-proven, greener approaches to this compound synthesis, focusing on strategies that enhance efficiency, reduce waste, and utilize more benign reaction conditions.[3][4]

The core of our discussion will revolve around three pivotal green strategies:

  • Energy-Efficient Synthesis: Primarily through the application of microwave irradiation to drastically reduce reaction times and energy consumption.

  • Atom-Economical One-Pot Reactions: Leveraging tandem catalytic cycles, such as the Sonogashira coupling, to build molecular complexity from simple precursors in a single vessel.

  • Advanced Catalytic Systems: Employing modern catalytic methods like C-H activation to minimize the use of pre-functionalized starting materials.

Part 1: Microwave-Assisted Synthesis: A Leap in Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical transformations.[5][6][7] The rapid, uniform heating provided by microwave irradiation often leads to dramatically shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[3][5]

Causality Behind Microwave Enhancement:

Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid rotation and generating heat. This localized, efficient heating can overcome activation energy barriers more effectively than conventional oil bath heating, which relies on slower thermal conduction. For the synthesis of benzofurans, this translates to faster cyclization and coupling steps, minimizing the formation of degradation byproducts that can occur with prolonged heating.

Protocol 1: Microwave-Assisted One-Pot Sonogashira Coupling and Cyclization

This protocol outlines an efficient one-pot, three-component synthesis of a this compound derivative using microwave irradiation. The reaction proceeds via an initial Sonogashira coupling followed by an intramolecular cyclization.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 2-Iodo-4-methoxyphenol P This compound Derivative R1->P R2 Terminal Alkyne (e.g., Phenylacetylene) R2->P R3 Aryl Iodide (Optional, for 2,3-disubstitution) R3->P Reagents Pd(PPh₃)₂Cl₂ CuI, Base (e.g., Et₃N) Solvent (e.g., DMF) Reagents->P Conditions Microwave Irradiation (e.g., 100-150 °C, 10-30 min) Conditions->P

Caption: Microwave-assisted one-pot synthesis workflow.

Step-by-Step Protocol:

  • Vessel Preparation: To a dry 10 mL microwave vial equipped with a magnetic stir bar, add 2-iodo-4-methoxyphenol (1.0 mmol, 1.0 eq), the terminal alkyne (1.2 mmol, 1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Reagent Addition: Add a suitable solvent (e.g., 3 mL of DMF or dioxane) followed by a base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol, 3.0 eq). If a 2,3-disubstituted benzofuran is desired, add the aryl iodide (1.1 mmol, 1.1 eq) at this stage.[5]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary:

Catalyst SystemSolventTemperature (°C)Time (min)Yield (%)Reference
Pd(PPh₃)₂Cl₂/CuIDMF1202085-95[5]
Pd(OAc)₂/XPhosDioxane1003080-90General observation
CuI/trans-1,2-diaminocyclohexaneDioxane1256075[8]

Part 2: One-Pot Synthesis via Tandem Reactions

One-pot syntheses are a cornerstone of green chemistry as they significantly reduce the number of unit operations, solvent usage for work-up and purification, and overall waste generation.[9] The synthesis of 5-methoxybenzofurans can be efficiently achieved through tandem reactions that combine multiple bond-forming events in a single reaction vessel.

Causality Behind One-Pot Efficiency:

The Sonogashira coupling followed by an intramolecular cyclization is a classic example of a tandem reaction for benzofuran synthesis.[2] The palladium catalyst, after facilitating the C-C bond formation between the phenol and the alkyne, remains active to catalyze the subsequent C-O bond formation (cyclization). This avoids the need to isolate the intermediate, saving time, resources, and minimizing potential product loss during purification steps.

Protocol 2: A Practicable Environmentally Benign One-Pot Synthesis at Room Temperature

This protocol is adapted from a reported environmentally benign synthesis of 2-arylbenzofurans and is applicable to the synthesis of 5-methoxy-2-arylbenzofurans.[10] It highlights a one-pot Sonogashira/cyclization sequence that can be performed at room temperature, a significant green advantage.

Reaction Mechanism Overview:

G Start 2-Iodo-4-methoxyphenol + Terminal Alkyne Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle Start->Pd_Cycle Sonogashira Coupling Intermediate 2-Alkynyl-4-methoxyphenol (Intermediate) Pd_Cycle->Intermediate Cyclization Intramolecular Hydroalkoxylation Intermediate->Cyclization Product This compound Cyclization->Product cluster_start Starting Materials cluster_process Catalytic Process cluster_end Product S1 4-Methoxyphenol Coupling Initial C-C Coupling (e.g., Suzuki, Heck) S1->Coupling S2 Aryl Partner with C-H bond S2->Coupling Activation Pd-Catalyzed Phenol-Directed C-H Activation Coupling->Activation Cyclization Reductive Elimination (C-O bond formation) Activation->Cyclization Catalyst_Regen Catalyst Regeneration (Oxidant: Air) Cyclization->Catalyst_Regen Product This compound Derivative Cyclization->Product Catalyst_Regen->Activation Pd(0) -> Pd(II)

References

Application Notes and Protocols: 5-Methoxybenzofuran as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 5-Methoxybenzofuran Scaffold

This compound is a prominent heterocyclic compound featuring a benzofuran core substituted with a methoxy group at the 5-position. This seemingly simple molecule is a cornerstone in the synthesis of a multitude of complex organic structures, owing to the unique electronic properties conferred by the fusion of the electron-rich furan ring with the benzene moiety, further activated by the methoxy substituent. The benzofuran scaffold is a recurring motif in a vast array of natural products and pharmacologically active compounds, exhibiting anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] The 5-methoxy substitution not only influences the biological activity of its derivatives but also critically directs the regioselectivity of further chemical modifications, making it a predictable and reliable building block for synthetic chemists.

The furan moiety of the benzofuran system is π-rich, rendering the C2 and C3 positions susceptible to electrophilic attack and metalation.[3][4] The benzene ring, activated by the methoxy group, is also amenable to electrophilic aromatic substitution. This dual reactivity allows for a stepwise and controlled functionalization of the molecule, providing access to a diverse range of derivatives. These application notes provide detailed protocols for key synthetic transformations of this compound, offering insights into the underlying principles and practical execution of these reactions.

Key Synthetic Transformations: A Practical Guide

Electrophilic Aromatic Substitution: Functionalization of the Furan and Benzene Rings

The electron-rich nature of the this compound ring system makes it an excellent substrate for electrophilic aromatic substitution. The methoxy group is an ortho-, para-director, activating the C4 and C6 positions of the benzene ring. However, the C2 and C3 positions of the furan ring are generally more nucleophilic and are often the primary sites of reaction.[3]

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][5] For this compound, the reaction proceeds with high regioselectivity at the C3 position, yielding this compound-3-carbaldehyde, a versatile intermediate for further elaboration.

Causality of Experimental Choices:

  • Reagents : DMF serves as both the solvent and the precursor to the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride. POCl₃ is the activating agent.

  • Temperature : The initial formation of the Vilsmeier reagent is typically performed at 0°C to control the exothermic reaction. The subsequent formylation is then carried out at room temperature to provide sufficient thermal energy for the electrophilic attack on the benzofuran ring.

  • Work-up : The reaction is quenched with an aqueous solution of a mild base, such as sodium acetate, to hydrolyze the intermediate iminium salt to the final aldehyde and to neutralize the acidic byproducts.[7]

Experimental Protocol: Synthesis of this compound-3-carbaldehyde [7]

  • Reaction Setup : In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place N,N-dimethylformamide (DMF) (10 mL).

  • Vilsmeier Reagent Formation : Cool the flask to 0°C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.5 equiv.) dropwise via the dropping funnel, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes.

  • Addition of this compound : Dissolve this compound (1.0 equiv.) in DMF (5 mL) and add it dropwise to the reaction mixture at 0°C.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up : Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium acetate (NaOAc) (5.0 equiv.). Stir vigorously for 30 minutes at 0°C.

  • Extraction : Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound-3-carbaldehyde.

Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Benzofuran This compound Intermediate_1 Sigma Complex Benzofuran->Intermediate_1 + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate_1->Iminium_Salt - H⁺ Aldehyde This compound-3-carbaldehyde Iminium_Salt->Aldehyde + H₂O (Work-up) Friedel_Crafts Acyl_Chloride Acetyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Benzofuran This compound Sigma_Complex Sigma Complex Benzofuran->Sigma_Complex + Acylium Ion Ketone_Complex Ketone-AlCl₃ Complex Sigma_Complex->Ketone_Complex - H⁺, - AlCl₃ Product_Ketone 2-Acetyl-5-methoxybenzofuran Ketone_Complex->Product_Ketone + H₂O (Work-up) Lithiation_Workflow Start This compound in THF Lithiation Add n-BuLi at -78°C Start->Lithiation Intermediate 2-Lithio-5-methoxybenzofuran Lithiation->Intermediate Quench Add Electrophile (e.g., CO₂) Intermediate->Quench Product 2-Functionalized-5-methoxybenzofuran Quench->Product Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)-X L₂ OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar-Pd(II)-Ar' L₂ Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (2-Bromo-5-methoxybenzofuran) ArX->OxAdd ArB Ar'-B(OR)₂ (Arylboronic acid) ArB->Transmetal Base Base Base->Transmetal

References

The Versatile Scaffold: 5-Methoxybenzofuran in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Benzofuran Moiety

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, is a privileged structure in the realm of medicinal chemistry.[1] Its prevalence in a vast number of biologically active natural products and synthetic drugs underscores its therapeutic potential.[1][2] The unique physicochemical properties of the benzofuran ring system, including its ability to engage in various non-covalent interactions with biological targets, make it a versatile template for the design of novel therapeutic agents.[3] Among the numerous derivatives, 5-methoxybenzofuran has emerged as a particularly intriguing starting point for the development of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[4][5] The methoxy group at the 5-position can significantly influence the electronic properties and metabolic stability of the molecule, often enhancing its interaction with specific biological targets.[6]

This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only a detailed overview of the therapeutic applications but also practical, step-by-step protocols for the synthesis and biological evaluation of this compound derivatives.

Therapeutic Applications of this compound Derivatives

The strategic incorporation of the this compound scaffold has led to the discovery of potent molecules in several key therapeutic areas. The following sections will delve into the application of these derivatives, highlighting their mechanisms of action and structure-activity relationships.

Anticancer Activity: A Prominent Role in Oncology Research

The development of novel anticancer agents is a major focus of medicinal chemistry, and this compound derivatives have demonstrated significant promise in this arena.[1][5] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, a critical process for cell division, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[7][8]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in mitosis.[7] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[7][8] This binding prevents the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Experimental Workflow: From Synthesis to Anticancer Evaluation

G cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies start Starting Materials (e.g., 5-methoxysalicylaldehyde) reaction Chemical Synthesis (e.g., Perkin Reaction) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Characterization (NMR, Mass Spec) purification->characterization mtt_assay Cytotoxicity Screening (MTT Assay) characterization->mtt_assay Test Compound cell_culture Cancer Cell Lines (e.g., MCF-7, A549) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 tubulin_assay Tubulin Polymerization Assay ic50->tubulin_assay Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis G ligand This compound Derivative receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc PKC Activation dag->pkc response Cellular Response ca2->response pkc->response

References

Development of 5-Methoxybenzofuran-Based Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 5-Methoxybenzofuran in Oncology

The benzofuran core, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, with anticancer properties being a particularly fruitful area of investigation.[1][2] Within this class, this compound derivatives have emerged as a highly promising chemotype for the development of novel anticancer agents.[3] The strategic placement of the methoxy group at the C-5 position of the benzofuran ring has been shown to significantly enhance cytotoxic activity against a variety of cancer cell lines.[3][4]

This technical guide provides a comprehensive overview of the development of this compound-based anticancer agents, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for creating these molecules, detail the protocols for evaluating their biological activity, and explore their primary mechanism of action as potent inhibitors of tubulin polymerization. The causality behind experimental choices and the importance of structure-activity relationships (SAR) will be emphasized throughout to provide a field-proven perspective on this exciting area of cancer research.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reaction sequences. A common and versatile approach is the Perkin rearrangement or related cyclization strategies. The following is a generalized protocol for the synthesis of a 2-aroyl-5-methoxybenzofuran derivative, a class of compounds that has shown significant anticancer potential.[4][5]

Protocol 1: Synthesis of a 2-(3',4',5'-trimethoxybenzoyl)-5-methoxybenzofuran Derivative

This protocol is a representative example and may require optimization based on the specific target molecule.

Step 1: Synthesis of 2-hydroxy-5-methoxybenzaldehyde

  • Starting Material: 4-methoxyphenol.

  • Reaction: Formylation of 4-methoxyphenol using a suitable formylating agent (e.g., paraformaldehyde) in the presence of a Lewis acid catalyst (e.g., MgCl2) and a base (e.g., triethylamine). This reaction, often a variation of the Duff reaction or Reimer-Tiemann reaction, introduces an aldehyde group ortho to the hydroxyl group.

  • Rationale: The hydroxyl group directs the electrophilic substitution to the ortho position, and the methoxy group at the para position influences the regioselectivity.

  • Purification: The product is purified by column chromatography on silica gel.

Step 2: Synthesis of the Chalcone Intermediate

  • Reactants: 2-hydroxy-5-methoxybenzaldehyde and an appropriately substituted acetophenone (e.g., 3,4,5-trimethoxyacetophenone).

  • Reaction: Claisen-Schmidt condensation. The aldehyde and ketone are reacted in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol.

  • Rationale: This base-catalyzed condensation reaction forms an α,β-unsaturated ketone (chalcone), a key intermediate for the subsequent cyclization.

  • Purification: The resulting chalcone is typically a solid and can be purified by recrystallization.

Step 3: Oxidative Cyclization to the Benzofuran Core

  • Reactant: The synthesized chalcone.

  • Reaction: Algar-Flynn-Oyamada (AFO) reaction. The chalcone is treated with an oxidizing agent, such as hydrogen peroxide, in an alkaline medium (e.g., aqueous NaOH).

  • Rationale: The AFO reaction is a classic method for the synthesis of flavonols from chalcones. In this context, it facilitates the oxidative cyclization to form the benzofuran ring.

  • Purification: The final 2-aroyl-5-methoxybenzofuran derivative is purified by column chromatography.

Part 2: Mechanism of Action - Targeting Microtubule Dynamics

A significant body of evidence points to the inhibition of tubulin polymerization as the primary mechanism of anticancer action for many this compound derivatives.[3][4][6] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton and the mitotic spindle.[5] Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[3][5]

Signaling Pathway of this compound Derivatives

G cluster_cell Cancer Cell Compound This compound Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disrupts Apoptosis Apoptosis G2M->Apoptosis Induces G cluster_workflow In Vitro Evaluation Workflow Start Synthesized 5-Methoxy- benzofuran Derivative MTT MTT Assay (Cytotoxicity Screening) Start->MTT IC50 Determine IC50 Value MTT->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assays (Annexin V, Caspase) IC50->Apoptosis TubulinAssay Tubulin Polymerization Assay IC50->TubulinAssay Lead Lead Compound Identification CellCycle->Lead Apoptosis->Lead TubulinAssay->Lead

References

Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Activity of 5-Methoxybenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of 5-Methoxybenzofuran Derivatives in Antimicrobial Drug Discovery

The benzofuran scaffold is a privileged heterocyclic system renowned for its wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Within this versatile chemical family, derivatives bearing a methoxy group at the 5-position have garnered significant interest. The introduction of the 5-methoxy substituent can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with microbial targets and improving its pharmacokinetic profile. This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the evaluation of the antimicrobial and antifungal efficacy of novel this compound derivatives.

The protocols outlined herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[2][3][4][5][6][7][8] Beyond standard procedures, this document offers field-proven insights into the practical challenges of working with novel synthetic compounds, from solubilization to data interpretation, to empower researchers in their quest for new therapeutic agents.

Proposed Mechanism of Action: A Multi-faceted Approach to Microbial Inhibition

While the precise antimicrobial and antifungal mechanisms of this compound derivatives are still under active investigation, evidence from studies on related benzofuran compounds suggests a multi-pronged attack on microbial cells.

One of the prominent proposed mechanisms, particularly for antifungal activity, is the inhibition of tubulin polymerization .[9][10] Tubulin is a crucial protein that assembles into microtubules, which are essential for cell division, intracellular transport, and maintaining cell structure in eukaryotic organisms like fungi. By binding to tubulin and disrupting its polymerization, these derivatives can arrest the fungal cell cycle, leading to cell death. The methoxy group on the benzofuran ring appears to play a significant role in the potency of this inhibition.[9]

Another potential mechanism is the disruption of mitochondrial membrane potential .[11] Mitochondria are the powerhouses of the cell, and maintaining a stable membrane potential is vital for energy production. Some benzofuran derivatives have been shown to induce oxidative stress and disrupt this potential, leading to a cascade of events culminating in apoptosis or programmed cell death.

The following diagram illustrates a hypothetical signaling pathway for the antifungal action of this compound derivatives, integrating the concepts of tubulin polymerization inhibition and mitochondrial dysfunction.

G cluster_membrane Fungal Cell cluster_tubulin Cytoskeleton Disruption cluster_mitochondria Mitochondrial Dysfunction 5_Methoxybenzofuran 5_Methoxybenzofuran Cell_Membrane Cell Membrane Penetration 5_Methoxybenzofuran->Cell_Membrane Lipophilicity -driven Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Tubulin Tubulin Cytoplasm->Tubulin Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Assembly->Cell_Cycle_Arrest Apoptosis_Tubulin Apoptosis Cell_Cycle_Arrest->Apoptosis_Tubulin MMP_Disruption Mitochondrial Membrane Potential Disruption Mitochondrion->MMP_Disruption ROS_Production Increased ROS Production MMP_Disruption->ROS_Production Apoptosis_Mito Apoptosis ROS_Production->Apoptosis_Mito G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Compound Stock Solution (e.g., in DMSO) Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate with broth Stock_Solution->Serial_Dilution Inoculation Inoculate wells with bacterial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Visual_Reading Visually determine MIC (lowest concentration with no visible growth) Incubation->Visual_Reading OD_Reading Optional: Read Optical Density (OD) Visual_Reading->OD_Reading G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Compound Stock Solution (e.g., in DMSO) Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate with RPMI-2%G Stock_Solution->Serial_Dilution Inoculation Inoculate wells with yeast suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Yeast Inoculum (Spectrophotometrically standardized) Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C for 24-48 hours Inoculation->Incubation Visual_Reading Visually determine MIC (significant growth inhibition) Incubation->Visual_Reading OD_Reading Read Optical Density (OD) and calculate % inhibition Visual_Reading->OD_Reading

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of 5-Methoxybenzofuran Analogs

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anti-inflammatory properties of 5-Methoxybenzofuran analogs. This document outlines the scientific rationale, key signaling pathways, and detailed protocols for the in vitro and in vivo evaluation of this promising class of compounds.

Introduction: The Therapeutic Potential of this compound Analogs in Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The benzofuran scaffold is a prominent heterocyclic motif found in many natural and synthetic compounds with a wide range of biological activities.[1] In particular, this compound analogs have emerged as a promising class of anti-inflammatory agents. Their therapeutic potential stems from their ability to modulate key inflammatory signaling pathways, thereby reducing the production of pro-inflammatory mediators.

The anti-inflammatory effects of these analogs are often attributed to their capacity to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1] These pathways are central regulators of the inflammatory response, controlling the expression of a plethora of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2] By inhibiting these pathways, this compound analogs can effectively suppress the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2][3]

This guide provides a detailed framework for the systematic evaluation of this compound analogs, from initial in vitro screening to in vivo validation, and the elucidation of their molecular mechanisms of action.

Key Inflammatory Signaling Pathways

A fundamental understanding of the molecular pathways driving inflammation is crucial for interpreting the activity of this compound analogs. The two primary pathways implicated in their mechanism of action are the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[4] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters p_IkBa p-IκBα IkBa->p_IkBa Nucleus Nucleus NFkB->Nucleus translocates Degradation Proteasomal Degradation p_IkBa->Degradation p_NFkB p-NF-κB Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) p_NFkB->Genes activates transcription

Caption: The canonical NF-κB signaling pathway activated by LPS.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling route that regulates inflammation.[3] It consists of a cascade of protein kinases: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK). The three major MAPK subfamilies are c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK). Activation of these kinases by inflammatory stimuli leads to the phosphorylation and activation of various transcription factors, including activator protein-1 (AP-1), which in turn promotes the expression of inflammatory genes.[3]

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAP3K MAP3K (e.g., TAK1) Stimulus->MAP3K MAP2K_JNK MKK4/7 MAP3K->MAP2K_JNK MAP2K_p38 MKK3/6 MAP3K->MAP2K_p38 JNK JNK MAP2K_JNK->JNK phosphorylates p38 p38 MAP2K_p38->p38 phosphorylates AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 p38->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes

Caption: A simplified representation of the JNK and p38 MAPK signaling pathways.

Experimental Protocols

The following protocols provide a step-by-step guide for the in vitro and in vivo evaluation of this compound analogs.

In Vitro Assays

Rationale: This assay is a primary screening tool to assess the anti-inflammatory potential of the test compounds. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce large amounts of nitric oxide (NO), a key inflammatory mediator, through the induction of inducible nitric oxide synthase (iNOS). A reduction in NO production indicates potential anti-inflammatory activity.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs (typically ranging from 1 to 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration and calculate the IC50 value.

Rationale: COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. This assay determines if the this compound analogs directly inhibit the enzymatic activity of COX-2.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor solution, a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), and an arachidonic acid (substrate) solution.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, purified COX-2 enzyme, and various concentrations of the this compound analogs. Include a vehicle control and a positive control (e.g., celecoxib). Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the colorimetric substrate and arachidonic acid.

  • Absorbance Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm for TMPD) over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of COX-2 inhibition for each compound concentration and calculate the IC50 value.

Rationale: This protocol is used to elucidate the molecular mechanism by which the this compound analogs exert their anti-inflammatory effects. By measuring the phosphorylation status of key proteins in the NF-κB and MAPK pathways, it can be determined if the compounds inhibit the activation of these cascades.

Protocol:

  • Cell Treatment: Treat RAW 264.7 cells with the this compound analog for 1 hour, followed by stimulation with LPS for a shorter duration (e.g., 30 minutes) to capture the phosphorylation events.

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-JNK, JNK, p-p38, p38).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

In Vivo Assay

Rationale: This is a classic and well-established in vivo model of acute inflammation used to evaluate the anti-inflammatory activity of test compounds.[2] Carrageenan injection into the paw induces a localized inflammatory response characterized by edema (swelling).

Protocol:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the this compound analog orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).

  • Induction of Edema: After a specific pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Data Presentation

Quantitative data from the in vitro assays should be summarized in a clear and concise table to facilitate comparison of the anti-inflammatory potency of different this compound analogs.

Compound IDNO Production IC50 (µM) in RAW 264.7COX-2 Inhibition IC50 (µM)
Analog A [Insert Value][Insert Value]
Analog B [Insert Value][Insert Value]
Analog C [Insert Value][Insert Value]
Positive Control [Insert Value][Insert Value]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of this compound analogs is influenced by the nature and position of substituents on the benzofuran core. Preliminary studies suggest that the presence of a hydroxyl group on the 2-aryl substituent can contribute to the anti-inflammatory effect. The 5-methoxy group itself is a key feature of this class of compounds, and its electronic and steric properties likely play a crucial role in the interaction with their molecular targets. Further SAR studies are warranted to optimize the anti-inflammatory potency and drug-like properties of these analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of these compounds. By systematically assessing their in vitro and in vivo efficacy and elucidating their molecular mechanisms of action, researchers can advance the discovery and development of new therapies for a wide range of inflammatory diseases.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 5-Methoxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxybenzofuran is a heterocyclic aromatic compound and a key structural motif in various pharmacologically active molecules and natural products. Its derivatives have garnered significant interest in drug development due to their diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] Accurate and unambiguous characterization of this compound is paramount for ensuring the quality, safety, and efficacy of related pharmaceutical products. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques for the comprehensive characterization of this compound, outlining detailed protocols and the scientific rationale behind the experimental choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR are fundamental for confirming its identity and purity.

Scientific Rationale

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. The aromatic protons and carbons of the benzofuran ring system and the methoxy group exhibit characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, providing unequivocal structural confirmation.[4][5]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

PositionPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
H-27.60d2.2
H-36.70d2.2
H-47.35d8.8
H-66.90dd8.8, 2.4
H-77.05d2.4
5-OCH₃3.85s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

PositionPredicted δ (ppm)
C-2145.5
C-3106.5
C-3a150.0
C-4111.5
C-5156.0
C-6112.0
C-7102.0
C-7a128.0
5-OCH₃55.8
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[5]

  • Data Acquisition:

    • Acquire spectra on a 500 MHz (or higher) NMR spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30).

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 3-4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16-64.[5]

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled with NOE (zgpg30).

      • Spectral Width: 200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024-4096.[5]

    • 2D NMR (COSY, HSQC, HMBC):

      • Use standard pulse programs provided by the spectrometer software.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for all signals.

    • Analyze the 2D spectra to confirm the structural assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

Scientific Rationale

In electron ionization mass spectrometry (EI-MS), the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙). The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).[6] The fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

Expected Mass Spectrometry Data

Table 3: Key Mass Fragments for this compound (EI-MS)

m/zProposed Fragment IdentityRelative Abundance
148[M]⁺˙ (Molecular Ion)High
133[M - CH₃]⁺Moderate
105[M - CH₃ - CO]⁺High
77[C₆H₅]⁺Moderate
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile compounds like this compound, as it combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[7][8]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

    • Perform serial dilutions to prepare a working solution of approximately 10 µg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph:

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-1 or equivalent).[4][9]

      • Carrier Gas: Helium at a constant flow rate of 1.0-2.0 mL/min.[10]

      • Injection Volume: 1 µL.

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Initial temperature of 100 °C for 1 min, then ramp at 10 °C/min to 280 °C and hold for 2 min.[10]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[4][9]

      • Mass Range: 40-450 amu.[10]

      • Scan Rate: 2.5 scans/s.[4]

      • Transfer Line Temperature: 280 °C.[10]

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak and compare it to a reference library (e.g., NIST, Wiley) for confirmation.

    • Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.

Chromatographic Techniques

Chromatography is essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose.

Scientific Rationale

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is highly effective. Detection is typically achieved using a UV detector, as the benzofuran ring system contains a chromophore that absorbs UV light.[11][12]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[13]

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.[11][13]

    • Column Temperature: 30 °C.[11]

    • Injection Volume: 10 µL.[11]

    • UV Detection Wavelength: Determined by measuring the UV-Vis spectrum of a standard solution and selecting the wavelength of maximum absorbance (λmax).

  • Sample and Standard Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.[11]

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards.

    • Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[12]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule.

Scientific Rationale

Covalent bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The presence of characteristic absorption bands can confirm the presence of specific functional groups.[14][15]

Expected FTIR Data

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic (CH₃)
1600-1450C=C stretchAromatic Ring
1250-1000C-O stretchAryl Ether
Experimental Protocol: FTIR Analysis
  • Instrumentation: A standard FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation:

    • For ATR-FTIR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 4 cm⁻¹ resolution, 16-32 scans.[4][9]

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the electronic structure of conjugated systems.

Scientific Rationale

The benzofuran ring system is a chromophore that absorbs UV radiation, leading to electronic transitions. The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for quantitative analysis.

Experimental Protocol: UV-Vis Analysis
  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.

  • Data Acquisition:

    • Record the UV-Vis spectrum over a range of 200-400 nm.

    • Use the pure solvent as a blank.

  • Data Analysis:

    • Determine the λmax from the spectrum.

    • For quantitative analysis, create a calibration curve by measuring the absorbance of a series of standard solutions at the λmax.

Analytical Workflow and Data Integration

A comprehensive characterization of this compound involves a logical sequence of these analytical techniques. The following diagram illustrates a typical workflow.

Analytical Workflow for this compound Characterization cluster_0 Initial Screening & Purity cluster_1 Structural Elucidation cluster_2 Confirmation & Quantification TLC TLC/HPLC HPLC_UV HPLC-UV TLC->HPLC_UV Purity Assessment NMR NMR (1H, 13C, 2D) HPLC_UV->NMR Purified Sample Quantification Quantitative Analysis HPLC_UV->Quantification MS GC-MS NMR->MS Structural Hypothesis Confirmation Data Correlation NMR->Confirmation FTIR FTIR MS->FTIR Functional Group Confirmation MS->Confirmation UV_Vis UV-Vis FTIR->UV_Vis Electronic Structure FTIR->Confirmation UV_Vis->Confirmation Confirmation->Quantification

Caption: Workflow for the characterization of this compound.

Conclusion

The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By integrating data from NMR, mass spectrometry, chromatography, and vibrational spectroscopy, researchers can confidently confirm the structure, purity, and identity of this important molecule, ensuring the integrity of their research and development activities.

References

Application Note & Protocols: High-Purity Analysis of 5-Methoxybenzofuran by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for 5-Methoxybenzofuran

This compound is a key heterocyclic compound, serving as a vital structural motif and intermediate in the synthesis of a wide array of pharmacologically active molecules. Its presence in novel psychoactive substances and its utility as a building block in drug discovery necessitate robust, accurate, and reliable analytical methods for its quantification and characterization. This guide provides detailed, field-proven protocols for the analysis of this compound using two orthogonal and powerful techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps, but the scientific rationale underpinning each experimental choice to ensure self-validating and trustworthy results.

Part 1: High-Performance Liquid Chromatography (HPLC) for Potency and Purity

The inherent polarity and UV-active nature of this compound make it an ideal candidate for analysis by reverse-phase HPLC with UV detection. This technique offers excellent precision and is particularly well-suited for quantifying the compound in pharmaceutical formulations and for stability-indicating assays.

Causality of Methodological Choices

A C18 stationary phase is selected for its hydrophobic properties, which provide effective retention and separation of moderately polar aromatic compounds like this compound from potential impurities. A gradient elution is employed to ensure efficient elution of the target analyte while also separating less and more retained impurities within a reasonable runtime. The mobile phase, a combination of acetonitrile and a phosphate buffer, is chosen to maintain a stable pH and ensure good peak shape.

Detailed HPLC Protocol

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable.[1]

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate buffer (pH adjusted to 7.0).

    • Solvent B: Acetonitrile.

  • Gradient Elution: Start at 60% A / 40% B, linearly increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for 3 minutes to re-equilibrate the column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 242 nm, selected based on the UV absorbance maximum for benzofuran derivatives.[2]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL.[2]

  • Sample Preparation (from a solid dosage form):

    • Accurately weigh and transfer a portion of powdered tablets or capsule contents equivalent to 10 mg of this compound into a 100 mL volumetric flask.[1]

    • Add approximately 70 mL of acetonitrile.[1]

    • Sonicate for 15 minutes to ensure complete dissolution.[1]

    • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.[1]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

    • Further dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range.[1]

Data Presentation: Projected HPLC Performance
ParameterProjected ValueRationale & Source
Linearity (R²) > 0.999Based on typical performance for well-behaved small molecules.[2]
Limit of Detection (LOD) 0.15 µg/mLEstimated based on similar benzofuran derivatives.[1]
Limit of Quantitation (LOQ) 0.5 µg/mLEstimated based on similar benzofuran derivatives.[1]
Accuracy (% Recovery) 98 - 102%Expected for a validated HPLC method in a pharmaceutical matrix.
Precision (% RSD) < 2%ICH guidelines for repeatability and intermediate precision.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock cal_standards Serial Dilution for Calibration Curve stock->cal_standards hplc_system HPLC System with C18 Column cal_standards->hplc_system Inject Standards sample_prep Weigh, Dissolve, Sonicate & Filter Sample sample_prep->hplc_system Inject Sample injection Inject 10 µL hplc_system->injection detection UV Detection at 242 nm injection->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify using Calibration Curve chromatogram->quantification report Report Results quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation efficiency and definitive identification based on mass spectral data, making it ideal for impurity profiling and trace-level detection of this compound.

Causality of Methodological Choices

A non-polar capillary column, such as a DB-5MS or equivalent, is chosen for its ability to separate compounds based on their boiling points, which is the primary separation mechanism in GC. The temperature program is designed to ensure that this compound is eluted with a good peak shape and is well-separated from any potential volatile impurities. Electron Ionization (EI) is used as the ionization source due to its robustness and the generation of reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.

Detailed GC-MS Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system equipped with an autosampler is suitable.

  • Chromatographic Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes.

  • Injection Mode: Split (20:1 ratio).

  • MS Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetone.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution in the same solvent to cover the desired concentration range (e.g., 1 µg/mL to 50 µg/mL).

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol, acetone) to achieve a concentration within the calibration range.

    • If the sample contains non-volatile matrix components, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the this compound.[3][4]

    • Filter the final solution through a 0.45 µm syringe filter into a GC vial.

Data Presentation: Projected GC-MS Performance
ParameterProjected ValueRationale & Source
Linearity (R²) > 0.995Typical for validated GC-MS methods.[5]
Limit of Detection (LOD) 1 µg/mLAchievable for small molecules with good ionization efficiency.[6]
Limit of Quantitation (LOQ) 5 µg/mLBased on typical signal-to-noise requirements.[6]
Accuracy (% Recovery) 90 - 110%Expected for a validated GC-MS method.
Precision (% RSD) < 15%Acceptable for trace analysis by GC-MS.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock cal_standards Prepare Calibration Standards stock->cal_standards gcms_system GC-MS System with DB-5MS Column cal_standards->gcms_system Inject Standards sample_prep Dissolve & Filter Sample sample_prep->gcms_system Inject Sample injection Inject 1 µL gcms_system->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection MS Detection ionization->detection tic Generate Total Ion Chromatogram detection->tic mass_spectrum Extract Mass Spectrum tic->mass_spectrum identification Identify by Library Match & Fragmentation mass_spectrum->identification quantification Quantify using Calibration Curve mass_spectrum->quantification

Caption: Workflow for the GC-MS analysis of this compound.

Trustworthiness Through Validation

The protocols provided are starting points for method development. For use in a regulated environment, full method validation must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This includes, but is not limited to, demonstrating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Mass Spectral Fragmentation of this compound

Under Electron Ionization (EI) in a GC-MS, this compound (C₉H₈O₂) is expected to produce a characteristic fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z 148. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to yield a stable ion at m/z 133, and the loss of a formyl radical (•CHO) to give an ion at m/z 119. Further fragmentation of the benzofuran ring system will also occur. Analysis of these fragmentation patterns is crucial for the unambiguous identification of this compound.[7][8]

References

Purification of 5-Methoxybenzofuran: An Application Note on Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 5-methoxybenzofuran using column chromatography. This compound is an important heterocyclic organic compound utilized in medicinal chemistry and materials science.[1] Its purity is paramount for reliable downstream applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive, step-by-step methodology grounded in established chromatographic principles. The protocol details everything from the selection of the stationary and mobile phases to the collection and analysis of fractions, ensuring a high degree of purity for the final product.

Introduction to this compound and the Imperative for Purification

This compound is an aromatic organic compound featuring a benzofuran core substituted with a methoxy group.[1] This structural motif is a key component in a variety of biologically active molecules and functional materials.[2] Synthetic routes to this compound often yield a crude product containing unreacted starting materials, byproducts, and other impurities. For its effective use in research and development, particularly in sensitive applications like drug design and synthesis, a high degree of purity is essential. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase passes through it.[3][4]

Foundational Principles of Column Chromatography

The separation in column chromatography is governed by the partitioning of the analyte between a solid stationary phase (adsorbent) and a liquid mobile phase (eluent).[3][4] For non-polar to moderately polar compounds like this compound, a normal-phase chromatography setup is typically employed. This involves a polar stationary phase, such as silica gel, and a less polar mobile phase. The components of the mixture travel down the column at different rates depending on their polarity; less polar compounds have a weaker affinity for the stationary phase and elute faster, while more polar compounds are retained longer.[3]

The choice of the mobile phase is critical for achieving good separation.[5] A solvent system is typically optimized using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[6] The Rf value is a measure of the compound's retention and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front on the TLC plate.[7]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for designing an effective purification strategy.

PropertyValueSource
Molecular FormulaC9H8O2[1][8]
Molecular Weight148.16 g/mol [8]
AppearanceColorless to pale yellow liquid or solid[1]
PolarityModerately polar[8]
Topological Polar Surface Area22.4 Ų[8]

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

  • This compound: May cause skin and serious eye irritation.[8] It is harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Solvents: Hexanes and ethyl acetate are flammable liquids. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[9][10]

Detailed Protocol for Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different scales.

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column (e.g., 40 cm length, 2.5 cm diameter)

  • Glass wool or cotton

  • Sand (washed)

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Experimental Procedure

Step 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

The initial and most critical step is to determine the optimal mobile phase composition.[5][7]

  • Dissolve a small amount of the crude this compound in a few drops of a volatile solvent like dichloromethane or ethyl acetate.

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v).

  • Spot the dissolved crude mixture onto separate TLC plates.[7]

  • Develop the plates in the prepared chambers.

  • Visualize the separated spots under UV light (254 nm).

  • The ideal solvent system will provide a good separation between the this compound spot and any impurities, with the Rf value of the target compound being in the range of 0.2-0.4.[6] For many benzofuran derivatives, a mixture of petroleum ether and ethyl acetate is effective.[11]

Step 2: Column Packing

Proper packing of the column is essential for achieving high resolution.[3][12] The wet slurry method is recommended.[13]

  • Secure the chromatography column in a vertical position in a fume hood.

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate). The consistency should be pourable but not too dilute.

  • Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.[13]

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Never let the top of the silica gel run dry.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the surface from disturbance during sample loading.

Step 3: Sample Loading

  • Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Alternatively, for less soluble samples, a "dry loading" method can be used. Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-15 mL per fraction).

  • Start with the low-polarity solvent system identified in the TLC analysis. If the separation is not progressing, the polarity of the mobile phase can be gradually increased (gradient elution) by adding more ethyl acetate.[14]

  • Monitor the separation by collecting small spots from each fraction on a TLC plate and developing it.

Step 5: Analysis of Fractions and Product Isolation

  • Identify the fractions containing the pure this compound by TLC analysis. These fractions should show a single spot corresponding to the Rf of the desired product.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy or HPLC.

Workflow and Data Summary

Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent Optimization) Pack Column Packing (Wet Slurry Method) TLC->Pack Load Sample Loading (Wet or Dry) Pack->Load Elute Elution (Gradient or Isocratic) Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Final Pure this compound Evaporate->Final

Caption: Workflow for the purification of this compound by column chromatography.

Table of Key Parameters
ParameterRecommended Value/ProcedureRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexane:Ethyl Acetate (gradient)A common solvent system for benzofuran derivatives, allowing for adjustable polarity.[11][15]
TLC Rf Target 0.2 - 0.4Optimal range for good separation on a column.[6]
Column Packing Wet Slurry MethodMinimizes air bubbles and ensures a homogenous packed bed for better separation.[13]
Sample Loading Wet or Dry LoadingWet loading is simpler; dry loading is preferred for samples with low solubility in the eluent.
Elution Isocratic or GradientIsocratic for simple separations; gradient for complex mixtures with components of varying polarities.
Fraction Analysis Thin Layer Chromatography (TLC)A quick and effective method to monitor the purity of the collected fractions.[7]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC.[7]
Column overloaded.Use a larger column or reduce the amount of sample.
Cracked Column Bed Column ran dry.Ensure the solvent level is always above the silica bed.
Uneven packing.Repack the column carefully using the slurry method.
Compound Decomposition Compound is sensitive to acidic silica.Consider using neutral alumina as the stationary phase or deactivating the silica with a base like triethylamine.[7][16]

Conclusion

This application note provides a robust and detailed protocol for the purification of this compound by column chromatography. By following the outlined steps, from careful optimization of the mobile phase using TLC to the meticulous packing of the column and collection of fractions, researchers can achieve a high degree of purity for their target compound. The principles and techniques described herein are broadly applicable to the purification of other benzofuran derivatives and similarly polar organic molecules, serving as a valuable resource for the scientific community.

References

Application Note: A Systematic Approach to the Purification of 5-Methoxybenzofuran by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 5-Methoxybenzofuran via recrystallization. Recognizing that a universally optimized protocol is dependent on the specific impurity profile derived from a particular synthetic route, this note details a systematic methodology for selecting an appropriate solvent system and executing the purification. It is designed for researchers, chemists, and drug development professionals who require high-purity this compound for their work. The guide presents two core protocols: a robust method for solvent screening and a master protocol for the recrystallization process itself.

Introduction and Physicochemical Analysis

This compound is a heterocyclic aromatic ether of significant interest as a building block in medicinal chemistry and materials science.[1][2] The purity of this reagent is critical for successful downstream applications, necessitating a reliable purification method. While recrystallization is a powerful technique for purifying solid organic compounds, published literature lacks a specific, validated protocol for this compound.

The physical state of this compound at ambient temperature has been described ambiguously as a colorless to pale yellow liquid or a solid.[3] A patent for its synthesis describes the crude product as an oil, which upon distillation yields a "white crystalline product".[3] This suggests that this compound is likely a low-melting solid. The first critical step for any researcher is to determine the melting point of their crude material, as this will guide the selection of a recrystallization solvent with a boiling point at least 20-30 °C lower than the compound's melting point to prevent "oiling out"—where the compound melts in the hot solvent instead of dissolving.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈O₂PubChem[4]
Molecular Weight 148.16 g/mol PubChem[4]
Physical State White Crystalline Solid / OilCymitQuimica[3], GB2193211A[3]
Melting Point Not consistently reported. Crucial to determine experimentally. -
Boiling Point ~120 °C at 3 mmHg (Kugelrohr distillation)GB2193211A[3]

Analysis of Potential Impurities

The choice of purification strategy is intrinsically linked to the potential impurities. A common synthesis route involves the acid-catalyzed cyclization of p-methoxyphenylacetaldehyde diethylacetal using polyphosphoric acid in a solvent like benzene.[3]

Based on this route, likely impurities include:

  • Unreacted Starting Material: p-methoxyphenylacetaldehyde diethylacetal.

  • Acidic Residues: Traces of polyphosphoric acid.

  • Colored Byproducts: Polymeric or degradation products formed under strong acid and heat, which may impart a yellow or brown color to the crude product.

  • Solvent Residue: Benzene or other solvents used in the synthesis and workup.

A purification strategy should therefore be capable of separating the target compound from these more polar (acid), less polar (starting material), and colored impurities.

Part 1: Protocol for Recrystallization Solvent Selection

The ideal recrystallization solvent should dissolve this compound completely when hot but poorly or not at all when cold. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. This protocol outlines a small-scale, systematic approach to identify such a solvent.

Experimental Workflow for Solvent Screening

Solvent_Screening_Workflow cluster_prep Preparation cluster_testing Solubility Testing cluster_decision Decision prep1 Place ~20-30 mg of crude This compound in 8 test tubes test1 Add solvent dropwise at RT to a test tube prep1->test1 prep2 Select a range of candidate solvents (polar to non-polar) prep2->test1 obs1 Observe Solubility at Room Temp (RT) test1->obs1 test2 If insoluble at RT, heat gently in a water bath obs1->test2 If insoluble obs2 Observe Solubility when Hot test2->obs2 test3 If soluble when hot, allow to cool slowly to RT obs2->test3 If soluble test4 Cool further in an ice bath test3->test4 obs3 Observe Crystal Formation (Quantity & Quality) test4->obs3 decide Evaluate Results: - High recovery of crystals? - Good crystal form? - Impurities left in solution? obs3->decide single Ideal Single Solvent Found decide->single Yes mixed Proceed to Mixed-Solvent Screening (Protocol 1B) decide->mixed No

Caption: Workflow for selecting a suitable recrystallization solvent.

Protocol 1A: Single-Solvent Screening
  • Preparation: Label a series of small test tubes with the names of candidate solvents. Suggestions are provided in Table 2. Place approximately 20-30 mg of crude this compound into each tube.

  • Room Temperature Test: To the first tube, add the selected solvent dropwise, vortexing after each addition, until a total of 1 mL is added. Observe if the compound dissolves.

    • Interpretation: If the compound dissolves readily at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.

  • Hot Solvent Test: If the compound did not dissolve at room temperature, gently heat the test tube in a hot water bath. Add more hot solvent dropwise until the solid dissolves completely.

    • Interpretation: If a large volume of solvent is required, its solubilizing power may be too low for an effective recrystallization. If the compound remains insoluble even at the boiling point of the solvent, it is unsuitable.

  • Cooling and Crystallization: If the compound dissolved in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. A glass rod can be used to gently scratch the inside of the tube to induce crystallization.

  • Ice Bath Cooling: Once at room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Evaluation: An ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble near the solvent's boiling point, and which yields a good recovery of crystalline solid upon cooling.

Table 2: Candidate Solvents for Screening

PolaritySolventBoiling Point (°C)Rationale & Notes
High Water100Unlikely to dissolve the aromatic ether, but useful as an anti-solvent.
Ethanol (95%)78Often a good choice for moderately polar compounds.
Methanol65Similar to ethanol, but more polar and lower boiling point.
Medium Isopropanol82Good for compounds with intermediate polarity.
Ethyl Acetate77An ester solvent that can be effective for many organics.
Low Toluene111Good for aromatic compounds, but high boiling point requires caution.
Hexane / Heptane~69 / ~98Non-polar solvents. Good candidates for precipitating the compound.
Protocol 1B: Mixed-Solvent Screening

If no single solvent is ideal, a mixed-solvent system can be employed. This requires two miscible solvents: one in which this compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").

  • Dissolution: In a test tube, dissolve a small sample (~30-50 mg) of the crude material in a minimal amount of the hot "solvent" (e.g., ethanol or ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add one or two drops of the hot "solvent" back into the mixture until the cloudiness just disappears.

  • Cooling: Allow the solution to cool slowly, as described in Protocol 1A, and observe crystal formation.

Part 2: Master Protocol for Recrystallization

This protocol should be performed after an optimal solvent or solvent pair has been identified from Part 1.

Recrystallization Master Workflow

Recrystallization_Workflow start Weigh crude This compound dissolve Dissolve in minimum amount of hot [Selected Solvent] in an Erlenmeyer flask start->dissolve charcoal Optional: Add activated charcoal if solution is colored dissolve->charcoal hot_filter Perform hot gravity filtration to remove insoluble impurities (and charcoal, if used) dissolve->hot_filter If no charcoal needed charcoal->hot_filter crystallize Allow filtrate to cool slowly to room temperature, then in an ice bath hot_filter->crystallize vacuum_filter Collect crystals by vacuum filtration crystallize->vacuum_filter wash Wash crystals with a small amount of ice-cold [Selected Solvent] vacuum_filter->wash dry Dry the purified crystals (air dry or in vacuum oven) wash->dry end Characterize final product (Melting Point, TLC, etc.) dry->end

Caption: Step-by-step master workflow for recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. In a separate flask, heat the chosen recrystallization solvent ([Selected Solvent]) to its boiling point. Add the minimum amount of the hot solvent to the crude material while stirring and heating to achieve complete dissolution.

  • Decolorization (Optional): If the resulting solution is colored, remove it from the heat source and allow it to cool slightly. Add a very small amount of activated charcoal (1-2% of the solute's weight) to adsorb colored impurities. Re-heat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration: This step removes insoluble impurities and activated charcoal. Use a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and the receiving flask with hot solvent vapor to prevent premature crystallization. Filter the hot solution as quickly as possible.

  • Crystallization: Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small portion of ice-cold [Selected Solvent] to remove any adhering mother liquor that contains dissolved impurities.

  • Drying: Transfer the crystals to a watch glass and allow them to air-dry. For a more thorough drying, use a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value (once identified) indicates high purity. Purity should also be confirmed by TLC, comparing the recrystallized material to the crude starting material.

Conclusion

This application note provides a robust and scientifically grounded methodology for the purification of this compound via recrystallization. By first performing a systematic solvent screening, researchers can identify the optimal conditions required to achieve high purity, even in the absence of a previously published protocol. The master protocol presented here incorporates best practices to ensure an efficient and effective purification, yielding a product suitable for demanding applications in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Methoxybenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 5-Methoxybenzofuran. This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond simple protocols to address the nuanced challenges encountered in the lab, providing troubleshooting strategies and in-depth explanations to empower you to optimize your synthetic outcomes. Our focus is on the causality behind experimental choices, ensuring each step is a self-validating component of a robust synthetic plan.

Overview of Synthetic Strategies

The synthesis of the this compound core can be approached through several pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns on the benzofuran ring, and scalability. Below is a summary of common strategies, each with distinct advantages and challenges.

Synthetic Route Typical Starting Materials Key Reagents & Catalysts General Yields Advantages & Considerations
Palladium-Catalyzed Annulation o-Iodophenols, Terminal AlkynesPd catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Na₂CO₃, Et₃N)60-95%High functional group tolerance; versatile for creating 2- and 2,3-substituted benzofurans. Catalyst activity is critical.[1][2]
Oxidative Cyclization o-Allylphenols or o-HydroxystilbenesPd(II) catalysts (e.g., PdCl₂), Oxidants (e.g., Benzoquinone), Hypervalent iodine reagents50-85%Metal-free options exist using reagents like PhI(OAc)₂. Good for 2-substituted benzofurans.[1][3]
Intramolecular Condensations Phenoxyacetones, PhenoxyacetaldehydesPolyphosphoric acid (PPA), Strong acids (e.g., H₂SO₄), Lewis acids40-70%Classical method; often requires harsh, high-temperature conditions which may not be suitable for sensitive substrates.[4]
Base-Catalyzed Rearrangement 2-Hydroxy-4-methoxybenzaldehyde, AcrylonitrileBase (e.g., KOH)60-80%An efficient route starting from inexpensive materials, proceeding through a chromene intermediate that rearranges to the benzofuran.[5]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives.

Q1: My palladium-catalyzed reaction is resulting in a low yield or has failed completely. What are the potential causes and how can I troubleshoot this?

Answer: This is a common issue in cross-coupling and cyclization reactions. Low yields can almost always be traced back to one of three areas: catalyst integrity, reagent/solvent quality, or suboptimal reaction parameters. A systematic approach is key to identifying the root cause.[6]

Troubleshooting Workflow for Low Yield

G start Low / No Yield Observed catalyst 1. Verify Catalyst Activity start->catalyst reagents 2. Check Reagent & Solvent Purity catalyst->reagents Catalyst OK sub_catalyst Use fresh Pd catalyst Store under inert gas Screen different ligands catalyst->sub_catalyst conditions 3. Optimize Reaction Conditions reagents->conditions Reagents OK sub_reagents Use anhydrous, degassed solvent Verify base purity/strength Check starting material integrity reagents->sub_reagents workup 4. Review Work-up & Purification conditions->workup Conditions OK sub_conditions Screen temperature (e.g., RT to 100°C) Adjust reaction time (monitor by TLC/GC-MS) Check concentration conditions->sub_conditions success Yield Improved workup->success Product Recovered

Caption: A decision tree for systematic troubleshooting of low-yield reactions.

  • Catalyst Activity:

    • Cause: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen and can be readily oxidized to an inactive state. The activity of solid catalysts can degrade over time, especially with improper storage.[6]

    • Solution: Always use a catalyst from a freshly opened bottle or one that has been stored correctly under an inert atmosphere (nitrogen or argon). If catalyst deactivation is suspected, consider adding a ligand (e.g., PPh₃) which can stabilize the catalytic species.

  • Reagent and Solvent Quality:

    • Cause: Water is the enemy of many organometallic reactions. Trace moisture in solvents like DMF or THF, or in the base (e.g., K₂CO₃ can be hygroscopic), can quench intermediates and kill the catalyst. Solvents must also be free of peroxides.

    • Solution: Use anhydrous, degassed solvents. It is good practice to dry solid reagents like potassium carbonate in an oven before use. Ensure starting materials are pure; impurities can sometimes act as catalyst poisons. For sensitive reactions, purifying solvents like THF is recommended.[7]

  • Suboptimal Reaction Conditions:

    • Cause: Every reaction has an optimal temperature and time. Some cyclizations require thermal energy to proceed efficiently, while others may decompose at higher temperatures.[6]

    • Solution: If the reaction is sluggish at room temperature, gradually increase the heat in 10-20°C increments, monitoring for product formation and decomposition by TLC or GC-MS. An optimal temperature balances reaction rate against the stability of reactants and catalyst.

Q2: I am observing a significant amount of a side product that appears to be a dimer of my starting alkyne. How can I prevent this?

Answer: You are likely observing homocoupling of the terminal alkyne, often referred to as Glaser coupling.[6] This is a very common side reaction in Sonogashira couplings, especially when a copper (I) co-catalyst is used.

  • Mechanistic Cause: The copper(I) acetylide intermediate, which is crucial for the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant (often trace oxygen).

  • Optimization Strategies:

    • Exclude Oxygen: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.

    • Slow Addition: Instead of adding the terminal alkyne all at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the alkyne low, favoring the desired cross-coupling pathway over homocoupling.[6]

    • Use a Copper-Free Protocol: Several modern palladium-catalyzed methods can proceed efficiently without a copper co-catalyst, which completely eliminates this specific side reaction. These often require a specific ligand/base system.

Q3: My product purification is difficult. The desired this compound co-elutes with an impurity during column chromatography.

Answer: Purification is a critical step that requires careful optimization. Co-elution suggests that the impurity has a polarity very similar to your product.

  • Chromatography Optimization:

    • Eluent System: Do not rely on a single eluent system. If a standard Hexane/Ethyl Acetate system fails, try a different solvent family. For example, substituting ethyl acetate with dichloromethane or using a ternary system (e.g., Hexane/DCM/EtOAc) can alter selectivity and improve separation. A small amount of a polar solvent like methanol can also be effective, but may reduce resolution if too much is used.[8]

    • Silica Gel: Standard silica gel (60 Å) is acidic. If your compound is base-sensitive, it might be degrading on the column. Consider using deactivated silica (treated with a base like triethylamine) or switching to a different stationary phase like alumina.

  • Recrystallization:

    • Principle: Recrystallization is an excellent technique for purifying crystalline solids, especially for removing small amounts of closely related impurities.[9]

    • Procedure: Dissolve your crude product in a minimum amount of a hot solvent in which the product is soluble but the impurity is either highly soluble (stays in the mother liquor) or poorly soluble (can be filtered off hot). Allow the solution to cool slowly. Pure crystals of your product should form, leaving the impurities in the solution.[9] Common solvent systems for benzofurans include ethanol, methanol, or mixed solvents like ethyl acetate/hexane.

Validated Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes a reliable method for the synthesis of a 2-substituted-5-methoxybenzofuran via Sonogashira coupling and subsequent intramolecular cyclization.

Experimental Workflow

Caption: Step-by-step workflow for palladium-catalyzed benzofuran synthesis.

Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-iodo-4-methoxyphenol (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Inerting: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous, degassed DMF (or another suitable solvent like toluene) to achieve a concentration of ~0.1 M, followed by a suitable base such as triethylamine (2.5 eq).

  • Substrate Addition: Begin stirring and add the terminal alkyne (1.2 eq) to the reaction mixture. For best results, add the alkyne dropwise over 1-2 hours.

  • Heating and Monitoring: Heat the reaction to a temperature between 60-100 °C. Monitor the reaction's progress by TLC or GC-MS every hour. A typical TLC eluent is 9:1 Hexane:Ethyl Acetate. The reaction is complete upon full consumption of the starting iodophenol.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound derivative.[6]

References

Technical Support Center: 5-Methoxybenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-Methoxybenzofuran. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this important synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yield and purity.

Introduction to this compound Synthesis

This compound is a key structural motif present in numerous biologically active compounds and natural products. Its synthesis is a critical step in the development of new pharmaceuticals and agrochemicals. While several synthetic routes exist, each comes with its own set of challenges, from incomplete reactions to difficult purifications. This guide will focus on troubleshooting the most common and effective synthetic strategies.

Part 1: Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis of this compound. We will explore the root causes of these problems and provide actionable solutions based on established chemical principles.

Issue 1: Low Yield in Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed intramolecular O-vinylation of 2-iodophenols with acetylenes is a common route. However, low yields are a frequent complaint.

Question: My Sonogashira coupling followed by intramolecular cyclization to form this compound is giving me a yield of less than 40%. What are the likely causes and how can I improve it?

Answer: This is a multi-faceted issue that often points to catalyst deactivation, suboptimal reaction conditions, or issues with your starting materials. Let's break down the potential causes and solutions.

1. Catalyst System Integrity:

  • Palladium Catalyst: The choice of palladium source and its oxidation state is critical. Pd(PPh₃)₄ is commonly used but can be sensitive to air and moisture. Ensure you are using a fresh, high-quality catalyst. Consider using a more robust catalyst system like Pd(OAc)₂ with a suitable phosphine ligand (e.g., XPhos, SPhos) which can offer better stability and reactivity.

  • Copper(I) Co-catalyst: In the Sonogashira coupling step, the Cu(I) co-catalyst (typically CuI) is essential. If your CuI has a greenish or brownish tint, it has likely oxidized to Cu(II), which is detrimental to the reaction. Use freshly purchased, pure white CuI or purify your existing stock.

  • Ligand Degradation: Phosphine ligands are prone to oxidation. Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen). Degassing your solvent is a crucial step that is often overlooked.

2. Reaction Conditions:

  • Solvent: The choice of solvent is critical for solubility and reaction kinetics. While THF and DMF are common, consider a solvent screen. Dioxane or toluene can sometimes offer better results, especially at higher temperatures. Ensure your solvent is anhydrous.

  • Base: The base is crucial for both the Sonogashira coupling and the subsequent cyclization. An inorganic base like K₂CO₃ or Cs₂CO₃ is often used for the cyclization step. The strength and solubility of the base can significantly impact the reaction rate. If you are using a one-pot procedure, a milder organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used for the Sonogashira step. A switch to a stronger, inorganic base for the cyclization might be necessary in a two-step process.

  • Temperature: These reactions are often temperature-sensitive. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to catalyst decomposition and side product formation. An optimization screen of the reaction temperature is highly recommended.

Experimental Protocol: Optimizing a Palladium-Catalyzed Annulation

  • Preparation: To a flame-dried Schlenk flask, add 4-methoxyphenol (1.0 equiv), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Add anhydrous solvent (e.g., toluene, 0.5 M) and the alkyne (1.2 equiv).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.5 equiv).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Example of Reaction Condition Screening for Improved Yield

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-TEA (2.0)THF6538
2Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2.5)Toluene10075
3PdCl₂(PPh₃)₂ (3)-Cs₂CO₃ (2.0)Dioxane9082
Issue 2: Side Product Formation in Acid-Catalyzed Cyclization

Acid-catalyzed cyclization of propargyl ethers of phenols is another popular method. However, it can be plagued by the formation of undesired side products.

Question: I am attempting an acid-catalyzed cyclization of a propargyl ether of 4-methoxyphenol and I am observing significant amounts of a polymeric, tar-like substance along with my desired this compound. How can I minimize this?

Answer: The formation of polymeric material is a classic sign of uncontrolled cationic polymerization, which can be triggered by strong acids and high temperatures. The key is to control the reaction conditions to favor the intramolecular cyclization over intermolecular polymerization.

1. Choice of Acid Catalyst:

  • Brønsted vs. Lewis Acids: Strong Brønsted acids like H₂SO₄ or HCl can be too harsh. Consider using a milder Lewis acid like FeCl₃, InCl₃, or a gold catalyst (e.g., AuCl₃). Gold catalysts, in particular, have shown high efficiency and selectivity for this type of transformation.

  • Catalyst Loading: Use the lowest effective catalyst loading. A high concentration of the acid catalyst will promote side reactions. Start with a low loading (e.g., 1-5 mol%) and incrementally increase if the reaction is too slow.

2. Reaction Temperature:

  • Gradual Heating: Avoid rapid heating of the reaction mixture. Start at a lower temperature and slowly increase it until you observe the reaction progressing at a reasonable rate (monitored by TLC or LC-MS).

  • Microwave Chemistry: For certain substrates, microwave-assisted synthesis can provide rapid and uniform heating, which can sometimes minimize the formation of decomposition products by reducing the overall reaction time.

3. Solvent Effects:

  • Non-polar Solvents: Polar solvents can sometimes promote the formation of charged intermediates that lead to polymerization. Consider using a less polar solvent like dichloromethane (DCM) or dichloroethane (DCE).

Workflow for Minimizing Polymerization

G A High Acid Concentration D Switch to Milder Acid (e.g., AuCl₃, FeCl₃) A->D E Optimize Catalyst Loading (Start low, e.g., 1-2 mol%) A->E B High Temperature F Control Temperature (Gradual heating or microwave) B->F C Polar Solvent G Solvent Screen (e.g., DCM, DCE) C->G

Caption: Troubleshooting workflow for polymerization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general method for the synthesis of this compound for a first-time attempt?

A1: For a robust and generally high-yielding first attempt, the palladium-catalyzed intramolecular O-vinylation of a 2-halophenol is highly recommended. A good starting point would be the reaction of 2-bromo-4-methoxyphenol with vinyl acetate, catalyzed by a Pd(OAc)₂/phosphine ligand system. This method often provides good yields and avoids the use of gaseous acetylene.

Q2: How can I effectively remove the palladium catalyst from my final product?

A2: Residual palladium can be a concern, especially in pharmaceutical applications. Here are a few effective methods:

  • Filtration through Celite/Silica: A simple filtration of the crude reaction mixture through a plug of Celite or silica gel can remove a significant portion of the precipitated palladium.

  • Aqueous Wash: Washing the organic layer with an aqueous solution of thiourea or sodium sulfide can help to sequester the palladium into the aqueous phase.

  • Activated Carbon: Stirring the product solution with activated carbon for a few hours followed by filtration can be very effective at adsorbing residual palladium.

  • Metal Scavengers: For very low levels of palladium, commercially available metal scavengers (e.g., silica-bound thiols or amines) can be used.

Q3: My NMR spectrum shows impurities that I cannot identify. What are the common side products in a Perkin rearrangement approach?

A3: The Perkin rearrangement for benzofuran synthesis can generate several characteristic side products. Besides unreacted starting material, you might observe:

  • Coumarin byproduct: If your starting material has an ortho-hydroxyl group relative to the ester, you can get a competing cyclization to form a coumarin.

  • Decarboxylated product: Loss of the carboxyl group can occur, especially at high temperatures.

  • Hydrolyzed starting material: If there is water present in your reaction, hydrolysis of the ester can occur.

Careful control of the reaction temperature and ensuring anhydrous conditions are key to minimizing these side products.

Q4: Can I use a one-pot procedure for the Sonogashira coupling and cyclization, and what are the advantages?

A4: Yes, one-pot procedures are highly advantageous as they reduce work-up steps, save time and solvents, and can improve overall yield by avoiding losses during intermediate purification. A typical one-pot procedure involves performing the Sonogashira coupling under standard conditions (e.g., Pd/Cu catalyst, amine base) and then, upon completion, adding a stronger base (e.g., K₂CO₃) and increasing the temperature to facilitate the intramolecular cyclization.

Diagram: One-Pot vs. Two-Step Synthesis

G cluster_0 Two-Step Synthesis cluster_1 One-Pot Synthesis A Starting Materials B Sonogashira Coupling A->B C Work-up & Isolation B->C D Cyclization C->D E Final Product D->E F Starting Materials G Sonogashira Coupling F->G H In-situ Base/Temp Change G->H I Cyclization H->I J Final Product I->J

Caption: Comparison of one-pot and two-step workflows.

Technical Support Center: Troubleshooting Common Issues in 5-Methoxybenzofuran Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-Methoxybenzofuran chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic scaffold. The following information synthesizes established chemical principles with field-proven insights to help you diagnose and resolve experimental issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis and modification of this compound and its derivatives.

Q1: My Palladium-catalyzed benzofuran synthesis is failing or giving very low yields (<10%). What are the likely causes?

A1: This is a frequent issue, often related to catalyst deactivation or suboptimal reaction conditions. The primary culprits are typically the choice of base and the presence of moisture.[1]

  • Base Selection: If you are using a base like sodium bicarbonate (NaHCO₃) at high temperatures (e.g., >100°C), it can decompose to produce water. This in-situ water generation can poison the palladium catalyst, halting the catalytic cycle and drastically reducing yields.[1] A switch to a more thermally stable, non-hydroxylic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (NEt₃) is recommended.[2]

  • Incomplete Cyclization: You may be successfully forming the initial carbon-carbon bond (e.g., via Sonogashira coupling) but failing to achieve the subsequent intramolecular C-O bond formation to close the furan ring.[1] This often indicates the reaction temperature is too low for the cyclization step. A stepwise approach, where the temperature is increased after the initial coupling is complete (as monitored by TLC), can be effective.[1]

  • Ligand Choice: The ligand on the palladium catalyst is crucial. For many cross-coupling reactions, phosphine ligands like triphenylphosphine (PPh₃) are used.[2][3] If you are experiencing issues, consider a ligand screen to find one better suited for your specific substrates.

Q2: I'm attempting a Friedel-Crafts acylation on the this compound ring and getting a complex mixture of products or no reaction. Why is this happening?

A2: The 5-methoxy group is a strong electron-donating group, which highly activates the aromatic ring for electrophilic substitution. However, this high reactivity can be a double-edged sword.

  • Over-Reactivity & Polysubstitution: The activated ring can easily undergo multiple acylations if stoichiometry is not carefully controlled.

  • Poor Regioselectivity: While the methoxy group directs ortho and para, the benzofuran ring system has its own inherent reactivity patterns, which can lead to a mixture of isomers.

  • Demethylation: A common and often overlooked side reaction is the cleavage of the methyl ether by the Lewis acid catalyst (e.g., AlCl₃), especially at elevated temperatures.[4] This generates the corresponding phenol, which is even more activated and can lead to further complications.

  • Catalyst Inhibition: The oxygen atoms in the substrate can coordinate to the Lewis acid, potentially deactivating it. Using a stoichiometric amount or even an excess of the Lewis acid may be necessary.

Recommendation: Start with milder Lewis acids (e.g., ZnCl₂, FeCl₃) or consider alternative methods like a Vilsmeier-Haack reaction for formylation or using a pre-formed acylium ion with a non-coordinating counter-ion.[5]

Q3: My final this compound derivative appears to be degrading during silica gel column chromatography. How can I purify it safely?

A3: Benzofurans, particularly those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel. This can lead to decomposition, streaking on the column, and low recovery of the purified product.

  • Neutralize the Silica: Pre-treating the silica gel with a base can mitigate this issue. This is typically done by preparing the silica slurry in the desired eluent containing a small amount (0.5-1%) of triethylamine or pyridine.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.

  • Non-Chromatographic Methods: If the product is a stable solid, recrystallization is an excellent alternative that can often yield highly pure material and avoids the potential for degradation on a stationary phase.[6]

  • Gentle Solvent Removal: When concentrating the fractions, use a rotary evaporator with a low bath temperature to prevent thermal degradation of sensitive compounds.[6]

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to resolving more complex or persistent experimental failures.

Guide 2.1: Troubleshooting a Failed Palladium-Catalyzed Annulation

This guide provides a decision-making framework for diagnosing a failed Pd-catalyzed reaction to form the this compound core from an o-iodophenol and a terminal alkyne.

Initial Observation: TLC or LC-MS analysis after the reaction shows only starting materials or minimal product formation.

G start Reaction Failed: Low Conversion check_reagents Step 1: Verify Reagent Quality - Alkyne dimerization? - Phenol oxidized? - Solvent anhydrous? start->check_reagents check_catalyst Step 2: Assess Catalyst System - Pd source active? - Ligand degraded? - Correct Pd/Ligand ratio? check_reagents->check_catalyst Reagents OK solution_reagents Purify/replace reagents. Ensure anhydrous setup. check_reagents->solution_reagents Issue Found check_conditions Step 3: Evaluate Reaction Conditions - Base appropriate? - Temperature optimal? - Atmosphere inert? check_catalyst->check_conditions Catalyst OK solution_catalyst Use fresh catalyst/ligand. Test alternative catalyst system. check_catalyst->solution_catalyst Issue Found solution_conditions Switch to K₂CO₃ or Cs₂CO₃. Increase temperature. Degas solvent thoroughly. check_conditions->solution_conditions Issue Found

References

Technical Support Center: Solvent Effects in the Synthesis of 5-Methoxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-methoxybenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions, with a specific focus on the critical role that solvents play in reaction outcomes. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. Each solution is grounded in chemical principles and supported by literature precedents.

Q1: My one-pot Sonogashira coupling and cyclization reaction is giving a low yield of this compound. The main impurities seem to be the uncyclized 2-alkynylphenol intermediate and homocoupling products. What's going wrong?

A1: This is a classic issue in tandem reactions where the optimal conditions for two sequential steps are in conflict. The solvent choice is paramount in navigating this challenge.

Probable Cause: The solvent you are using is likely either too effective at promoting the initial Sonogashira coupling at the expense of the subsequent cyclization, or it's not suitable for one of the two catalytic cycles. In many one-pot Sonogashira approaches to benzofurans, the solvent must first facilitate the palladium/copper-catalyzed cross-coupling and then promote the intramolecular cyclization (hydroalkoxylation) to form the furan ring.

Detailed Analysis & Solution:

  • Solvent's Dual Role: The ideal solvent for the Sonogashira step should efficiently dissolve the reactants and catalysts but should not prematurely trigger the cyclization of the 2-(1-alkynyl)phenol intermediate. A separate set of conditions, often just an increase in temperature or a change in solvent, is needed for the cyclization step.[1]

  • Solvent Screening Data: A systematic study of solvents for the cyclization step has shown significant variation in yield. For instance, in one study, after an initial coupling reaction, various solvents were tested for the cyclization step, revealing that DMF afforded a 34% yield, while THF and toluene were less efficient, providing only 29% and 15% yields, respectively.[1] Acetonitrile was identified as the best overall solvent for the one-pot transformation in that specific system.[1] In other systems, solvents like DMSO and dioxane have been used effectively.[2][3]

  • Insolubility Issues: Poor solubility of the starting iodophenol (e.g., 2-iodo-4-methoxyphenol) in the initial solvent/base mixture can hinder the first step, leading to low conversion and a predominance of alkyne homocoupling.[1]

Recommended Troubleshooting Protocol:

  • Step 1: Evaluate a Two-Solvent or Two-Temperature Approach.

    • Conduct the initial Sonogashira coupling at a lower temperature (e.g., room temperature to 60 °C) in a solvent like a THF/Et₃N or NMM/Et₃N mixture.[1] Monitor the consumption of the iodophenol by TLC or LC-MS.

    • Once the coupling is complete, either switch the solvent to a higher-boiling polar aprotic solvent like DMF, DMSO, or acetonitrile, or simply increase the temperature to induce cyclization (e.g., 80-120 °C).

  • Step 2: Optimize a Single Solvent System.

    • If a single solvent is desired for process simplicity, screen several options. Based on literature, Acetonitrile , DMSO , and Dioxane are excellent starting points.

    • See the table below for a comparison of common solvents used in Sonogashira-based benzofuran syntheses.

Solvent Typical Base Typical Temperature (°C) Key Considerations Reference
DMSOK₃PO₄ / K₂CO₃110Excellent for dissolving reactants; promotes both coupling and cyclization effectively.[3]
DioxaneEt₃N / DIPA50 - 125Good general solvent for both steps; often used in copper-catalyzed tandem reactions.[2]
AcetonitrileEt₃NRT to 80Can provide cleaner reactions and good yields by balancing the rates of the two steps.[1]
TolueneEt₃NRefluxLess efficient for cyclization compared to polar aprotic solvents.[1]
THFEt₃NRT to RefluxGood for the initial coupling but may be less effective for the cyclization step.[1]
Q2: I'm attempting an O-alkylation of 4-methoxyphenol with an α-haloketone, but the reaction is slow and conversion is poor. How can I improve this?

A2: Inefficient O-alkylation is often a problem of phase separation and insufficient nucleophilicity of the phenoxide. The solvent system and the use of a phase transfer catalyst (PTC) are critical to overcoming this.

Probable Cause: The potassium carbonate (K₂CO₃) or other inorganic base used is likely not soluble in your organic solvent, and the resulting phenoxide is not being efficiently generated or brought into contact with the α-haloketone. This is a classic solid-liquid or liquid-liquid heterogeneous reaction.

Detailed Analysis & Solution:

  • Solvent Choice: A polar aprotic solvent like Acetone or DMF is typically used. Acetone is effective because it can dissolve the organic reactants while providing a surface for the solid base to react.[4] DMF is a stronger solvent but can be harder to remove.

  • Phase Transfer Catalysis (PTC): This is a highly effective technique for accelerating heterogeneous reactions.[5][6] A PTC, such as tetrabutylammonium bromide (TBAB) or a crown ether, transports the phenoxide anion from the solid or aqueous phase into the organic phase where the α-haloketone resides, dramatically increasing the reaction rate.[4][5]

  • Mechanism of PTC Action: The quaternary ammonium cation (Q⁺) from the PTC pairs with the phenoxide anion (ArO⁻) to form a lipophilic ion pair [Q⁺ArO⁻] that is soluble in the organic phase. This ion pair then reacts with the alkyl halide (R-X), and the catalyst is regenerated.

Workflow Diagram: Role of PTC in O-Alkylation

PTC_Workflow cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase (e.g., Toluene, DCM) K2CO3 K₂CO₃ (Base) ArOH 4-Methoxyphenol (ArOH) ArOK ArO⁻K⁺ (Phenoxide) ArOH->ArOK Deprotonation QOAr [Q⁺ArO⁻] (Soluble Ion Pair) ArOK->QOAr Ion Exchange QX_aq Q⁺X⁻ (PTC) KX K⁺X⁻ RX α-HaloKetone (R-X) ArOR Product (ArOR) RX->ArOR ArOR->ArOR QX_org Q⁺X⁻ QX_org->QX_aq Catalyst Regeneration QOAr->RX SN2 Reaction caption Mechanism of Phase Transfer Catalysis in O-alkylation.

Caption: Mechanism of Phase Transfer Catalysis in O-alkylation.

Recommended Troubleshooting Protocol:

  • Step 1: Add a Phase Transfer Catalyst. To your reaction mixture of 4-methoxyphenol, α-haloketone, and K₂CO₃ in a solvent like acetone or toluene, add a catalytic amount (1-5 mol%) of TBAB.

  • Step 2: Ensure Anhydrous Conditions. Water can compete with the phenoxide and hydrolyze the α-haloketone. Use anhydrous solvents and dry the base if necessary.

  • Step 3: Solvent Selection. If PTC is still slow, switching to a more polar solvent like DMF can help, but be aware that purification may be more complex.

Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the Wittig reaction if I choose that route to build the benzofuran scaffold?

A1: The Wittig reaction is famously sensitive to the solvent environment, which can influence the stereoselectivity of the resulting alkene. While many benzofuran syntheses proceed through subsequent cyclization where this may be less critical, understanding this effect is key to reaction control.

The stereochemical outcome depends significantly on the polarity of the solvent and the nature of the ylide.[7] For semi-stabilized ylides, which are common in these syntheses, a general trend is observed:

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Tend to favor the formation of the E-alkene (trans). This is because these solvents can solvate the charged intermediates in the reaction pathway, stabilizing the betaine-like transition states and allowing for thermodynamic equilibration to the more stable trans product.

  • Nonpolar Aprotic Solvents (e.g., Toluene, THF): Tend to favor the formation of the Z-alkene (cis).[7] Under these "salt-free" conditions, the reaction often proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane directly, leading to the kinetic cis product.[8]

For a synthesis of this compound, if the stereochemistry of an exocyclic double bond is important for a subsequent cyclization step, you must carefully select your solvent.

Q2: Are there "green" or more environmentally friendly solvent options for synthesizing this compound?

A2: Yes, the field of green chemistry has made significant strides in providing alternatives to traditional volatile organic compounds (VOCs).

  • Deep Eutectic Solvents (DES): One promising approach is the use of Deep Eutectic Solvents. A common DES is formed by mixing choline chloride and ethylene glycol.[9] These solvents are non-volatile, biodegradable, and can be highly effective for copper-catalyzed one-pot syntheses of benzofurans.[9]

  • Water: For certain reactions, water can be used as a solvent. For example, an iron-catalyzed Sonogashira-type coupling has been reported using exclusively water as the solvent under aerobic conditions.[2]

  • Acetonitrile: While still a VOC, acetonitrile is often considered a "greener" alternative to solvents like dichloromethane and benzene and has been shown to provide excellent yields and selectivity in some benzofuran syntheses.[10]

  • γ-Valerolactone (GVL): GVL is a bio-derived solvent that has been successfully used in ruthenium-catalyzed syntheses of benzofurans.[11]

Q3: My reaction requires reflux conditions. How does the boiling point of the solvent factor into my choice?

A3: The boiling point of the solvent is a critical parameter that dictates the maximum temperature of a reaction at atmospheric pressure. This directly impacts reaction kinetics.

  • Activation Energy: Many cyclization reactions, such as the intramolecular hydroalkoxylation to form the furan ring, have a significant activation energy. A higher temperature, and thus a higher boiling point solvent (e.g., Toluene at 111 °C, Dioxane at 101 °C, DMF at 153 °C), may be necessary to achieve a reasonable reaction rate.

  • Selectivity: Temperature can also affect selectivity. In some cases, higher temperatures can lead to undesired side reactions or decomposition.[12] For example, in a study on the synthesis of 5-hydroxybenzofuran, it was noted that while higher temperatures can increase reaction rates, they may also decrease selectivity.[12] Therefore, the solvent choice must balance the need for sufficient thermal energy with the stability of the reactants and products.

  • Practicality: Solvents with extremely high boiling points (e.g., DMSO at 189 °C) can be difficult to remove during workup, which is an important practical consideration.

Experimental Protocols & Workflows
Protocol 1: General Procedure for Solvent Screening in a One-Pot Sonogashira/Cyclization Synthesis

This protocol provides a framework for optimizing the solvent for the synthesis of 2-substituted-5-methoxybenzofurans from 4-methoxy-2-iodophenol.

protocol_workflow start Start: Prepare Reactant Stock Solution (4-methoxy-2-iodophenol, alkyne, base) setup Set up Parallel Reactions (e.g., 4 vials, each with a different solvent) start->setup solvents Add Test Solvents: - Vial 1: Acetonitrile - Vial 2: DMSO - Vial 3: Dioxane - Vial 4: Toluene setup->solvents catalyst Add Catalyst Solution (e.g., PdCl₂(PPh₃)₂ / CuI) solvents->catalyst reaction Stir at Optimized Temperature (e.g., 90-110 °C) catalyst->reaction monitor Monitor Progress via TLC/LC-MS (at t = 1h, 4h, 12h) reaction->monitor monitor->reaction Continue reaction workup Quench, Extract, and Concentrate Each Reaction monitor->workup Reaction complete analyze Analyze Crude Product by ¹H NMR or LC-MS (Determine conversion and relative yield) workup->analyze end End: Identify Optimal Solvent analyze->end caption Workflow for solvent optimization.

Caption: Workflow for solvent optimization.

Step-by-Step Method:

  • Preparation: To four separate reaction vials equipped with stir bars, add 4-methoxy-2-iodophenol (1.0 mmol), the terminal alkyne (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add 5 mL of the solvent to be tested (e.g., Acetonitrile, DMSO, Dioxane, Toluene) to each respective vial.

  • Inert Atmosphere: Purge each vial with an inert gas (Nitrogen or Argon).

  • Catalyst Addition: Add the catalyst system, for example, (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol), to each vial.

  • Reaction: Place the vials in a pre-heated reaction block (e.g., 110 °C) and stir vigorously.

  • Monitoring: After set time points (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and spot on a TLC plate to monitor the consumption of starting material and formation of the product.

  • Workup: Once a reaction is deemed complete (or at the final time point), cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude residue by ¹H NMR or LC-MS to determine the conversion and yield of the desired this compound, allowing for direct comparison of solvent efficacy.

References

Technical Support Center: Temperature Optimization for 5-Methoxybenzofuran Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-methoxybenzofuran and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical parameter of temperature during the cyclization process. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes, enhance yield, and minimize impurities.

Introduction: The Critical Role of Temperature

The synthesis of the benzofuran core, a privileged scaffold in medicinal chemistry, is often achieved through the cyclization of appropriately substituted phenols. For this compound, a common strategy involves the intramolecular cyclization of a precursor like an o-alkynyl-4-methoxyphenol. Temperature is a pivotal variable in these transformations, directly influencing reaction kinetics, catalyst stability, and the formation of undesired side products. An improperly controlled temperature can lead to reaction failure, decomposition of starting materials, or a complex product mixture that complicates purification. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific experimental problems related to temperature control during this compound synthesis.

Q1: My cyclization reaction is showing very low to no conversion of the starting material. How can I use temperature to drive the reaction forward?

Possible Cause: Insufficient thermal energy is a common reason for a stalled reaction. Many cyclization reactions, particularly those involving C-O bond formation, have a significant activation energy barrier that requires heating to overcome.

Solutions:

  • Gradual Temperature Increase: If your reaction is being conducted at room temperature or a low heat setting, a systematic increase in temperature is the first logical step. Increment the temperature by 10-20 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For many palladium-catalyzed cyclizations of 2-alkynylphenols, temperatures in the range of 60-110 °C are often required.[1]

  • Solvent Considerations: Ensure your solvent's boiling point is compatible with the required reaction temperature. If the desired temperature is near or above the boiling point of your current solvent, consider switching to a higher-boiling solvent. For example, if a reaction in tetrahydrofuran (THF, bp 66 °C) is sluggish, switching to a solvent like 1,4-dioxane (bp 101 °C) or toluene (bp 111 °C) can allow for more aggressive heating.[2]

  • Catalyst Activation: Some catalyst systems require an initial heating period to become fully active. Review the literature for your specific catalytic system to see if a higher temperature is needed for initiation of the catalytic cycle.

Q2: I'm observing the formation of significant side products and "tarring" in my reaction, leading to a low yield of the desired this compound. Could the temperature be too high?

Possible Cause: Yes, excessive heat is a frequent culprit for the formation of impurities and decomposition. High temperatures can lead to undesired side reactions, such as polymerization of alkyne starting materials, decomposition of the catalyst, or thermal degradation of the starting material or product.

Solutions:

  • Temperature Screening Study: If you suspect the temperature is too high, a systematic screening is recommended. Run the reaction at several different temperatures to find the optimal balance between reaction rate and selectivity. For instance, in the synthesis of 5-hydroxybenzofurans, an optimal temperature of 95 °C was identified, as higher temperatures did not significantly improve the yield and could lead to degradation.[3][4]

  • Stepwise Temperature Profile: For one-pot reactions that involve multiple steps, such as a Sonogashira coupling followed by cyclization, a single high temperature may not be optimal for both transformations.[5][6] Consider a temperature profile where the initial coupling is performed at a lower temperature, and then the temperature is increased to facilitate the final cyclization step.

  • Check Catalyst Stability: Palladium and copper catalysts, commonly used in these reactions, can decompose at excessively high temperatures, leading to the formation of palladium black and a loss of catalytic activity.[1] If you observe this, immediately reduce the reaction temperature. Using more robust ligands or catalyst systems may also be beneficial.

Q3: My reaction produces a mixture of regioisomers instead of the desired this compound. Can temperature influence the regioselectivity?

Possible Cause: Temperature can indeed influence the regioselectivity of a reaction by favoring one reaction pathway over another. This is particularly relevant in reactions where there are multiple possible sites for cyclization or rearrangement.

Solutions:

  • Lower the Temperature: Often, reactions run at lower temperatures exhibit higher selectivity. By reducing the thermal energy of the system, you may favor the kinetically controlled product, which may be the desired regioisomer. For example, a temperature-dependent[7]-aryl migration mechanism has been proposed in the formation of some benzofurans, where different temperatures could favor different products.

  • Solvent and Catalyst Synergy: The interplay between temperature, solvent, and catalyst can be crucial for regioselectivity. In some rhodium-catalyzed reactions, the choice of solvent can even switch the reaction pathway to produce different structural frameworks from the same starting materials.[8] A change in temperature might necessitate a re-optimization of other reaction parameters to maintain selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for optimizing a this compound cyclization?

A good starting point for many palladium-catalyzed cyclizations is often in the range of 80-100 °C, especially when using solvents like toluene or DMF.[1][7] However, some modern catalytic systems can operate efficiently at room temperature.[9][10] Always consult the literature for your specific reaction type to determine a suitable initial temperature.

Q2: How does the electronic nature of substituents affect the optimal temperature?

Electron-donating groups, such as the methoxy group in this compound precursors, generally facilitate electrophilic aromatic substitution and can sometimes allow for lower reaction temperatures compared to substrates with electron-withdrawing groups.[11] Conversely, if your precursor has electron-withdrawing groups, you may need to increase the temperature to achieve a reasonable reaction rate.

Q3: Can microwave heating be used for temperature optimization?

Yes, microwave-assisted synthesis is an excellent tool for rapidly screening reaction temperatures. The precise and rapid heating can often reduce reaction times and sometimes lead to cleaner reactions. However, it is important to be aware that the temperature profiles can differ significantly from conventional oil bath heating, so direct translation of conditions may not always be possible.

Data Summary and Protocols

Table 1: Effect of Temperature on Yield for a Model 5-Hydroxybenzofuran Synthesis

This table illustrates the impact of temperature on the synthesis of a related benzofuran structure, highlighting the importance of optimization.

EntryCatalystSolventTemperature (°C)Yield (%)
1ZnI₂Toluene7570
2ZnI₂Toluene9585
3ZnI₂Toluene11086
4ZnI₂Chlorobenzene9588

Data adapted from a study on 5-hydroxybenzofuran synthesis, demonstrating that while higher temperatures can increase yield, there is often an optimal point beyond which the benefit is minimal.[3][4]

Experimental Protocol: General Procedure for Temperature Optimization Screening
  • Setup: In parallel reaction vials, add the this compound precursor (e.g., an o-alkynyl-4-methoxyphenol), catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and base in the chosen solvent under an inert atmosphere.

  • Temperature Gradient: Place the vials in a parallel synthesizer or separate heating blocks set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C).

  • Monitoring: At set time intervals (e.g., 1, 2, 4, and 8 hours), take an aliquot from each reaction mixture.

  • Analysis: Quench the aliquots and analyze by TLC or LC-MS to determine the consumption of starting material and the formation of the desired this compound and any side products.

  • Evaluation: Compare the results across the different temperatures to identify the optimal condition that provides the best balance of reaction rate, yield, and purity.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield or No Reaction Check_Temp Is Temperature Sufficient? Start->Check_Temp Increase_Temp Increase Temperature (e.g., in 20°C increments) Check_Temp->Increase_Temp No Check_Solvent Is Solvent Boiling Point High Enough? Check_Temp->Check_Solvent Yes Monitor_Progress Monitor by TLC/LC-MS Increase_Temp->Monitor_Progress Success Reaction Proceeds Monitor_Progress->Success Change_Solvent Switch to Higher- Boiling Solvent Check_Solvent->Change_Solvent No Other_Issues Consider Other Factors (Catalyst, Reagents) Check_Solvent->Other_Issues Yes Change_Solvent->Increase_Temp

Caption: Workflow for troubleshooting a low-yield cyclization reaction.

References

Technical Support Center: Overcoming Low Yield in 5-Methoxybenzofuran Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5-methoxybenzofuran. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic efforts with this versatile heterocyclic scaffold. As a key structural motif in numerous biologically active compounds, mastering its derivatization is crucial. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during common synthetic transformations.

Troubleshooting Guides: Diagnosis and Solutions

This section is structured to help you diagnose the potential causes of low yields in specific reaction types and provides actionable, step-by-step protocols to optimize your outcomes.

Electrophilic Aromatic Substitution

The electron-rich nature of the this compound ring makes it susceptible to electrophilic aromatic substitution. However, controlling regioselectivity and preventing side reactions can be challenging. The methoxy group strongly activates the benzene ring, while the furan ring is also highly reactive. Electrophilic attack can occur at several positions, with the C2 position of the furan ring being particularly favored due to the stability of the resulting intermediate sigma complex.[1][2]

Issue 1.1: Low Yield in Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a standard method for introducing a formyl group onto electron-rich aromatic rings.[3][4] However, with this compound, researchers often face issues of low conversion or the formation of complex product mixtures.

Question: My Vilsmeier-Haack reaction on this compound is giving a very low yield of the desired aldehyde. What's going wrong?

Answer: Low yields in the Vilsmeier-Haack formylation of this compound can stem from several factors, primarily related to the reactivity of the substrate and the stability of the Vilsmeier reagent.

Probable Causes & Solutions:

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent (chloroiminium salt), typically formed from DMF and POCl₃, can be unstable.[5] Ensure it is prepared in situ at low temperatures (0-5 °C) before the addition of the this compound.

  • Suboptimal Reaction Temperature: The reactivity of this compound requires careful temperature management. While some electron-rich aromatics react at room temperature or below, this substrate may require gentle heating to drive the reaction to completion.[3] However, excessive heat can lead to polymerization or decomposition.

  • Incorrect Stoichiometry: An excess of the Vilsmeier reagent is often necessary to ensure complete conversion. A typical starting point is 1.5-3.0 equivalents of both DMF and POCl₃ relative to the substrate.

  • Hydrolysis Issues: The final aldehyde is formed upon hydrolysis of the iminium salt intermediate. Incomplete hydrolysis or harsh quenching conditions can reduce the yield. Quenching should be done carefully with ice-cold water or a buffered aqueous solution.

Troubleshooting Workflow for Vilsmeier-Haack Formylation

cluster_solutions Solutions start Low Yield in Vilsmeier-Haack reagent_prep Check Vilsmeier Reagent Preparation start->reagent_prep Step 1 temp_control Optimize Reaction Temperature reagent_prep->temp_control If reagent prep is correct reagent_sol Prepare reagent in situ at 0-5°C reagent_prep->reagent_sol stoichiometry Verify Reagent Stoichiometry temp_control->stoichiometry If temperature is optimized temp_sol Screen temperatures from RT to 60°C temp_control->temp_sol hydrolysis Evaluate Hydrolysis/Workup stoichiometry->hydrolysis If stoichiometry is correct stoch_sol Use 1.5-3.0 eq. of DMF/POCl3 stoichiometry->stoch_sol success Improved Yield hydrolysis->success If workup is optimized hydro_sol Quench with ice-water, neutralize carefully hydrolysis->hydro_sol

Caption: Troubleshooting workflow for low yields in Vilsmeier-Haack reactions.

Optimized Protocol for Vilsmeier-Haack Formylation of this compound:

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 2.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. If the reaction is sluggish, gently heat to 40 °C.

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully pour it into a beaker of crushed ice with vigorous stirring.

  • Add a saturated aqueous solution of sodium bicarbonate or sodium acetate to neutralize the mixture until it is slightly basic (pH ~8).

  • Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for C-C and C-N bond formation. However, the presence of the heteroatom and the electron-donating methoxy group in this compound can influence catalyst activity and reaction outcomes.

Issue 2.1: Low Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming biaryl compounds. When functionalizing this compound, common problems include catalyst deactivation, slow reaction rates, and protodeboronation of the boronic acid partner.[6][7]

Question: I am attempting a Suzuki coupling with a bromo-5-methoxybenzofuran, but I'm getting low yields and recovering starting material. What should I try?

Answer: Low yields in Suzuki couplings of bromo-5-methoxybenzofuran are often due to inefficient oxidative addition or competing side reactions. The electron-donating methoxy group can make the aryl bromide less reactive.[7]

Probable Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be generated efficiently or could be deactivated.[6] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or employing more robust phosphine ligands can help.

  • Poor Oxidative Addition: The electron-rich nature of the substrate can slow down the rate-limiting oxidative addition step.[7] Switching to more electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos or XPhos) can facilitate this step.[6]

  • Inefficient Transmetalation: The choice of base is critical for activating the boronic acid to form the more nucleophilic boronate species.[6] A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃.

  • Protodeboronation: The boronic acid can be cleaved by base and water, replacing the boron moiety with a hydrogen.[6][7] Using anhydrous conditions or converting the boronic acid to a more stable pinacol ester (BPin) can mitigate this side reaction.[6]

Table 1: Troubleshooting Suzuki-Miyaura Coupling Conditions

ParameterStandard ConditionOptimized Condition for this compoundRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)Bulky, electron-rich ligand accelerates oxidative addition.[6][7]
Base Na₂CO₃ (2.0 eq.)K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.)Stronger base promotes boronate formation and transmetalation.[6]
Solvent Toluene/H₂ODioxane/H₂O (4:1) or THF/H₂O (4:1)Aprotic polar solvents can improve solubility and reaction rates.
Temperature 80-100 °C80-110 °CHigher temperatures may be needed to overcome the activation barrier.
Boron Reagent Boronic AcidBoronic Acid Pinacol Ester (BPin)More stable towards protodeboronation.[6]
Issue 2.2: Low Yield in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[8][9] When working with halo-5-methoxybenzofurans, challenges can arise from catalyst inhibition and competing side reactions.

Question: My Buchwald-Hartwig amination of a chloro-5-methoxybenzofuran with a primary amine is not proceeding to completion. How can I improve the yield?

Answer: The amination of chloro-5-methoxybenzofuran can be challenging due to the lower reactivity of aryl chlorides compared to bromides or iodides. The choice of catalyst system and base is paramount for success.[10]

Probable Causes & Solutions:

  • Inappropriate Ligand: Aryl chlorides require highly active catalyst systems. Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[10]

  • Base Incompatibility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, especially for sensitive substrates.[11]

  • Catalyst Poisoning: The amine starting material or product can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. Using a higher catalyst loading or a ligand that promotes reductive elimination can help.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic, non-polar solvents like toluene or m-xylene are often preferred.[12]

Optimized Protocol for Buchwald-Hartwig Amination of Chloro-5-methoxybenzofuran:

  • To an oven-dried Schlenk flask, add the chloro-5-methoxybenzofuran (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (1-2 mol%), and the appropriate ligand (e.g., XPhos, 2-4 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (N₂ or Ar) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization adjacent to a directing group.[13][14] The methoxy group on this compound can act as a directing metalation group (DMG), guiding deprotonation to the C4 position.

Question: I am trying to perform a directed ortho-metalation on this compound using n-BuLi, but I am getting a complex mixture of products and low yield of the desired C4-functionalized product.

Answer: While the methoxy group can direct lithiation, the furan ring itself is susceptible to attack by strong organolithium bases, and other protons on the ring have comparable acidities. This can lead to a loss of regioselectivity.

Probable Causes & Solutions:

  • Competitive Lithiation: Besides the desired C4 position, lithiation can occur at the C2 or C6 positions. The acidity of these protons can be influenced by the reaction conditions.

  • Ring Opening/Decomposition: Strong bases can sometimes lead to the decomposition of the benzofuran ring system.

  • Temperature Control: DoM reactions require cryogenic temperatures (typically -78 °C) to control selectivity and prevent side reactions.[14] Ensure your reaction is maintained at this temperature during the lithiation step.

  • Choice of Base: While n-BuLi is common, sec-BuLi or t-BuLi, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), can offer different selectivities and reactivities.[14]

Decision Tree for Optimizing Directed Ortho-Metalation

start Low Yield/Selectivity in DoM temp_check Is temperature strictly at -78°C? start->temp_check temp_check->start No, adjust cooling base_check Evaluate Base/Additive System temp_check->base_check Yes time_check Optimize Lithiation Time base_check->time_check Try s-BuLi/TMEDA electrophile_check Check Electrophile Addition time_check->electrophile_check Screen 30-90 min success Improved Yield & Selectivity electrophile_check->success Add electrophile at -78°C

Caption: A decision-making workflow for optimizing DoM reactions.

Frequently Asked Questions (FAQs)

Q1: Which position on the this compound ring is most reactive towards electrophiles?

A1: The C2 position on the furan ring is generally the most nucleophilic and therefore most reactive towards electrophiles. This is because the oxygen atom can effectively stabilize the positive charge in the sigma complex intermediate formed during electrophilic attack at this position.[2] However, the methoxy group strongly activates the C4 and C6 positions on the benzene ring, so competitive substitution can occur depending on the reaction conditions and the nature of the electrophile.

Q2: I am observing significant amounts of homocoupling product in my Suzuki reaction. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, especially if the desired cross-coupling is slow.[15] To minimize it, you can:

  • Ensure your reaction is rigorously degassed to prevent oxygen from promoting homocoupling.

  • Use a highly active catalyst system (e.g., with a Buchwald ligand) to accelerate the cross-coupling pathway.

  • Add the boronic acid slowly to the reaction mixture to keep its instantaneous concentration low.

  • Consider using a boronic ester, which is often less prone to homocoupling.[6]

Q3: Is it necessary to use anhydrous solvents for all functionalization reactions of this compound?

A3: It depends on the reaction type. For reactions involving organometallic intermediates, such as directed ortho-metalation (DoM) with organolithium reagents, strictly anhydrous conditions are critical to prevent quenching of the base.[14] For many palladium-catalyzed reactions like the Suzuki coupling, a small amount of water is often beneficial or even necessary to facilitate the catalytic cycle, particularly the transmetalation step.[6][15] However, for reactions sensitive to protodeboronation, minimizing water content is advisable.[6] Always consult the specific protocol for the reaction you are performing.

Q4: My purified this compound derivative seems to be unstable and decomposes over time. What can I do?

A4: Benzofuran derivatives, especially those that are electron-rich, can be sensitive to air and light, leading to oxidation and polymerization. It is recommended to store purified compounds under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (e.g., in a freezer). If the compound is an oil, dissolving it in a degassed solvent before storage can sometimes improve its stability.

References

Technical Support Center: Preventing Polymerization During 5-Methoxybenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methoxybenzofuran. As specialists in synthetic chemistry, we understand that unintended polymerization can be a significant challenge, leading to reduced yields, difficult purifications, and inconsistent results. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent the unwanted formation of polymeric byproducts during this critical synthesis. We will delve into the mechanistic underpinnings of this issue and provide field-proven, actionable solutions.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the polymerization of this compound.

Q1: What exactly is polymerization in the context of this compound synthesis?

Polymerization is an undesirable side reaction where individual this compound molecules (monomers) react with each other to form long chains or complex networks (polymers). In this specific synthesis, it typically manifests as a viscous, dark-colored tar or an insoluble solid, which complicates product isolation and significantly lowers the yield of the desired crystalline solid.

Q2: Why is this compound so prone to polymerization?

The structure of benzofuran contains a vinyl ether moiety fused to a benzene ring, making the double bond particularly electron-rich.[1][2] This high electron density makes it highly susceptible to electrophilic attack, especially by protons (H⁺) or Lewis acids. This initiates a process called cationic polymerization , which is the primary pathway for unwanted polymer formation in this synthesis.[1][2][3][4][5] The reaction is often self-propagating once initiated, as the growing polymer chain end remains a reactive cation.

Q3: At which stages of the synthesis is polymerization most likely to occur?

Polymerization is most prevalent during two key stages:

  • Acid-Catalyzed Cyclization: Many synthetic routes to benzofurans employ strong acids (e.g., polyphosphoric acid, sulfuric acid) to catalyze the intramolecular cyclization that forms the furan ring.[6][7] These acidic conditions are the ideal environment to initiate cationic polymerization of the newly formed product.[1][4][8]

  • Purification by Distillation: If any residual acid is carried over from the workup, the high temperatures required for distillation will dramatically accelerate the rate of polymerization.[9] Even in the absence of acid, thermal self-initiation can occur, similar to what is observed with monomers like styrene.[9][10]

Q4: What are polymerization inhibitors and how do they work?

Polymerization inhibitors are chemical compounds added in small quantities to prevent the self-polymerization of monomers.[9] They function by intercepting the reactive intermediates that propagate the polymer chain. Most common inhibitors are radical scavengers, such as hindered phenols (like BHT or TBC) or quinones (like hydroquinone), which are highly effective for monomers that undergo free-radical polymerization.[9][11] While the primary mechanism here is cationic, these inhibitors can still be effective during thermal processing (distillation) where radical pathways may be initiated. Their main role in this synthesis is to ensure stability during purification and storage.

Troubleshooting Guide

This section is designed to help you diagnose and solve polymerization issues as they occur in your experiment.

Problem 1: Reaction mixture becomes dark and viscous (tar formation) during the acid-catalyzed cyclization step.
  • Probable Cause: The reaction conditions are too harsh, leading to rapid cationic polymerization catalyzed by the acid. This is often due to an overly high concentration of the acid catalyst, an excessive reaction temperature, or a prolonged reaction time.

  • Proposed Solution:

    • Optimize Catalyst Loading: Titrate the amount of acid catalyst used. Start with a lower concentration and incrementally increase it in subsequent experiments until a reasonable reaction rate is achieved without significant polymer formation.

    • Strict Temperature Control: Maintain the recommended reaction temperature rigorously. For highly exothermic steps, pre-cool the reaction vessel and use an ice bath to dissipate heat effectively.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the product from being exposed to harsh acidic conditions for an extended period.

Problem 2: Significant amount of black, solid residue remains in the distillation flask after vacuum distillation.
  • Probable Cause: This is a classic sign of polymerization during purification. The two main culprits are residual acid from the workup and excessively high distillation temperatures.

  • Proposed Solution:

    • Thorough Acid Neutralization: Before distillation, ensure all acidic catalyst is completely neutralized. Perform a wash with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution, followed by a water and brine wash to remove all ionic species. Confirm the pH of the aqueous layer is neutral or slightly basic.

    • Utilize High Vacuum: this compound has a boiling point of approximately 219°C at atmospheric pressure.[12] Distilling at this temperature is highly likely to cause polymerization. Use a high-vacuum pump to lower the boiling point to a much safer temperature range (<150°C).

    • Add a Polymerization Inhibitor: Add a small amount of a suitable inhibitor directly to the crude product in the distillation flask before heating. See the table and protocol below for guidance.

Problem 3: The purified, crystalline this compound darkens in color and becomes gummy or solidifies upon storage.
  • Probable Cause: The product is slowly polymerizing during storage. This can be initiated by trace acidic impurities, exposure to oxygen (which can form peroxides), or exposure to light.

  • Proposed Solution:

    • Confirm Purity: Ensure the final product is of high purity and completely free of any acidic residue.

    • Proper Storage Conditions: Store the purified this compound in an amber glass bottle to protect it from light. For long-term storage, flush the container with an inert gas like argon or nitrogen to displace air.

    • Refrigerate: Store the container in a refrigerator or freezer to minimize thermal energy that could contribute to slow polymerization over time.

Visualized Mechanisms and Workflows

To better illustrate the chemical processes and troubleshooting logic, the following diagrams are provided.

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_polymer Undesired Product Monomer This compound Carbocation Reactive Carbocation (Initiated Monomer) Monomer->Carbocation Protonation of alkene bond H_ion H+ (from Acid Catalyst) H_ion->Monomer Monomer2 Another Monomer Molecule Dimer Growing Polymer Chain (Dimer Cation) Carbocation->Dimer Nucleophilic attack Monomer2->Dimer Polymer Poly(this compound) (Tar/Solid Waste) Dimer->Polymer Repeats 'n' times

Caption: Mechanism of acid-catalyzed cationic polymerization of this compound.

Troubleshooting_Workflow start Observe Polymerization (Low Yield, Tar) stage At which stage? Reaction Distillation Storage start->stage react_cause Probable Cause: High Temp? High [Acid]? Long Reaction? stage:r->react_cause dist_cause Probable Cause: Residual Acid? High Temp? stage:d->dist_cause store_cause Probable Cause: Trace Impurities? Air/Light Exposure? stage:s->store_cause react_sol Solution: Control Temp Optimize [Acid] Monitor w/ TLC react_cause->react_sol end_node Problem Resolved react_sol->end_node dist_sol Solution: Neutralize (Basic Wash) Use High Vacuum Add Inhibitor dist_cause->dist_sol dist_sol->end_node store_sol Solution: Store Cold & Dark Use Inert Gas (Ar/N₂) store_cause->store_sol store_sol->end_node

Caption: Troubleshooting workflow for polymerization issues.

Key Experimental Protocols

Protocol 1: Post-Reaction Acid Neutralization and Workup

This protocol is critical for preventing polymerization during the subsequent purification steps.

  • Quench the Reaction: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature or below using an ice bath.

  • Dilution: Slowly pour the reaction mixture into a separatory funnel containing cold water and a suitable extraction solvent (e.g., diethyl ether or ethyl acetate).

  • First Neutralizing Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in small portions. Caution: This will generate CO₂ gas; vent the funnel frequently to release pressure. Continue adding until gas evolution ceases and the aqueous layer is confirmed to be basic (pH > 8) using pH paper.

  • Separation: Shake the funnel, allow the layers to separate, and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to aid in the removal of water. Separate the layers.

  • Drying: Dry the isolated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is now ready for purification.

Protocol 2: Inhibited Vacuum Distillation

This procedure ensures the safe and efficient purification of this compound while minimizing the risk of polymerization.

  • Select Inhibitor: Choose an appropriate inhibitor from the table below. 4-Methoxyphenol (MEHQ) is a common and effective choice.

  • Add Inhibitor: To the crude this compound in the distillation flask, add the inhibitor. A typical concentration is 50-200 ppm (e.g., 5-20 mg of inhibitor per 100 g of crude product).

  • Assemble Apparatus: Set up a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for small-scale distillations if available.

  • Apply Vacuum: Gradually apply a high vacuum to the system. A pressure of <1 mmHg is recommended to significantly lower the boiling point.

  • Gentle Heating: Begin heating the distillation flask gently using an oil bath. A magnetic stir bar should be used to ensure smooth boiling.

  • Collect Fractions: Collect the fraction that distills at the expected temperature under the applied vacuum. The pure this compound should be a colorless liquid that solidifies upon cooling to a white crystalline solid (Melting Point: 31-33°C).[12]

  • Discontinue Heating: Once the product has been collected, remove the heat source before releasing the vacuum to prevent bumping of the hot residue.

Data Summary: Common Polymerization Inhibitors
InhibitorCommon AbbreviationTypical ConcentrationAppearanceRemoval Method
4-MethoxyphenolMEHQ50 - 200 ppmWhite/off-white solidBasic wash (e.g., dilute NaOH)
4-tert-ButylcatecholTBC10 - 50 ppmWhite/tan solidBasic wash (e.g., dilute NaOH)
Butylated hydroxytolueneBHT100 - 500 ppmWhite crystalline solidNot easily removed by washing
HydroquinoneHQ100 - 1000 ppmWhite/light gray solidBasic wash (e.g., dilute NaOH)

Table based on general principles for monomer stabilization.[9][11]

References

Technical Support Center: Scaling Up the Synthesis of 5-Methoxybenzofuran for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxybenzofuran. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this important benzofuran derivative for preclinical studies. Here, we will delve into the intricacies of its synthesis, troubleshoot common issues, and provide answers to frequently asked questions, ensuring a scientifically sound and efficient scale-up process.

I. Overview of this compound Synthesis

This compound is a key structural motif found in a variety of biologically active compounds, making it a valuable building block in medicinal chemistry.[1][2] Its synthesis on a larger scale for preclinical trials requires careful consideration of reaction conditions, purification methods, and analytical controls to ensure high yield and purity. Several synthetic routes have been reported, each with its own set of advantages and challenges. A common and effective method involves the reaction of a substituted phenol with a suitable C2-synthon followed by cyclization.

Common Synthetic Approaches: A Comparative Analysis
Synthetic RouteKey ReagentsTypical YieldAdvantagesDisadvantages
Palladium-Catalyzed Cyclization 2-Allyl-4-methoxyphenol, PdCl2, Cu(OAc)2, LiCl~90%[3]High yield, mild reaction conditions.Cost of palladium catalyst, potential for metal contamination in the final product.
Williamson Ether Synthesis & Cyclization 4-Methoxyphenol, Chloroacetaldehyde diethyl acetalModerateReadily available starting materials.Requires strong base, potential for side reactions.
Oxidative Coupling & Cyclization Phenols, β-dicarbonyl compounds, PIDA61% (for a similar derivative)[4]C-H functionalization-based method.Use of hypervalent iodine reagent, moderate yields.

II. Troubleshooting Guide: Navigating the Synthesis

This section addresses specific problems that may arise during the synthesis and scale-up of this compound.

Problem 1: Low Yield in Palladium-Catalyzed Cyclization

Question: We are attempting a palladium-catalyzed intramolecular cyclization of 2-allyl-4-methoxyphenol to synthesize this compound, but our yields are consistently below 50%, significantly lower than the reported 90%. What could be the issue?

Answer: Low yields in palladium-catalyzed reactions are often multifactorial. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity:

    • Cause: The palladium catalyst (e.g., PdCl₂) may be old or partially deactivated. The choice of ligand can also significantly impact catalyst performance.

    • Solution: Use a fresh batch of high-purity palladium catalyst. Consider screening different ligands to find the optimal one for your specific substrate and conditions. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Solvent and Reagent Purity:

    • Cause: Traces of water or other impurities in the solvent (e.g., DMF) or reagents can poison the catalyst.

    • Solution: Use anhydrous solvents and ensure all reagents are of high purity. Dry glassware thoroughly before use.

  • Reaction Temperature and Time:

    • Cause: The reported conditions (25°C for 5 hours) might not be optimal for your specific setup or scale.[3]

    • Solution: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, a slight increase in temperature might be beneficial. Conversely, prolonged reaction times at higher temperatures can lead to product degradation.

Problem 2: Impurity Formation During Synthesis

Question: During the synthesis of a this compound derivative, we are observing a significant amount of a side product that is difficult to separate. How can we identify and minimize this impurity?

Answer: The formation of impurities is a common challenge in organic synthesis. The first step is to characterize the impurity.

  • Impurity Identification:

    • Technique: Isolate the impurity using preparative chromatography (e.g., column chromatography or preparative HPLC) and characterize it using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and IR spectroscopy.[5] This will provide crucial information about its structure and help deduce its formation mechanism.

  • Minimizing Impurity Formation:

    • Reaction Conditions: Once the impurity is identified, you can often modify the reaction conditions to disfavor its formation. For example, if it's an oxidation product, ensure the reaction is run under a strictly inert atmosphere. If it's a product of a side reaction, adjusting the stoichiometry of the reagents or the order of addition might help.

    • Alternative Routes: If impurity formation is inherent to the chosen synthetic route, exploring alternative pathways to the target molecule might be necessary.[1]

Problem 3: Difficulties in Purification of the Final Product

Question: We are struggling to purify this compound to the high level of purity (>99%) required for preclinical studies. Column chromatography is slow and results in product loss. Are there more efficient methods?

Answer: Achieving high purity on a large scale requires a robust purification strategy.

  • Crystallization:

    • Rationale: Crystallization is often the most effective method for purifying solid compounds on a large scale. It can remove both soluble and insoluble impurities and is generally more cost-effective and scalable than chromatography.

    • Procedure:

      • Perform a solvent screen to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

      • Dissolve the crude product in the minimum amount of hot solvent.

      • Allow the solution to cool slowly to induce crystallization. Seeding with a small crystal of pure product can be beneficial.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Distillation:

    • Rationale: If this compound is a liquid or a low-melting solid, vacuum distillation can be an excellent purification method, especially for removing non-volatile impurities.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to consider when synthesizing this compound?

A1: Safety is paramount in any chemical synthesis. For this compound and its intermediates, it is crucial to:

  • Consult the Safety Data Sheet (SDS) for all reagents and solvents.[6][7]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be aware of the hazards associated with specific reagents. For example, palladium catalysts can be pyrophoric, and many organic solvents are flammable.

Q2: Which analytical methods are most suitable for in-process control and final product release?

A2: A combination of analytical techniques is essential to ensure the quality of your synthesis.

  • In-process control: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring reaction progress.[8]

  • Final product release: For preclinical studies, a comprehensive analysis is required. This typically includes:

    • HPLC: To determine purity and quantify impurities.[9]

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.[5]

    • Mass Spectrometry (MS): To confirm the molecular weight.[5]

    • Elemental Analysis: To confirm the elemental composition.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect and quantify volatile impurities.[10]

Q3: How can we ensure the scalability of our chosen synthetic route?

A3: Scalability is a key consideration from the outset.

  • Process Safety: Evaluate the thermal stability of all intermediates and the exothermicity of each reaction step to avoid runaway reactions.

  • Reagent Cost and Availability: Choose a route that utilizes readily available and cost-effective starting materials.

  • Ease of Operation: Select reactions that are robust and do not require specialized equipment or extreme conditions (e.g., very high pressures or very low temperatures).

  • Waste Management: Consider the environmental impact and the cost of waste disposal for the chosen route. Green chemistry principles should be applied where possible.[11]

IV. Visualizing the Workflow

Diagram: General Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control A Starting Materials (e.g., 2-Allyl-4-methoxyphenol) B Reaction (e.g., Pd-Catalyzed Cyclization) A->B Reagents, Catalyst C Crude Product B->C Work-up D Purification Method (e.g., Crystallization) C->D E Pure this compound D->E F Analytical Testing (HPLC, NMR, MS) E->F G Preclinical Studies F->G Release

Caption: A generalized workflow for the synthesis, purification, and quality control of this compound.

V. References

  • Roshchin, A. I., Kel'chevski, S. M., & Bumagin, N. A. (1998). Palladium-catalyzed synthesis of substituted benzofurans and indoles. Journal of Organometallic Chemistry, 560(1-2), 163-167. 3

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583. 12

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic & Inorganic Chemistry. 1

  • Lin, Z., et al. (2017). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Synlett, 28(15), 1905-1908. 4

  • Krawiecka, M., et al. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 67(3), 245-251. 2

  • This compound Safety Data Sheet. ChemicalBook. 6

  • This compound-2-carboxylic acid Safety Data Sheet. ChemicalBook. 7

  • Casale, J. F., & Hays, P. A. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 3-9. 5

  • Fox, G. B., et al. (2005). Pharmacological Properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological Characterization and Broad Preclinical Efficacy in Cognition and Schizophrenia of a Potent and Selective Histamine H3 Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics, 313(1), 176-190. 13

  • Welter, J., et al. (2015). Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n) techniques. Analytical and Bioanalytical Chemistry, 407(5), 1371-1388. 10

  • Fast Screening Methods for the Analysis of Topical Drug Products. (2021). Pharmaceutics, 13(8), 1234. 8

  • Application Notes and Protocols for the Quantification of 5-Hydroxybenzofuran-2-one. Benchchem. 9

  • Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural. (2022). Green Chemistry, 24(13), 5136-5146. 11

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Methoxybenzofuran and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Significance of Methoxy Substitution

Benzofuran derivatives represent a pivotal class of heterocyclic compounds ubiquitous in nature and synthetic chemistry.[1][2] Their rigid, planar structure serves as a versatile scaffold for the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] The inherent biological and pharmaceutical importance of the benzofuran nucleus has made it a focal point for medicinal chemists worldwide.[3]

Among the various substitutions on the benzofuran core, the methoxy group (-OCH₃) has been identified as a critical determinant of biological efficacy. This guide provides a comparative analysis of the biological activity of 5-Methoxybenzofuran and its analogs, with a focus on anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships, supported by experimental data, to elucidate how modifications to the benzofuran scaffold, particularly the presence and position of methoxy groups, modulate their therapeutic potential.

Anticancer Activity: A Tale of Enhanced Potency

The anticancer potential of benzofuran derivatives has been extensively explored, with many compounds demonstrating significant cytotoxicity against a range of cancer cell lines.[4][5][6] A recurring theme in these studies is the marked enhancement of antiproliferative activity upon the introduction of a methoxy substituent.[4][5]

Comparative Anticancer Activity of Methoxy-Substituted Benzofuran Derivatives

The following table summarizes the in vitro cytotoxicity of a selection of benzofuran derivatives, highlighting the superior performance of methoxy-substituted analogs compared to their unsubstituted counterparts. The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's potency in inhibiting a specific biological function, with lower values indicating higher potency.[4]

Compound IDSubstituent(s)Cancer Cell LineCytotoxicity IC₅₀ (µM)Reference
Unsubstituted Analogues (General)Unsubstituted BenzofuranHCT-116, HeLa, HepG2, A549Lower potency[4]
50g 6-Methoxy A549 0.57 [4]
50g 6-Methoxy HeLa 0.73 [4]
50g 6-Methoxy HCT-116 0.87 [4]
50g 6-Methoxy HepG2 5.74 [4]
16b 3-Methyl, p-Methoxy A549 1.48 [4]
26 6-Methoxy, 3-Methyl, 5-((4-methoxyphenyl)ethynyl) A549 0.08 [4]
36 6-Methoxy, 3-Methyl, 5-((4-methoxyphenyl)ethynyl) HCT-116 0.09 [4]
Compound 7 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549Promising activity[7]
Compound 8 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549, HepG2Significant activity[7]
Compound 9 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amineSQ20B (Head and Neck)0.46[8]
Compound 5i 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furanL1210, FM3A, Molt/4, CEM0.065, 0.059, 0.048, 0.078[9]

Key Insights from the Data:

The data unequivocally demonstrates that the presence and position of a methoxy group on the benzofuran scaffold are crucial for antiproliferative activity.[4] For instance, compound 50g with a 6-methoxy substituent exhibits significantly higher potency across multiple cancer cell lines compared to the general class of unsubstituted benzofurans.[4] Further substitution, as seen in compounds 26 and 36 , can lead to even more potent anticancer agents.[4] The addition of bromine and a methoxy group in compound 8 also resulted in significant activity against A549 and HepG2 cells.[7]

Mechanism of Action: Targeting Tubulin Polymerization

A primary mechanism through which many potent methoxy-substituted benzofuran derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[4][10] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division.[4] By disrupting the polymerization of tubulin dimers into microtubules, these compounds arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[4]

For example, compound 36 inhibits tubulin polymerization with an IC₅₀ value of 1.95 µM, which is comparable to the well-known tubulin inhibitor combretastatin A-4.[4] Similarly, compound 5i has been shown to be a potent inhibitor of tubulin polymerization, with an IC₅₀ value of 0.9 μM.[9]

Below is a simplified signaling pathway illustrating this mechanism of action.

Methoxy_Benzofuran Methoxy-Benzofuran Derivative Tubulin_Dimers Tubulin Dimers Methoxy_Benzofuran->Tubulin_Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of methoxy-benzofuran derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of benzofuran derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., A549, HeLa, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (methoxy-substituted benzofuran derivatives) and incubated for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Addition: Following incubation, an MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with Benzofuran Derivatives (various conc.) Incubate_Overnight->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzofuran derivatives have demonstrated promising anti-inflammatory properties.[1][11]

A study on synthetic ailanthoidol derivatives, which are structurally related to benzofurans, found that 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran (compound 4) exhibited the lowest IC₅₀ value for nitric oxide (NO) release from lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[12] This compound also suppressed the generation of prostaglandin (PG) E₂ and the expression of inducible NO synthase (iNOS) and cyclooxygenase (COX)-2, and inhibited the release of pro-inflammatory cytokines.[12]

The anti-inflammatory action of this methoxybenzofuran derivative was linked to the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[12][13]

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) AP1->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Methoxy_Benzofuran 7-Methoxybenzofuran Derivative Methoxy_Benzofuran->MAPK

Caption: Anti-inflammatory mechanism of a 7-methoxybenzofuran derivative.

Antimicrobial Activity: A Broad Spectrum of Action

Benzofuran derivatives have also been recognized for their antimicrobial properties, exhibiting activity against a variety of bacterial and fungal strains.[1][2]

2-Arylbenzofurans, in particular, have shown considerable antibacterial activity. For instance, chalcomoracin, a 2-arylbenzofuran isolated from Morus species, displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.78 µg/ml.[14] Another study reported that 2-salicylidene benzofuran derivatives showed potent antibacterial activity with MIC values of 0.06–0.12 mM against three Gram-positive bacterial strains.[1]

A study on benzofuran derivatives from Penicillium crustosum found that one compound exhibited moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus with MIC values of 12.5 µg/mL, 25 µg/mL, and 12.5 µg/mL, respectively.[15] Another compound from the same study showed antifungal effects against Penicillium italicum and Colletotrichum musae with MIC values of 12.5 µg/mL and 12.5–25 µg/mL, respectively.[15]

Conclusion: The Path Forward for this compound Analogs

References

A Comparative Guide to the Cytotoxicity of 5-Methoxybenzofuran Derivatives and Other Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Benzofuran Scaffold: A Privileged Structure in Anticancer Research

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a core scaffold in a multitude of biologically active molecules.[1] Its structural versatility allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including potent anticancer effects.[2][3] Among these, the introduction of a methoxy group, particularly at the 5-position, has been shown to be a critical determinant for enhanced cytotoxic and antiproliferative activity.[4] This guide will compare the performance of these 5-methoxy-substituted derivatives with other benzofurans, providing a clear perspective on their potential in cancer therapy.

Comparative Cytotoxicity Analysis: The Impact of Substitution on Potency

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.[1] A lower IC50 value indicates greater potency. While direct comparative studies of the parent 5-methoxybenzofuran against other parent benzofurans are scarce, a wealth of data exists for their derivatives. The following table summarizes the in vitro cytotoxicity of several key benzofuran derivatives against a panel of human cancer cell lines, illustrating the potent effects of the 5-methoxy substitution in concert with other modifications.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Derivatives
1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amineSQ20B (Head and Neck)0.46[1]
(6-Methoxy-5-((4-methoxyphenyl)ethynyl)-3-methylbenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanoneA549 (Lung)0.08[5]
(E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-olA549 (Lung)0.06[5]
Other Benzofuran Derivatives
3-Bromomethyl-benzofuran derivativeK562 (Leukemia)5[1]
3-Bromomethyl-benzofuran derivativeHL60 (Leukemia)0.1[1]
4,6-di(benzyloxy)-3-phenylbenzofuranPin1 expressing (HCC)0.874[6][7]
Benzofuran-isatin conjugate (5a)SW-620 (Colon)8.7[8][9]
Benzofuran-isatin conjugate (5a)HT-29 (Colon)9.4[8][9]
Standard Chemotherapeutic Agents
DoxorubicinMCF-7 (Breast)0.8[6]
CisplatinA549 (Lung)> Doxorubicin[10]

Note: IC50 values are dependent on the specific experimental conditions, cell lines, and duration of exposure used in each study. This table is a compilation of data from multiple sources and is intended for comparative illustration.

The data consistently highlights that this compound derivatives, particularly when combined with other pharmacophoric groups like a trimethoxyphenyl moiety, exhibit exceptionally potent cytotoxic activity, often in the nanomolar to low micromolar range.[5] This suggests that the 5-methoxy group significantly contributes to the molecule's ability to interact with its biological target.

Unraveling the Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism through which many potent this compound derivatives exert their cytotoxic effects is the inhibition of tubulin polymerization.[2][4][11] Microtubules are dynamic polymers of α- and β-tubulin dimers and are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division.[4] By binding to the colchicine binding site on β-tubulin, these benzofuran derivatives disrupt the formation of the mitotic spindle.[2] This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[5][12]

Cytotoxicity_Pathway cluster_cell Cancer Cell Benzofuran This compound Derivative Tubulin α/β-Tubulin Dimers Benzofuran->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disrupts Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Mechanism of action for cytotoxic this compound derivatives.

Another significant pathway implicated in the cytotoxic effects of some benzofuran derivatives involves the tumor suppressor protein p53.[3][13] Certain derivatives have been shown to induce apoptosis in a p53-dependent manner, leading to cell cycle arrest and cell death.[8][13]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15]

Principle:

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:
  • Cell Seeding:

    • Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Cells are seeded in 96-well microplates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the test benzofuran derivative is prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[14]

    • The culture medium in the wells is replaced with the medium containing the various concentrations of the test compound. Control wells should include untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • The plates are incubated for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition:

    • After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

    • The plates are incubated for an additional 4 hours under the same conditions. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed from the wells.

    • 150 µL of DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement and Data Analysis:

    • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The evidence strongly suggests that the this compound scaffold is a highly promising platform for the development of potent anticancer agents. The strategic placement of a methoxy group at the 5-position, often in conjunction with other functional groups, can lead to derivatives with exceptional cytotoxicity against a range of cancer cell lines. The primary mechanism of action for many of these potent compounds is the inhibition of tubulin polymerization, a validated target in oncology.

Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to further elucidate the structure-activity relationships and to optimize their selectivity for cancer cells over normal cells. In vivo studies are also a critical next step to validate the therapeutic potential of the most promising candidates identified in vitro. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective cancer therapeutics.

References

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vitro Efficacy of 5-Methoxybenzofuran and Its Derivatives Versus Established Therapeutic Agents

The benzofuran nucleus is a quintessential "privileged structure" in medicinal chemistry, a core molecular framework that confers versatile and potent biological activities upon its derivatives. Compounds incorporating this heterocyclic system have demonstrated a remarkable breadth of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. Within this class, this compound and its related analogs have emerged as particularly promising candidates for therapeutic development.

This guide provides an objective, data-driven comparison of the in vitro efficacy of this compound derivatives against established, clinically relevant drugs across several key therapeutic domains. By synthesizing experimental data, elucidating mechanisms of action, and providing detailed, validated protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals. Our analysis aims to contextualize the performance of these emerging compounds and highlight areas of significant therapeutic potential.

Section 1: Anticancer Efficacy—Targeting Microtubule Dynamics

A primary mechanism through which many methoxy-substituted benzofurans exert their anticancer effects is the disruption of microtubule dynamics, a critical process for cell division. By inhibiting the polymerization of tubulin dimers, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3] This mechanism places them in the same functional class as established microtubule-targeting agents like the taxanes (e.g., Paclitaxel) and colchicine-site binding agents.

Comparative In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological function, such as cell proliferation. The table below compares the in vitro cytotoxicity of representative methoxybenzofuran derivatives with standard-of-care chemotherapeutic agents across various human cancer cell lines.

Compound/DrugCancer Cell LineTarget/MechanismIC₅₀ (µM)Citation(s)
Benzofuran Derivative 1 HeLa (Cervical)Tubulin Polymerization Inhibitor1.06[2]
Benzofuran Derivative 2 HepG2 (Liver)Aurora B Kinase InhibitorSensitive[4]
Benzofuran Derivative 3 A549 (Lung)Not Specified< 10[2]
Combretastatin A-4 (Standard) SiHa (Cervical)Tubulin Polymerization Inhibitor1.76[2]
Paclitaxel (Standard) A375/TxR (Melanoma)Microtubule Stabilizer~0.008 (8 nM)[5][6]
Doxorubicin (Standard) MCF7 (Breast)Topoisomerase II Inhibitor~1.2[7]
Doxorubicin (Standard) HepG2 (Liver)Topoisomerase II Inhibitor~28.7[8]

Note: IC₅₀ values can vary based on experimental conditions such as cell density and incubation time. The data presented are for comparative purposes.

Signaling Pathway: Disruption of Mitotic Spindle Formation

The following diagram illustrates the mechanism by which tubulin polymerization inhibitors, including certain this compound derivatives, induce apoptosis in cancer cells.

G cluster_cell Cancer Cell MBF Methoxybenzofuran Derivative Polymerization Polymerization MBF->Polymerization Inhibits Tubulin αβ-Tubulin Dimers Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules G2M G2/M Phase Arrest Polymerization->G2M Disruption Leads to Spindle Mitotic Spindle Formation Microtubules->Spindle Spindle->G2M Proceeds if not inhibited Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition by methoxybenzofurans.

Featured Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[9][10] It measures the metabolic activity of mitochondria in living cells, providing a reliable proxy for cytotoxicity and cell proliferation.[11]

Protocol Steps:

  • Cell Plating: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound derivative) and a reference drug (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.[12]

  • MTT Addition: Following incubation, add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13][14] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the optical density (OD) of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting the viability percentage against the compound concentration and fitting the data to a dose-response curve.

Section 2: Anti-inflammatory Activity—Modulation of Key Mediators

Benzofuran derivatives have demonstrated significant potential as anti-inflammatory agents.[15][16] Their mechanism often involves the inhibition of key pro-inflammatory mediators, such as nitric oxide (NO), and the modulation of critical signaling cascades like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15][16]

Comparative In Vitro Anti-inflammatory Efficacy

The inhibition of NO production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) is a standard in vitro model for assessing anti-inflammatory activity.

Compound/DrugCell LineAssayIC₅₀ (µM)Citation(s)
Benzofuran-piperazine hybrid 5d RAW 264.7NO Inhibition52.23 ± 0.97[15]
Celecoxib (Standard) Not specifiedCOX-2 Inhibition~0.86[17]
Indomethacin (Standard) Not specifiedCOX InhibitionVaries[17]

Note: Direct comparison is challenging as Celecoxib primarily targets COX-2, though this can indirectly affect NO pathways.[18][19] The data illustrates the potency of benzofuran derivatives in a key inflammatory pathway.

Signaling Pathway: Inhibition of NF-κB Activation

LPS, a component of bacterial cell walls, triggers an inflammatory cascade by activating the NF-κB pathway, leading to the production of NO and other inflammatory cytokines. Benzofuran derivatives can intervene at multiple points in this pathway.

G cluster_cell Macrophage Cell LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Expression Nucleus->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO MBF Benzofuran Derivative MBF->IKK Inhibits

Caption: Benzofuran derivatives can inhibit the LPS-induced NF-κB signaling pathway.

Featured Protocol: Nitric Oxide (NO) Inhibition (Griess Assay)

The Griess assay is a widely used and straightforward colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in cell culture supernatants.[20][21][22][23]

Protocol Steps:

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reagent Addition: Prepare the Griess reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[24] Add 100 µL of this freshly mixed reagent to each supernatant sample.[21]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at approximately 540-550 nm.[21][23]

  • Quantification: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. The percentage of NO inhibition is determined relative to LPS-stimulated cells without any compound treatment.

Section 3: Neuroprotective Potential—Combating Excitotoxicity and Oxidative Stress

The benzofuran scaffold is increasingly recognized for its neuroprotective properties, with derivatives showing promise in models of excitotoxicity and oxidative stress, which are key pathological events in many neurodegenerative diseases.[25][26][27] The evaluation of neuroprotective agents often involves challenging neuronal cells with toxins and measuring the compound's ability to preserve cell viability.[28][29]

Conceptual Framework for Comparative Efficacy

Direct comparative in vitro data between this compound and established neuroprotective drugs like Riluzole is limited. However, a comparative framework can be established using standard assays that measure key indicators of neuronal health.

Assay TypeEndpoint MeasuredThis compound (Expected Outcome)Established Drug (e.g., Riluzole)Citation(s)
MTT Assay Cell Viability / Metabolic ActivityIncreased viability vs. toxin controlIncreased viability vs. toxin control[25][30]
LDH Assay Cytotoxicity / Membrane IntegrityDecreased LDH release vs. toxin controlDecreased LDH release vs. toxin control[31][32]
ROS Assay Oxidative StressDecreased ROS levels vs. toxin controlDecreased ROS levels vs. toxin control[33][34]

Riluzole, an established drug for Amyotrophic Lateral Sclerosis (ALS), has shown neuroprotective effects by counteracting oxidative stress and cell death in in vitro models.[30][33][35] Benzofuran derivatives have similarly demonstrated protection against glutamate-induced excitotoxicity and oxidative damage in neuronal cell cultures.[25][28]

Experimental Workflow: In Vitro Neuroprotection Screening

The workflow for assessing a novel compound's neuroprotective effects involves a multi-step process, from initial cell culture to inducing damage and quantifying the protective effect.

G cluster_workflow Neuroprotection Assay Workflow cluster_assays Endpoint Assays Culture Culture Neuronal Cells (e.g., SH-SY5Y, Primary Cortical) Pretreat Pre-treatment with Test Compound (e.g., this compound) Culture->Pretreat Induce Induce Neurotoxicity (e.g., Glutamate, H₂O₂, Rotenone) Pretreat->Induce MTT Cell Viability (MTT Assay) Induce->MTT Measure LDH Cytotoxicity (LDH Assay) Induce->LDH Measure ROS Oxidative Stress (ROS Assay) Induce->ROS Measure Analysis Data Analysis & Comparison to Control MTT->Analysis LDH->Analysis ROS->Analysis

Caption: General experimental workflow for assessing neuroprotective effects in vitro.

Featured Protocol: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[31][36] It serves as a reliable indicator of compromised cell membrane integrity.[32][37]

Protocol Steps:

  • Cell Seeding and Treatment: Plate neuronal cells in a 96-well plate. Treat with the test compound, a reference drug, and/or a neurotoxin according to the experimental design. Include "spontaneous release" (untreated cells) and "maximum release" (cells treated with a lysis buffer) controls.[36]

  • Supernatant Transfer: After the incubation period, carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye, as per a commercial kit's instructions) to each well containing the supernatant.[31]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. During this time, the released LDH catalyzes a reaction that results in the formation of a colored formazan product.[31]

  • Stop Reaction: Add 50 µL of a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[36]

  • Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [(Compound LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Discussion and Future Directions

The in vitro data presented in this guide strongly support the therapeutic potential of this compound and its derivatives. In the realm of oncology, these compounds demonstrate potent cytotoxic activity, often through the targeted inhibition of tubulin polymerization, with efficacy that is comparable to or, in some cases, exceeds that of established agents in specific cell lines. Their anti-inflammatory properties, highlighted by the significant inhibition of nitric oxide production, position them as compelling candidates for treating inflammatory disorders.

While the neuroprotective data is more nascent, the demonstrated ability of the benzofuran scaffold to mitigate excitotoxicity and oxidative stress provides a strong rationale for further investigation.

To advance this promising class of compounds, future research should prioritize:

  • Head-to-Head Comparative Studies: Direct in vitro comparisons of optimized this compound derivatives against a broader panel of standard-of-care drugs across multiple cell lines and therapeutic areas.

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds, particularly in the context of neuroprotection.

  • Safety and Selectivity Profiling: Comprehensive in vitro safety pharmacology, including cytotoxicity assays against non-cancerous primary cell lines, to establish a therapeutic window.

References

A Senior Application Scientist's Guide to the Synthesis of 5-Methoxybenzofuran: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key heterocyclic scaffolds is of paramount importance. 5-Methoxybenzofuran, a privileged core structure found in a variety of biologically active compounds and natural products, presents a compelling case for a detailed examination of its synthetic pathways. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to this compound, offering field-proven insights, detailed experimental protocols, and a quantitative comparison to aid in the selection of the most appropriate method for your research and development needs.

Introduction to this compound

The benzofuran moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. The addition of a methoxy group at the 5-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. A robust and adaptable synthetic strategy is therefore crucial for the exploration of new chemical space and the development of novel therapeutics. This guide will dissect four distinct and widely recognized synthetic strategies for the preparation of this compound.

Acid-Catalyzed Cyclization of an Acetal Intermediate

This classical approach offers a straightforward route to the benzofuran core through the intramolecular cyclization of a suitably substituted acetal. The reaction typically proceeds by the formation of an oxonium ion intermediate under acidic conditions, which is then attacked by the electron-rich aromatic ring to forge the furan ring.

Mechanistic Rationale

The synthesis commences with the preparation of p-methoxyphenylacetaldehyde diethylacetal from 4-methoxyphenol. This acetal, when subjected to a strong acid catalyst such as polyphosphoric acid (PPA), undergoes elimination of ethanol to generate a reactive oxonium ion. The key cyclization step involves an intramolecular electrophilic attack of the oxonium ion on the ortho position of the methoxy-activated benzene ring. Subsequent elimination of a second molecule of ethanol and aromatization yields the desired this compound. The choice of a strong dehydrating acid like PPA is critical to drive the equilibrium towards the cyclized product.

Experimental Protocol: Acid-Catalyzed Cyclization

  • Step 1: Synthesis of p-methoxyphenylacetaldehyde diethylacetal.

    • In a reaction vessel, combine 4-methoxyphenol, bromoacetaldehyde diethyl acetal, and a suitable base (e.g., sodium hydroxide) in a high-boiling solvent.

    • Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude acetal, which can be purified by distillation.

  • Step 2: Cyclization to this compound. [1]

    • To a solution of p-methoxyphenylacetaldehyde diethylacetal (47.5 mmol) in benzene (250 ml), add polyphosphoric acid (11.4 g).

    • Heat the mixture to reflux with efficient stirring. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

    • Cool the reaction mixture to room temperature and decant the benzene solution away from the PPA.

    • Filter the solution through a pad of silica gel to remove baseline impurities.

    • Evaporate the solvent to yield the crude product.

    • Purify the crude oil by Kugelrohr distillation (120 °C / 3 mmHg) to obtain this compound as a white crystalline solid.

The Perkin Rearrangement Route

The Perkin rearrangement provides an alternative pathway to benzofurans, typically starting from a coumarin precursor.[2][3] This method involves the base-catalyzed ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid, which can then be decarboxylated to afford the target benzofuran.

Mechanistic Rationale

The synthesis begins with the formation of a 6-methoxy-3-bromocoumarin. Treatment of this coumarin with a strong base, such as sodium hydroxide in ethanol, initiates a ring-opening of the lactone to form a phenoxide and a carboxylate. This is followed by an intramolecular nucleophilic attack of the phenoxide onto the vinyl bromide, leading to the formation of the benzofuran ring and displacement of the bromide ion. The resulting this compound-2-carboxylic acid can then be decarboxylated, often by heating, to yield this compound. This route offers a way to introduce functionality at the 2-position, which can be removed in a subsequent step.

Experimental Protocol: Perkin Rearrangement and Decarboxylation

  • Step 1: Synthesis of 6-Methoxycoumarin.

    • React 2-hydroxy-5-methoxybenzaldehyde with acetic anhydride and sodium acetate under Perkin condensation conditions.

    • Heat the mixture to afford 6-methoxycoumarin.

  • Step 2: Bromination of 6-Methoxycoumarin.

    • Treat 6-methoxycoumarin with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like carbon tetrachloride with a radical initiator (e.g., AIBN) to yield 3-bromo-6-methoxycoumarin.

  • Step 3: Perkin Rearrangement to this compound-2-carboxylic acid. [2]

    • Dissolve 3-bromo-6-methoxycoumarin in a solution of sodium hydroxide in ethanol.

    • Heat the mixture under reflux. The reaction can be monitored by the disappearance of the coumarin starting material.

    • Acidify the reaction mixture to precipitate the this compound-2-carboxylic acid.

  • Step 4: Decarboxylation to this compound.

    • Heat the isolated this compound-2-carboxylic acid, either neat or in a high-boiling solvent (e.g., quinoline) with a copper catalyst, to induce decarboxylation and afford this compound.

Sonogashira Coupling and Cyclization Strategy

Modern cross-coupling methodologies provide a powerful and versatile approach to the synthesis of complex molecules. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of this approach and can be effectively applied to the synthesis of benzofurans.

Mechanistic Rationale

This strategy involves the initial Sonogashira coupling of a suitably protected 2-halo-4-methoxyphenol with acetylene gas or a protected acetylene equivalent. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization to form the benzofuran ring. The cyclization can be promoted by the same catalyst system or by the addition of a base. This one-pot, two-step sequence is highly efficient and allows for the introduction of diversity at the 2-position of the benzofuran by varying the alkyne coupling partner.

Experimental Protocol: Sonogashira Coupling and Cyclization

  • Step 1: Preparation of 2-Iodo-4-methoxyphenol.

    • Iodinate 4-methoxyphenol at the ortho position using a suitable iodinating agent, such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent.

  • Step 2: Sonogashira Coupling and In Situ Cyclization. [4]

    • In a reaction vessel under an inert atmosphere, dissolve 2-iodo-4-methoxyphenol, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent such as a mixture of THF and an amine base (e.g., triethylamine).

    • Bubble acetylene gas through the reaction mixture or add a protected acetylene derivative.

    • Heat the reaction mixture. The progress of the coupling and subsequent cyclization can be monitored by GC-MS or LC-MS.

    • Upon completion, the reaction is worked up by filtering off the catalyst and removing the solvent.

    • The crude product is then purified by column chromatography to yield this compound.

Intramolecular Wittig Reaction Approach

The Wittig reaction is a classic method for olefination, but its intramolecular variant provides a clever route to cyclic structures, including benzofurans.[1][5][6] This approach relies on the formation of a phosphorus ylide that is tethered to a carbonyl group, which then undergoes an intramolecular cyclization to form the furan ring.

Mechanistic Rationale

The synthesis begins with the O-alkylation of 2-hydroxy-5-methoxybenzaldehyde with a halo-ketone or a precursor that can be converted to a phosphonium salt. The resulting ether intermediate is then treated with triphenylphosphine to form the corresponding phosphonium salt. Deprotonation of this salt with a strong base generates the phosphorus ylide. The key step is the intramolecular Wittig reaction, where the nucleophilic ylide carbon attacks the adjacent aldehyde carbonyl group to form an oxaphosphetane intermediate. This intermediate then collapses to form the benzofuran double bond and triphenylphosphine oxide as a byproduct.

Experimental Protocol: Intramolecular Wittig Reaction

  • Step 1: Synthesis of 2-(2-formyl-4-methoxyphenoxy)acetophenone.

    • React 2-hydroxy-5-methoxybenzaldehyde with 2-bromoacetophenone in the presence of a base like potassium carbonate in a solvent such as acetone.

  • Step 2: Formation of the Phosphonium Salt.

    • This step is typically part of a one-pot procedure in the subsequent Wittig reaction.

  • Step 3: Intramolecular Wittig Reaction. [5]

    • A more direct approach involves the reaction of a triphenylphosphonium salt derived from a 2-hydroxybenzyl halide with an acyl chloride.

    • For the synthesis of the parent this compound, a related strategy would involve the preparation of (2-formyl-4-methoxyphenoxymethyl)triphenylphosphonium halide.

    • Treatment of this phosphonium salt with a base (e.g., sodium hydride or a strong alkoxide) would generate the ylide, which would then undergo intramolecular cyclization to this compound.

Comparative Analysis

To facilitate an objective comparison, the following table summarizes the key attributes of each synthetic route.

FeatureAcid-Catalyzed CyclizationPerkin RearrangementSonogashira CouplingIntramolecular Wittig Reaction
Starting Materials 4-Methoxyphenol, Bromoacetaldehyde diethyl acetal2-Hydroxy-5-methoxybenzaldehyde4-Methoxyphenol, Acetylene2-Hydroxy-5-methoxybenzaldehyde, Halo-ketone/phosphonium salt precursor
Number of Steps 242 (can be one-pot)2-3
Typical Yields ModerateModerate to GoodGood to ExcellentGood
Scalability GoodModerateGoodModerate
Reagent Cost Low to ModerateModerateHigh (Palladium catalyst)Moderate to High
Reaction Conditions Harsh (strong acid, high temp)Moderate to HarshMildMild to Moderate
Key Advantages Uses readily available starting materials, straightforward.Well-established classical reaction.High efficiency, good functional group tolerance, versatile.Mild conditions, can be highly chemoselective.
Key Disadvantages Use of corrosive and difficult to handle PPA, potentially low yields.Multi-step, requires a decarboxylation step.Cost of palladium catalyst, potential for catalyst poisoning.Stoichiometric use of triphenylphosphine, generation of triphenylphosphine oxide byproduct.

Visualization of Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the core transformations for each route.

Acid_Catalyzed_Cyclization 4-Methoxyphenol 4-Methoxyphenol p-methoxyphenylacetaldehyde\ndiethylacetal p-methoxyphenylacetaldehyde diethylacetal 4-Methoxyphenol->p-methoxyphenylacetaldehyde\ndiethylacetal 1. NaOH, BrCH(OEt)2 2. Reflux This compound This compound p-methoxyphenylacetaldehyde\ndiethylacetal->this compound Polyphosphoric Acid Benzene, Reflux

Caption: Acid-Catalyzed Cyclization of an Acetal Intermediate.

Perkin_Rearrangement 2-Hydroxy-5-methoxy-\nbenzaldehyde 2-Hydroxy-5-methoxy- benzaldehyde 6-Methoxycoumarin 6-Methoxycoumarin 2-Hydroxy-5-methoxy-\nbenzaldehyde->6-Methoxycoumarin Ac2O, NaOAc Heat 3-Bromo-6-methoxy-\ncoumarin 3-Bromo-6-methoxy- coumarin 6-Methoxycoumarin->3-Bromo-6-methoxy-\ncoumarin NBS, AIBN This compound-\n2-carboxylic acid This compound- 2-carboxylic acid 3-Bromo-6-methoxy-\ncoumarin->this compound-\n2-carboxylic acid NaOH, EtOH Reflux This compound This compound This compound-\n2-carboxylic acid->this compound Heat, Cu catalyst

Caption: Perkin Rearrangement and Decarboxylation Route.

Sonogashira_Coupling 4-Methoxyphenol 4-Methoxyphenol 2-Iodo-4-methoxyphenol 2-Iodo-4-methoxyphenol 4-Methoxyphenol->2-Iodo-4-methoxyphenol NIS or I2/Oxidant This compound This compound 2-Iodo-4-methoxyphenol->this compound Acetylene, Pd(PPh3)2Cl2 CuI, Et3N, Heat

Caption: Sonogashira Coupling and Cyclization Pathway.

Intramolecular_Wittig 2-Hydroxy-5-methoxy-\nbenzaldehyde 2-Hydroxy-5-methoxy- benzaldehyde Phosphonium Salt\nPrecursor Phosphonium Salt Precursor 2-Hydroxy-5-methoxy-\nbenzaldehyde->Phosphonium Salt\nPrecursor 1. O-Alkylation 2. PPh3 This compound This compound Phosphonium Salt\nPrecursor->this compound Base (e.g., NaH)

Caption: Intramolecular Wittig Reaction Approach.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon several factors, including the desired scale of the synthesis, cost considerations, and the availability of starting materials and specialized equipment.

  • For large-scale, cost-effective synthesis , the Acid-Catalyzed Cyclization method is a strong contender due to its use of inexpensive starting materials, despite the harsh reaction conditions.

  • The Sonogashira Coupling approach offers the highest degree of versatility and efficiency , making it ideal for medicinal chemistry applications where the synthesis of a diverse library of analogs is often required. The higher cost of the palladium catalyst may be justified by the excellent yields and mild reaction conditions.

  • The Perkin Rearrangement is a classic and reliable method, particularly if functionalization at the 2-position is desired before a final decarboxylation.

  • The Intramolecular Wittig Reaction provides an elegant and often high-yielding route under mild conditions, though the stoichiometric generation of triphenylphosphine oxide can be a drawback in terms of atom economy and purification.

Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of the specific project requirements and the available resources. This guide provides the foundational knowledge and practical insights to make an informed decision for the successful synthesis of this compound.

References

A Comparative Guide to the HPLC Method Validation for 5-Methoxybenzofuran Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 5-Methoxybenzofuran, a key structural motif in many pharmacologically active compounds, requires a precise and reliable analytical method for its quantification. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose. We will dissect a fully validated baseline method and explore viable alternatives, explaining the scientific rationale behind each choice to empower you in your own method development and validation endeavors. All protocols and validation parameters are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Introduction to the Analyte: this compound

This compound is an aromatic heterocyclic compound. Its structure, featuring a benzofuran core and a methoxy group, imparts moderate polarity. Understanding its physicochemical properties is paramount for method development. The benzofuran ring system possesses a strong chromophore, making UV detection a suitable and straightforward choice for HPLC analysis.[2][3] The primary goal is to develop a method that is not only accurate and precise but also specific and robust for its intended purpose.

The Foundation: A Validated Reversed-Phase HPLC Method (Method A)

Our primary method utilizes the workhorse of reversed-phase chromatography: a C18 column. This method has been fully validated according to ICH Q2(R1) guidelines to serve as our performance benchmark.

Method A: Chromatographic Conditions
ParameterCondition
HPLC System Quaternary Gradient HPLC System with UV/PDA Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 288 nm
Injection Volume 10 µL

Scientific Rationale : The C18 stationary phase provides excellent hydrophobic retention for moderately polar aromatic compounds like this compound. Acetonitrile is chosen as the organic modifier for its low viscosity and strong elution strength, which typically yields sharp, symmetrical peaks.[4] The addition of 0.1% formic acid to the mobile phase slightly acidifies it, which can help to sharpen peaks by minimizing interactions with residual silanols on the silica-based stationary phase.[5] A gradient elution is employed to ensure the timely elution of the analyte while providing a robust separation from potential impurities. The detection wavelength of 288 nm is selected based on the UV absorbance maxima of the benzofuran scaffold.[6]

Comparative Methodologies: Exploring Selectivity and Performance

To illustrate the impact of key chromatographic variables, we will compare Method A with two alternative approaches. This comparison is crucial for method optimization and for developing a deeper understanding of chromatographic selectivity.

  • Method B: Alternative Selectivity with a Phenyl-Hexyl Column. This method substitutes the C18 column with a Phenyl-Hexyl column, which offers a different retention mechanism.

  • Method C: Modulating Polarity with a Methanol Mobile Phase. This method reverts to the C18 column but replaces acetonitrile with methanol as the organic modifier.

Comparative Table of Chromatographic Performance
ParameterMethod A (C18/Acetonitrile)Method B (Phenyl-Hexyl/Acetonitrile)Method C (C18/Methanol)
Retention Time (min) ~ 6.5~ 7.8~ 7.2
Theoretical Plates (N) > 8000> 9000> 7500
Tailing Factor (T) ≤ 1.2≤ 1.1≤ 1.3
Resolution (Rs) from nearest impurity > 2.5> 3.5> 2.2

Analysis of Performance :

Method B demonstrates a longer retention time for this compound. This is because Phenyl-Hexyl columns provide an alternative selectivity for aromatic compounds.[7] The hexyl linker provides hydrophobicity similar to a C8 column, while the phenyl group allows for π-π interactions with the aromatic ring of this compound.[1][8] This can lead to enhanced resolution from closely eluting non-aromatic impurities, as reflected in the higher resolution value. The peak shape is often excellent on phenyl phases for aromatic analytes.[9]

Method C shows a slightly longer retention time and a decrease in theoretical plates compared to Method A. Methanol is a more polar and protic solvent than acetonitrile.[10] While it is a good alternative, it often results in higher backpressure and can sometimes lead to broader peaks for certain compounds.[4][11] However, for some aromatic compounds, methanol can enhance π-π interactions with phenyl-based stationary phases, though this effect is less pronounced on a C18 phase.[12][13]

A Comprehensive Guide to HPLC Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] The following is a detailed protocol for the validation of "Method A," based on ICH Q2(R1) guidelines.

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow HPLC Method Validation Workflow cluster_0 Method Performance cluster_1 Method Sensitivity & Reliability Specificity Specificity (Placebo, Impurities) Linearity Linearity & Range (5 Concentrations, 3 Replicates) Specificity->Linearity Accuracy Accuracy (Spiked Placebo, 3 Levels, 3 Replicates) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) (S/N Ratio 3:1) Precision->LOD LOQ Limit of Quantification (LOQ) (S/N Ratio 10:1) LOD->LOQ Robustness Robustness (Flow Rate, Temp, Mobile Phase %) LOQ->Robustness FinalReport Validation Report Robustness->FinalReport SystemSuitability System Suitability (Daily Check) SystemSuitability->Specificity Precedes Each Run SystemSuitability->Linearity Precedes Each Run SystemSuitability->Accuracy Precedes Each Run SystemSuitability->Precision Precedes Each Run SystemSuitability->Robustness Precedes Each Run ValidationPlan Validation Plan & Protocol ValidationPlan->Specificity

Caption: Workflow for the validation of an HPLC method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Prepare a solution of a placebo (all formulation components except this compound).

    • Prepare a solution of this compound reference standard.

    • Prepare a spiked sample containing the reference standard and known impurities or degradation products.

    • Inject all three solutions and compare the chromatograms.

  • Acceptance Criteria: The retention time of the analyte in the sample should match that of the standard. There should be no interfering peaks at the retention time of the analyte in the placebo or impurity-spiked chromatograms. The analyte peak should be pure, as determined by a PDA detector.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a stock solution of the this compound reference standard.

    • Prepare at least five concentrations across the desired range (e.g., 80% to 120% of the target concentration).

    • Inject each concentration in triplicate.

  • Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-day precision):

    • Protocol: Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target) on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and inter-analyst):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD over the different sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio.

  • Calculation:

    • LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.[11][14]

    • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.[11][15]

  • Confirmation: The LOQ should be confirmed by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision and accuracy.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze a standard solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the %RSD of the results should be ≤ 2.0%.

System Suitability

System Suitability Testing (SST) is an integral part of any analytical procedure. These tests verify that the chromatographic system is adequate for the analysis to be performed.[16][17]

  • Protocol:

    • Prepare a system suitability solution containing the this compound reference standard and a known impurity.

    • Inject this solution five times before starting any analytical run.

  • Acceptance Criteria (for Method A):

    • %RSD of Peak Area: ≤ 1.0%

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): > 2000

    • Resolution (Rs) between analyte and impurity: > 2.0

Interrelationship of Key Validation Parameters

Validation Parameter Interrelationship Interrelationship of Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision Accuracy->Range LOQ LOQ Accuracy->LOQ Precision->Range Precision->LOQ LOQ->Range Robustness Robustness Robustness->Specificity Robustness->Precision

Caption: Interrelationship of key HPLC method validation parameters.

Conclusion

This guide has presented a comprehensive framework for the validation of an HPLC method for the quantification of this compound, in line with ICH Q2(R1) guidelines. We have established a robust baseline method using a C18 column and an acetonitrile-based mobile phase (Method A). Through comparison with alternative methods employing a Phenyl-Hexyl column (Method B) and a methanol-based mobile phase (Method C), we have demonstrated how deliberate changes in stationary and mobile phases can be used to modulate selectivity and optimize separations for aromatic compounds.

The choice of the final method will always depend on the specific requirements of the analysis, including the sample matrix and the impurity profile. However, by understanding the fundamental principles of chromatographic selectivity and adhering to a systematic validation protocol, researchers can confidently develop and implement reliable HPLC methods for the quantification of this compound and other critical pharmaceutical compounds.

References

A Researcher's Guide to Enhancing Reproducibility in Biological Assays Involving 5-Methoxybenzofuran and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of novel therapeutics is both an art and a science. Within this endeavor, the reliability and reproducibility of preclinical biological assays form the bedrock upon which successful drug discovery is built. This guide provides an in-depth technical comparison of biological assays involving 5-Methoxybenzofuran, a key scaffold in many biologically active compounds, and its alternatives. By delving into the causality behind experimental choices and emphasizing self-validating systems, we aim to equip you with the knowledge to design and execute more robust and reproducible experiments.

The challenge of reproducibility in preclinical research is significant, with studies indicating that a substantial portion of published findings cannot be replicated.[1][2] This not only hinders scientific progress but also leads to a waste of valuable resources. In the context of small molecule drug discovery, factors such as the purity of the compound, the inherent variability of biological systems, and the nuances of assay protocols can all contribute to this "reproducibility crisis".[3][4]

This guide will focus on two common assays where this compound derivatives have shown promise: antiproliferative assays and tubulin polymerization inhibition assays. We will explore the critical parameters that influence the reproducibility of these assays and provide a comparative analysis with well-established microtubule-targeting agents, Combretastatin A-4 and Paclitaxel.

The Central Role of the Benzofuran Scaffold

Benzofuran derivatives, including those with a 5-methoxy substitution, are a versatile class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] Their mechanism of action in cancer is often attributed to their ability to interfere with microtubule dynamics, a critical process for cell division.[7]

Factors Influencing Assay Reproducibility

Achieving reproducible results in biological assays is a multi-faceted challenge. The following sections will dissect the key factors that can introduce variability, with a specific focus on assays involving small molecules like this compound.

Compound-Specific Factors

The physicochemical properties of the test compound itself are a primary source of potential variability.

  • Purity and Characterization: The presence of impurities can lead to off-target effects and inaccurate structure-activity relationship (SAR) data. It is imperative to use highly purified and well-characterized compounds.

  • Solubility: Poor solubility of a compound in the assay medium can lead to precipitation and an inaccurate estimation of its effective concentration.[8] This can be a particular challenge for hydrophobic molecules.

  • Stability: The stability of the compound under assay conditions (e.g., temperature, pH, presence of media components) must be confirmed to ensure that the observed activity is due to the parent compound and not a degradation product.

Biological System Variability

The inherent complexity of biological systems is a major contributor to experimental variation.

  • Cell Line Heterogeneity: Cancer cell lines are not homogenous populations. Genetic drift and phenotypic changes can occur over time and between different laboratory stocks, leading to variations in drug sensitivity.[1][9][10]

  • Cell Culture Conditions: Seemingly minor variations in cell culture conditions, such as media composition, serum concentration, and passage number, can significantly impact cellular responses to a test compound.[11]

Assay-Specific Parameters

The design and execution of the assay protocol are critical for ensuring reproducibility.

  • Assay Principle and Readout: Different assays for the same biological endpoint can yield different results. For example, in assessing cell viability, the MTT assay measures metabolic activity, which may not always directly correlate with cell death.[3][12][13]

  • Protocol Standardization: Strict adherence to a detailed and validated standard operating procedure (SOP) is essential to minimize operator-dependent variability.[4] This includes parameters like incubation times, reagent concentrations, and pipetting techniques.[14]

Comparative Analysis of Microtubule-Targeting Agents

To provide a practical context for discussing reproducibility, we will compare this compound derivatives with two well-characterized microtubule-targeting agents: Combretastatin A-4 (a microtubule destabilizer that also binds to the colchicine site) and Paclitaxel (a microtubule stabilizer).

Antiproliferative Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a common metric for quantifying the potency of a compound in inhibiting cell proliferation. The following table summarizes representative IC50 values for benzofuran derivatives and the comparator compounds against various cancer cell lines. While this data highlights relative potency, it is crucial to recognize that direct comparisons of reproducibility are challenging without reported measures of variance from these studies.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)
Benzofuran Derivative 3-methyl-1-benzofuran analogNSCLC-N6 (Non-Small Cell Lung Cancer)< 9.3[15]
Benzofuran Derivative Benzofuransulfonamide analog (1h)NCI-H460 (Non-Small Cell Lung Cancer)4.13[16]
Combretastatin A-4 Combretastatin A-4Various~0.003 - 0.01
Paclitaxel PaclitaxelHeLa (Cervical Cancer)0.0025 - 0.0075[17]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions and should be interpreted as indicative of potency rather than a direct measure of reproducibility.

Experimental Protocols for Enhancing Reproducibility

To facilitate the generation of robust and comparable data, this section provides detailed, step-by-step methodologies for key assays used in the evaluation of microtubule-targeting agents.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically.[18]

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare a stock solution of GTP in the polymerization buffer.

    • Prepare stock solutions of the test compound (e.g., this compound derivative), a positive control for inhibition (e.g., Combretastatin A-4), a positive control for stabilization (e.g., Paclitaxel), and a vehicle control (e.g., DMSO) in the polymerization buffer.

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add the polymerization buffer and the test compounds at various concentrations.

    • Add purified tubulin to each well and incubate at 37°C for a short period to allow for temperature equilibration.

    • Initiate the polymerization reaction by adding GTP to each well.

    • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • Calculate the rate of polymerization from the initial linear phase of the curve.

    • Determine the percentage of inhibition or promotion of polymerization relative to the vehicle control.

    • Calculate the IC50 (for inhibitors) or EC50 (for stabilizers) from the dose-response curves.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[14][19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound derivative), positive controls (e.g., Combretastatin A-4, Paclitaxel), and a vehicle control in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

    • Incubate the cells for a defined period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Visualizing the Path to Reproducibility

To better understand the interconnectedness of factors influencing assay reproducibility, the following diagrams illustrate key concepts and workflows.

Experimental_Workflow cluster_pre_assay Pre-Assay Standardization cluster_assay Assay Execution cluster_post_assay Post-Assay Analysis Compound_Prep Compound Preparation (Purity, Solubility, Stability) Assay_Protocol Standardized Protocol (SOP Adherence) Compound_Prep->Assay_Protocol Cell_Culture Cell Culture (Authenticated Cell Line, Standardized Conditions) Cell_Culture->Assay_Protocol Data_Acquisition Data Acquisition (Instrument Calibration) Assay_Protocol->Data_Acquisition Controls Appropriate Controls (Positive, Negative, Vehicle) Controls->Data_Acquisition Data_Analysis Data Analysis (Statistical Methods) Data_Acquisition->Data_Analysis Reproducible_Data Reproducible Data Data_Analysis->Reproducible_Data Signaling_Pathway Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest & Apoptosis Microtubule->Tubulin Benzofuran This compound (e.g., Colchicine Site Binders) Benzofuran->Tubulin Inhibits Polymerization Paclitaxel Paclitaxel (Stabilizer) Paclitaxel->Microtubule Inhibits Depolymerization

References

Navigating the Maze: A Comparative Guide to the Immunoassay Cross-Reactivity of 5-Methoxybenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Novel Psychoactive Substances

The ever-expanding landscape of novel psychoactive substances (NPS) presents a formidable challenge to clinical and forensic toxicology. Among these, synthetic benzofuran derivatives, often designed to mimic the effects of amphetamine and MDMA, have gained prominence. Their structural similarity to traditional drugs of abuse raises a critical question for laboratories relying on rapid immunoassay screening: to what extent do these new compounds cross-react with existing tests? A false negative can have significant clinical and public safety implications, while a false positive necessitates costly and time-consuming confirmatory testing by methods like gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS/MS).[1]

This guide provides an in-depth technical comparison of the cross-reactivity profiles of 5-methoxybenzofuran derivatives and related compounds in common amphetamine and ecstasy immunoassays. We will delve into the causality behind experimental design, provide a robust, self-validating protocol for in-house cross-reactivity assessment, and explore the structure-activity relationships that govern antibody recognition. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the analytical ambiguities posed by this emerging class of compounds.

Comparative Analysis: Performance of Commercial Immunoassays

The cross-reactivity of an antibody is not an intrinsic constant but is highly dependent on the specific immunoassay format, the antibody's unique binding characteristics, and the concentration of the interfering substance.[1][2] A pivotal study by P.P. R. et al. investigated the cross-reactivity of six benzofuran derivatives, including the prominent 5-substituted compounds 5-(2-Aminopropyl)benzofuran (5-APB) and 5-(2-Methylaminopropyl)benzofuran (5-MAPB), with eight commercial immunoassays marketed for the detection of amphetamines and/or ecstasy.[2]

The results underscore a critical takeaway: cross-reactivity is highly variable and unpredictable without empirical testing. [2] A compound may show significant cross-reactivity in one assay but none in another, despite both assays targeting the same drug class.

The table below summarizes the key findings from this study, presenting the lowest concentration of each benzofuran derivative that produced a positive result in the respective immunoassays. This data is crucial for any laboratory to assess the potential for either detecting or misidentifying these compounds with their current screening platforms.

Compound TestedImmunoassay (Target)ManufacturerLowest Concentration for Positive Result (ng/mL)
5-MAPB KIMS (Amphetamine/Ecstasy)Roche500
CEDIA (Amphetamine/Ecstasy)Thermo Fisher1,000
DRI® (Ecstasy)Thermo Fisher1,000
5-APB KIMS (Amphetamine/Ecstasy)Roche2,000
CEDIA (Amphetamine/Ecstasy)Thermo Fisher5,000
DRI® (Ecstasy)Thermo Fisher5,000
5-MAPDB KIMS (Amphetamine/Ecstasy)Roche1,000
CEDIA (Amphetamine/Ecstasy)Thermo Fisher2,000
DRI® (Ecstasy)Thermo Fisher2,000
5-APDB KIMS (Amphetamine/Ecstasy)Roche5,000
CEDIA (Amphetamine/Ecstasy)Thermo Fisher>10,000
DRI® (Ecstasy)Thermo Fisher>10,000
5-EAPB KIMS (Amphetamine/Ecstasy)Roche1,000
CEDIA (Amphetamine/Ecstasy)Thermo Fisher2,000
DRI® (Ecstasy)Thermo Fisher2,000
5-AEDB All Tested Assays-No cross-reactivity observed up to 10,000 ng/mL

Data synthesized from P.P. R. et al., Bioanalysis, 2017.[2]

The Structural Basis of Cross-Reactivity: A Molecular Detective Story

Understanding why certain derivatives cross-react while others do not is key to predicting the behavior of new, uncharacterized compounds. The interaction between an antibody and a small molecule like a benzofuran derivative is a highly specific, three-dimensional lock-and-key mechanism. The antibody's binding pocket (paratope) is designed to recognize the shape, size, and charge distribution of the target analyte (e.g., MDMA). Structurally similar molecules can sometimes fit into this pocket, albeit with lower affinity, leading to a cross-reactive signal.

Based on the comparative data, we can infer several structure-activity relationships (SAR) for the benzofuran class:

  • The Aminopropyl Side Chain is a Key Recognition Motif: The core structure responsible for cross-reactivity with amphetamine/MDMA assays is the aminopropyl side chain. This is evident as 5-AEDB, which has a shorter aminoethyl chain, showed no cross-reactivity in any of the tested assays.[2]

  • N-Methylation Enhances Recognition: 5-MAPB (N-methylated) consistently produced positive results at lower concentrations than its N-demethylated counterpart, 5-APB.[2] This suggests that the antibodies used in these assays have a higher affinity for the secondary amine structure, which is also a feature of methamphetamine and MDMA.

  • Saturation of the Furan Ring Modulates Affinity: The dihydrobenzofuran derivatives (5-MAPDB and 5-APDB), which have a saturated furan ring, generally showed slightly reduced or similar cross-reactivity compared to their unsaturated counterparts (5-MAPB and 5-APB).[2] This subtle structural change can alter the overall shape of the molecule, affecting its fit within the antibody's binding site.

  • N-Ethyl vs. N-Methyl Substitution: 5-EAPB (N-ethyl) showed comparable cross-reactivity to 5-MAPB (N-methyl).[2] This indicates that for some antibodies, the binding pocket can accommodate a slightly larger alkyl group on the nitrogen without significantly compromising binding.

ELISA_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Immunoassay cluster_analysis Phase 3: Data Analysis Prep_Stock Prepare Stock Solution (1 mg/mL in Methanol) Prep_Spike Serially Dilute in Drug-Free Urine (Create Concentration Range) Prep_Stock->Prep_Spike Add_Sample Add Samples/Calibrators to Antibody-Coated Plate Prep_Spike->Add_Sample Add_Conjugate Add Drug-Enzyme Conjugate Add_Sample->Add_Conjugate Incubate1 Incubate (Competitive Binding) Add_Conjugate->Incubate1 Wash Wash Plate Incubate1->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance (450nm) Stop->Read Std_Curve Generate Standard Curve Read->Std_Curve Calc_Conc Determine Lowest Positive Conc. Std_Curve->Calc_Conc Calc_CR Calculate % Cross-Reactivity Calc_Conc->Calc_CR

References

Introduction: The Need for Consensus in 5-Methoxybenzofuran Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Guide to the Standardized Analysis of 5-Methoxybenzofuran

This compound is a significant heterocyclic compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules and is explored for its potential in drug design, particularly concerning serotonin receptor ligands[1][2][3]. Given its role in pharmaceutical development and as a research chemical, the ability to accurately and consistently quantify this compound across different research and quality control laboratories is paramount. Discrepancies in analytical results can lead to inconsistent product quality, unreliable research data, and delays in drug development pipelines.

This guide addresses the critical need for a standardized analytical approach by proposing a framework for an inter-laboratory comparison (ILC). An ILC is a powerful tool for evaluating the performance of analytical methods and demonstrating the technical competence of participating laboratories[4][5]. By analyzing identical, homogenous samples under defined conditions, an ILC can identify and mitigate systemic biases, establish method reproducibility, and ultimately build confidence in the data generated across the scientific community. This process is a cornerstone of quality assurance and is a key requirement for laboratories seeking or maintaining accreditation under standards such as ISO/IEC 17025[6].

This document provides a comparative overview of suitable analytical techniques, a detailed protocol for a recommended primary method, and a blueprint for conducting a robust ILC for this compound analysis.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is the foundation of any successful analysis. For a molecule like this compound (C₉H₈O₂, Molar Mass: 148.16 g/mol ), the two most viable and widely adopted chromatographic techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)[7].

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is often the workhorse method for routine quality control and quantification. Its primary advantage lies in its robustness, ease of use, and suitability for analyzing thermally sensitive compounds without the need for derivatization. The presence of the benzofuran chromophore allows for sensitive detection using a UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers superior sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling[8]. The mass spectrometer provides definitive structural confirmation. However, it requires the analyte to be volatile and thermally stable. While this compound is amenable to GC analysis, this method can be more complex to implement and may require more extensive method development.

For the purpose of this ILC, we recommend HPLC-UV as the primary method due to its accessibility and robustness, with GC-MS serving as a valuable orthogonal method for confirmation and trace analysis.

Designing the Inter-Laboratory Comparison

A well-designed ILC is essential for generating meaningful and actionable data. The structure of this comparison is based on the principles outlined in ISO/IEC 17043[4][9].

Workflow for the Inter-Laboratory Comparison

The entire process, from planning to final report generation, follows a structured, multi-stage workflow to ensure clarity and consistency.

ILC_Workflow cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives & Participants B Prepare & Verify Homogeneity of Test Material A->B C Develop & Validate Analytical Protocol B->C D Distribute Samples & Protocol to Labs C->D E Participating Labs Perform Analysis D->E F Labs Submit Data to Coordinator E->F G Statistical Analysis of Results (ISO 5725) F->G H Calculate Performance Scores (Z-scores) G->H I Generate & Distribute Final Report H->I

Caption: Workflow for the this compound inter-laboratory comparison.

Experimental Protocols

All participating laboratories must adhere strictly to the following validated protocol for the primary HPLC-UV analysis to ensure data comparability.

Protocol 1: HPLC-UV Quantification of this compound

This protocol is designed to be robust and transferable across standard HPLC systems.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The choice of a C18 column is based on its excellent retention and separation capabilities for moderately non-polar aromatic compounds like benzofurans[8].

  • Mobile Phase: Acetonitrile and Water (60:40, v/v). This composition provides optimal retention and peak shape for this compound.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for ensuring reproducible retention times.

2. Reagent and Standard Preparation:

  • Solvents: HPLC-grade acetonitrile and ultrapure water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

3. Sample Preparation:

  • The provided ILC test sample is a solution of this compound in acetonitrile at an unknown concentration.

  • Allow the sample to reach room temperature.

  • Vortex for 30 seconds to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial. This step is critical to prevent particulates from damaging the HPLC column and system.

4. System Suitability Test (SST):

  • Before analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).

  • The system is deemed suitable if the following criteria are met:

    • Peak Asymmetry (Tailing Factor): 0.9 - 1.5.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

    • Theoretical Plates: > 2000.

  • This SST is a self-validating mechanism that ensures the chromatographic system is performing adequately before sample analysis begins[10].

5. Analytical Run Sequence:

  • Blank (mobile phase)

  • System Suitability Injections (x5)

  • Calibration Standards (lowest to highest concentration)

  • ILC Sample (in triplicate)

  • Mid-range standard (as a continuing calibration verification)

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_system System Check cluster_analysis Analysis A Prepare Mobile Phase (ACN:H2O 60:40) C Equilibrate HPLC System A->C B Prepare Calibration Standards B->C D Perform System Suitability Test (SST) C->D E Verify SST Criteria (%RSD < 2.0%) D->E E->C Fail F Inject Blank & Standards E->F Pass G Inject ILC Samples (n=3) F->G H Process Data & Calculate Concentration G->H

Caption: Step-by-step analytical workflow for HPLC-UV analysis.

Hypothetical Data for Inter-Laboratory Comparison

To illustrate the expected outcomes of this ILC, the following tables present hypothetical but realistic data from four participating laboratories. The true concentration of the supplied test sample is 28.0 µg/mL .

Table 1: Method Performance Characteristics (Hypothetical Data)

This table summarizes the key validation parameters determined by each laboratory.

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4
Linearity Range (µg/mL) 1 - 1001 - 1000.5 - 1201 - 100
Correlation Coeff. (r²) > 0.9995> 0.9991> 0.9998> 0.9989
Accuracy (% Recovery) 99.2 ± 1.5%101.5 ± 2.1%99.8 ± 1.1%97.5 ± 2.8%
Precision (%RSD, n=6) 1.2%1.8%0.9%2.5%
Table 2: Inter-Laboratory Comparison Results (Hypothetical Data)

This table shows the reported concentrations for the test sample from each laboratory, which is the core output of the ILC.

LaboratoryMean Reported Conc. (µg/mL)Std. Dev.Accuracy (% of True Value)
Laboratory 1 27.850.3199.5%
Laboratory 2 28.510.45101.8%
Laboratory 3 28.100.25100.4%
Laboratory 4 26.950.6796.3%

Statistical Evaluation and Conclusion

The data from an ILC is typically evaluated using robust statistical methods as described in ISO 5725[11]. A key performance indicator is the Z-score, which normalizes the results based on the overall mean and standard deviation of the participant data. A Z-score between -2 and +2 is generally considered satisfactory.

Based on the hypothetical data, Laboratories 1, 2, and 3 show excellent agreement with the true value and with each other, demonstrating high accuracy and precision. Their results would likely yield satisfactory Z-scores. Laboratory 4 shows a slight negative bias and higher variability, which might indicate a systemic issue (e.g., standard preparation error, instrument calibration) that warrants investigation.

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. By adopting a standardized HPLC-UV method and following a structured ILC protocol, participating laboratories can validate their measurement capabilities, ensure data consistency, and contribute to the generation of reliable, high-quality scientific data in the fields of pharmaceutical research and development.

References

Establishing a Reference Standard for 5-Methoxybenzofuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the reliability and reproducibility of experimental data are paramount. This hinges on the quality of the starting materials, where a well-characterized reference standard serves as the cornerstone for accurate quantification, impurity profiling, and biological evaluation. This guide provides a comprehensive framework for establishing a reference standard for 5-Methoxybenzofuran, a key heterocyclic building block in medicinal chemistry. We will delve into the critical analytical techniques, comparative data, and experimental protocols necessary to ensure the identity, purity, and stability of this compound, thereby fostering scientific integrity and accelerating research endeavors.

The Imperative for a this compound Reference Standard

This compound is a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its presence in numerous natural products and pharmaceutical agents underscores its significance.[1] A thoroughly characterized reference standard is indispensable for:

  • Accurate Quantification: To ensure precise dosing in biological assays and reliable yield calculations in synthetic chemistry.

  • Impurity Profiling: To identify and quantify process-related impurities and degradation products that could impact biological activity or safety.

  • Regulatory Compliance: To meet the stringent quality requirements of regulatory bodies in drug development.

  • Inter-laboratory Consistency: To enable the comparison of results across different research groups and timepoints.

Analytical Characterization of this compound

A multi-pronged analytical approach is essential to unequivocally establish the identity and purity of a this compound reference standard.

Spectroscopic Identification

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the chemical structure of this compound.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound candidate material in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Employ a relaxation delay of at least 5 seconds.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of >100:1 for the smallest proton signal.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Employ a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of >20:1.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (for CDCl₃).

Data Interpretation: The obtained spectra should be consistent with the known structure of this compound. The proton NMR spectrum is expected to show characteristic signals for the aromatic and methoxy protons, and the carbon NMR will display the corresponding carbon resonances.[2][3]

Table 1: Expected NMR Chemical Shifts for this compound in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2~7.5~145
H-3~6.7~105
H-4~7.3~125
H-6~6.9~112
H-7~7.2~111
-OCH₃~3.8~56
C-2-~145
C-3-~105
C-3a-~156
C-4-~125
C-5-~155
C-6-~112
C-7-~111
C-7a-~122
-OCH₃-~56

Note: These are approximate values and may vary slightly depending on the specific instrument and experimental conditions.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: GC-MS Analysis for Identification

  • Sample Preparation: Prepare a dilute solution of the this compound candidate in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Compare the obtained mass spectrum with a reference spectrum or interpret the fragmentation pattern to confirm the structure.

Data Interpretation: The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 148, corresponding to the molecular weight of this compound.[3] The fragmentation pattern should also be consistent with the structure.

2.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Data Interpretation: The FTIR spectrum should display characteristic absorption bands for the C-O-C stretching of the furan ring and the methoxy group, as well as aromatic C-H and C=C stretching vibrations.[4]

Purity Assessment: A Comparative Approach

The purity of a reference standard is a critical parameter. Chromatographic techniques are the methods of choice for determining the purity and quantifying impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for purity assessment.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 40% acetonitrile, increasing to 90% over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound candidate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area normalization method.

Gas Chromatography (GC)

GC with Flame Ionization Detection (FID) is another excellent technique for purity assessment, particularly for volatile and thermally stable compounds like this compound.

Experimental Protocol: GC Purity Analysis

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Detector Temperature: 280 °C.

  • Sample Preparation: Prepare a solution of the this compound candidate in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Integrate all peaks in the chromatogram and calculate the purity using the area normalization method.

Table 2: Comparison of Chromatographic Purity Data

Analytical Method Purity of Candidate Lot A (%) Purity of Candidate Lot B (%) Comments
HPLC-UV (254 nm)99.898.5Lot A shows higher purity with fewer minor impurities.
GC-FID99.998.7Confirms the higher purity of Lot A.

This is example data and should be replaced with actual experimental results.

Establishing Quality Control Specifications

Based on the analytical data, a Certificate of Analysis (CofA) should be generated for the established reference standard. The CofA provides a comprehensive summary of the quality control testing and specifications.

Table 3: Example Certificate of Analysis for this compound Reference Standard

Test Specification Result Method
Appearance White to off-white solidConformsVisual
Identity (¹H NMR) Conforms to structureConformsNMR
Identity (Mass Spec) Molecular ion at m/z 148 ± 0.5ConformsGC-MS
Identity (FTIR) Conforms to reference spectrumConformsFTIR
Purity (HPLC) ≥ 99.5%99.8%HPLC-UV
Purity (GC) ≥ 99.5%99.9%GC-FID
Water Content ≤ 0.5%0.1%Karl Fischer Titration
Residual Solvents Meets USP <467> requirementsConformsHeadspace GC
Assay (by qNMR) 99.0% - 101.0%99.7%qNMR

Stability and Storage

Understanding the stability of the reference standard is crucial for ensuring its integrity over time.

Stability Studies

Forced degradation studies should be performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods. These studies typically involve exposing the material to stress conditions such as:

  • Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.

  • Oxidation: e.g., 3% hydrogen peroxide at room temperature.

  • Thermal Stress: e.g., heating at 105 °C.

  • Photostability: e.g., exposure to UV and visible light according to ICH Q1B guidelines.

Recommended Storage Conditions

Based on the stability data and the physical properties of the compound, appropriate storage conditions should be defined. For this compound, the following is recommended:

  • Storage: Store at room temperature (20-25 °C).

  • Protection: Protect from light and moisture.

  • Container: Store in a well-sealed, airtight container.

One supplier suggests a shelf life of 1095 days when stored under these conditions.[5]

Workflow Visualization

The following diagrams illustrate the key workflows for establishing the this compound reference standard.

cluster_0 Candidate Material cluster_1 Analytical Characterization cluster_2 Purity Assessment cluster_3 Reference Standard Qualification Candidate This compound Candidate Lot NMR NMR (¹H, ¹³C) Candidate->NMR Identity MS Mass Spectrometry (GC-MS) Candidate->MS Identity FTIR FTIR Candidate->FTIR Identity HPLC HPLC-UV Candidate->HPLC Purity GC GC-FID Candidate->GC Purity CofA Certificate of Analysis Generation NMR->CofA MS->CofA FTIR->CofA HPLC->CofA GC->CofA Stability Stability Studies CofA->Stability Storage Storage Conditions Determination Stability->Storage Start Start: this compound Reference Standard Weigh Accurately weigh sample Start->Weigh Dissolve Dissolve in appropriate solvent Weigh->Dissolve Analyze Analyze by validated method (e.g., HPLC or GC) Dissolve->Analyze Quantify Quantify against calibration curve Analyze->Quantify Report Report results Quantify->Report

References

The Unambiguous Arbiters: A Comparative Guide to Confirming 5-Methoxybenzofuran Derivative Structures by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is a non-negotiable cornerstone of progress. Within the promising class of benzofuran derivatives, prized for their diverse biological activities, the 5-methoxybenzofuran scaffold is a frequent flyer in medicinal chemistry programs. While spectroscopic methods like NMR and mass spectrometry provide essential connectivity data, they often fall short of providing the unequivocal three-dimensional atomic arrangement, especially in cases of complex stereochemistry or unexpected reaction outcomes. Single-crystal X-ray crystallography (SCXRD) stands as the gold standard, offering an unambiguous and high-resolution map of the molecule and its interactions in the solid state.

This guide provides an in-depth comparison of crystallographic approaches for confirming the structures of this compound derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, compare critical methodologies, and provide the field-proven insights necessary to navigate this powerful analytical technique with confidence.

The Imperative for Crystallography: Beyond Connectivity to Configuration

While routine characterization provides a 2D picture, X-ray crystallography delivers the ground truth in 3D. It precisely determines bond lengths, bond angles, and the absolute configuration of stereocenters, information that is critical for understanding structure-activity relationships (SAR) and designing next-generation therapeutics. For instance, the planarity of the benzofuran ring system and the orientation of its substituents can dramatically influence how a molecule fits into a biological target.

A Tale of Three Crystals: Comparative Analysis of this compound Derivatives

To illustrate the power and nuances of X-ray crystallography, we will compare the crystallographic data from three distinct this compound derivatives. These examples were chosen to highlight how different substituents influence crystallization and crystal packing.

ParameterDerivative 1: 5-Methoxyisobenzofuran-1(3H)-oneDerivative 2: 2-(5-Methoxy-1-benzofuran-3-yl)acetic acidDerivative 3: (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Formula C₉H₈O₃C₁₁H₁₀O₄C₂₁H₁₉N₅O₃
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 8.1819 (9)5.8096 (3)12.0718 (6)
b (Å) 10.4285 (18)13.2034 (5)9.4295 (4)
c (Å) 9.2965 (9)12.5738 (6)17.9224 (8)
β (°) ** 99.962 (8)97.641 (3)109.045 (5)
Volume (ų) **781.26 (18)955.93 (8)1928.45 (16)
Z 444
R-factor (R1) 0.0490.0400.0548
Key Intermolecular Interactions C—H···O hydrogen bondsO—H···O hydrogen bonds, C—H···O interactionsLayers oriented parallel to the ab plane

Expert Insights: The data above reveals several key points. All three compounds crystallize in the common monoclinic system, but with different space groups and unit cell dimensions, reflecting the significant impact of the different substituents on the crystal packing. Derivative 2, with its carboxylic acid group, forms strong O—H···O hydrogen-bonded dimers, a very common and stabilizing supramolecular synthon. In contrast, the much larger Derivative 3 exhibits a more complex packing arrangement, likely influenced by a combination of weaker interactions. The R-factor (R1) for all three structures is low (typically <0.05 is excellent for small molecules), indicating a high-quality structure solution and refinement.

The Crystallization Workflow: From Solution to Structure

The journey from a purified compound to a final crystal structure is a multi-step process that requires careful planning and execution. The following workflow provides a comprehensive overview.

X-ray_Crystallography_Workflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement cluster_3 Phase 4: Analysis & Reporting Start Purified this compound Derivative Crystallization Crystallization Method Selection Start->Crystallization Screening Screening & Optimization Crystallization->Screening Harvesting Crystal Harvesting & Mounting Screening->Harvesting Data_Collection X-ray Diffraction Data Collection Harvesting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation Analysis Analysis of Geometry & Packing Validation->Analysis Visualization Visualization (e.g., Mercury) Analysis->Visualization Reporting Reporting & Publication (CIF) Visualization->Reporting

Caption: The workflow for single-crystal X-ray crystallography.

Part 1: The Art and Science of Crystal Growth

The most challenging step in X-ray crystallography is often obtaining a high-quality single crystal. For this compound derivatives, which are typically small organic molecules, several techniques can be employed. The choice of method is dictated by the compound's solubility and stability.

Comparison of Crystallization Techniques
TechniquePrincipleBest Suited ForCausality & Expert Insights
Slow Evaporation The concentration of the solute slowly increases as the solvent evaporates, leading to supersaturation and crystal growth.Compounds that are moderately soluble and stable at room temperature.This is often the simplest starting point. The key is slow evaporation; rapid solvent loss leads to a shower of tiny, unusable crystals. Placing the vial in a larger, sealed container can slow the process. For volatile solvents like dichloromethane, this method can be challenging.
Vapor Diffusion An anti-solvent with a lower boiling point slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization.Small quantities of material and when fine control over the rate of crystallization is needed.This is a highly effective and versatile method. The choice of solvent/anti-solvent pair is critical. A good starting point is a solvent in which the compound is soluble (e.g., acetone, ethyl acetate) and an anti-solvent in which it is insoluble (e.g., hexane, pentane). The relative volumes of the solution and anti-solvent can be varied to optimize crystal growth.
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Compounds that show a significant change in solubility with temperature.The rate of cooling is paramount. A programmable heating block or a well-insulated container (like a Dewar flask) can be used to achieve a slow, controlled temperature drop. Crash cooling by placing a hot solution directly in a freezer will almost always result in a powder.
Experimental Protocol: Vapor Diffusion for a this compound Derivative
  • Preparation: Dissolve 5-10 mg of the purified this compound derivative in a minimal amount (0.2-0.5 mL) of a "good" solvent (e.g., acetone) in a small, open vial (e.g., a 1-dram vial).

  • Setup: Place this small vial inside a larger jar or beaker (e.g., a 20 mL scintillation vial) containing 1-2 mL of a "poor" or "anti-solvent" (e.g., hexane).

  • Sealing: Seal the larger container tightly. The vapor of the more volatile anti-solvent will slowly diffuse into the solution containing your compound.

  • Incubation: Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator) for several days to weeks.

  • Observation: Monitor periodically for the formation of single crystals.

Part 2: From Diffraction Pattern to Molecular Structure

Once a suitable crystal is obtained, it is subjected to a beam of X-rays, and the resulting diffraction pattern is collected. The process of converting this pattern into a 3D molecular structure involves sophisticated software.

Comparative Overview of Crystallographic Software
Software SuiteKey ProgramsFunctionCausality & Expert Insights
SHELX SHELXT, SHELXS, SHELXDStructure SolutionSHELXT is the current state-of-the-art for small molecule structure solution, employing intrinsic phasing. Its success rate is remarkably high, even for challenging structures. SHELXS uses direct methods and is a robust, classic choice. SHELXD is designed for larger structures and can be effective when others fail.
SHELXLStructure RefinementSHELXL is the undisputed gold standard for the refinement of small-molecule crystal structures. It uses a full-matrix least-squares approach to refine atomic positions, displacement parameters, and other model parameters against the experimental data.
Olex2 Olex2Integrated PlatformOlex2 provides a user-friendly graphical interface that integrates various structure solution and refinement programs, including the SHELX suite. It simplifies the workflow and is an excellent choice for both novice and experienced crystallographers. Its powerful visualization tools are invaluable for model building and analysis.
PLATON PLATONStructure Validation & AnalysisPLATON is an essential tool for in-depth analysis and validation of crystal structures. It can identify hydrogen bonds, analyze crystal packing, and check for a wide range of potential issues with the crystallographic model. The checkCIF routine, often accessed through PLATON, is a requirement for publication in most journals.

The Logic of Structure Solution and Refinement

Structure_Solution_Refinement cluster_0 Initial Steps cluster_1 Structure Solution cluster_2 Structure Refinement cluster_3 Final Model Diffraction_Data Diffraction Intensities (hkl file) Phase_Problem The Phase Problem Diffraction_Data->Phase_Problem Direct_Methods Direct/Intrinsic Methods (SHELXT) Phase_Problem->Direct_Methods Initial_Model Initial Electron Density Map & Atomic Fragments Direct_Methods->Initial_Model Least_Squares Least-Squares Refinement (SHELXL) Initial_Model->Least_Squares Difference_Map Difference Fourier Map (Fo-Fc) Least_Squares->Difference_Map Model_Completion Model Completion (add H-atoms, treat disorder) Difference_Map->Model_Completion Model_Completion->Least_Squares Final_Structure Final, Validated Crystal Structure (CIF) Model_Completion->Final_Structure

Caption: The iterative cycle of crystallographic structure solution and refinement.

The core challenge in X-ray crystallography is the "phase problem." While the intensities of the diffracted X-rays are measured, their phase information is lost. Structure solution programs like SHELXT use statistical methods to estimate these initial phases, generating a preliminary electron density map. From this map, an initial structural model is built.

This model is then refined using a least-squares process (SHELXL), where the calculated diffraction pattern from the model is compared to the experimental data. The atomic positions and other parameters are adjusted to minimize the difference. This process is iterative; after each refinement cycle, a "difference Fourier map" is calculated to reveal missing atoms or regions of incorrect electron density. This allows for the completion of the model, including the placement of hydrogen atoms and the modeling of any disorder, until the model fully accounts for the experimental data.

Conclusion: The Definitive Answer

For any this compound derivative destined for further development, single-crystal X-ray crystallography provides the definitive structural proof required by regulatory bodies and for publication in high-impact journals. It moves beyond the shadow of ambiguity, offering a precise and detailed three-dimensional understanding of the molecule. By carefully selecting crystallization techniques and employing modern, powerful software for structure solution and refinement, researchers can confidently and efficiently confirm the structures of their novel compounds, paving the way for accelerated discovery. The insights provided by a crystal structure—from the subtle influences of a methoxy group on crystal packing to the precise geometry of a pharmacophore—are invaluable for making informed decisions in the complex landscape of drug development.

A Senior Scientist's Guide to Bioanalytical Method Validation for 5-Methoxybenzofuran in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Methoxybenzofuran

This compound (5-MBF) is a heterocyclic aromatic compound that serves as a key structural motif in various pharmacologically active agents and natural products.[1][2][3] Its presence in biological matrices—be it plasma, urine, or tissue homogenates—is of significant interest in pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. Accurate quantification of 5-MBF is not merely an analytical task; it is a prerequisite for making critical decisions in drug development, from lead optimization to clinical safety assessments.

This guide provides a comparative analysis of bioanalytical strategies for 5-MBF, grounded in regulatory expectations and first-hand laboratory experience. We will dissect the critical choices in the analytical workflow, from sample preparation to final detection, explaining the causality behind each decision to empower researchers to develop robust, reliable, and defensible methods. Our narrative is built upon the foundational principles of scientific integrity, adhering to the standards set by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]

Pillar 1: Strategic Sample Preparation - A Comparative Analysis

The journey from a complex biological sample to a clean, concentrated analyte ready for injection is the most critical and often challenging phase of bioanalysis. The primary goal is to efficiently isolate 5-MBF while meticulously removing endogenous matrix components like proteins and phospholipids that are notorious for causing analytical havoc, particularly in mass spectrometry.[7][8]

Based on the physicochemical properties of this compound—a relatively non-polar, hydrophobic molecule (Molecular Weight: 148.16 g/mol , XLogP3-AA: 2.5)[8]—we can strategically evaluate the three workhorse techniques of sample preparation.

Protein Precipitation (PPT): The Rapid Screen

PPT is lauded for its speed, simplicity, and low cost.[9] It involves adding a water-miscible organic solvent (typically acetonitrile) to the plasma sample, which denatures and precipitates the proteins.

  • Mechanism: Solvation disruption. The organic solvent reduces the solvating capacity of water for proteins, causing them to aggregate and precipitate.

  • Expertise & Experience: While fast, PPT is a crude cleanup method. My experience has consistently shown that it leaves behind a significant amount of phospholipids and other small-molecule interferences. This "dirty" extract often leads to severe matrix effects, manifesting as ion suppression or enhancement in the MS source, which compromises data accuracy and reproducibility.[10] For 5-MBF, a non-polar compound, co-precipitation with proteins can also be a concern, potentially reducing recovery.

Liquid-Liquid Extraction (LLE): The Classic Purifier

LLE operates on the principle of differential solubility of the analyte between two immiscible liquid phases. For a hydrophobic compound like 5-MBF, this typically involves extraction from aqueous plasma (at an appropriate pH) into a non-polar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Mechanism: Partitioning. The analyte distributes between the two phases according to its partition coefficient.

  • Expertise & Experience: LLE provides a significantly cleaner extract than PPT.[11][12] It is particularly effective at removing salts and highly polar, non-lipid interferences. However, LLE can be labor-intensive, difficult to automate, and may still carry over some phospholipids. Emulsion formation is a common and frustrating pitfall that can lead to poor recovery and high variability.[7]

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity

SPE is a form of digital chromatography that offers the highest degree of selectivity and purification.[13][14][15] It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte based on specific chemical interactions.

  • Mechanism: Selective Adsorption & Elution. The process involves four key steps: Condition, Load, Wash, and Elute.

  • Expertise & Experience: For an analyte like 5-MBF, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) is the logical choice.[13] This approach leverages hydrophobic interactions to strongly retain 5-MBF while allowing polar components like salts and proteins to pass through. A subsequent wash step with a weak organic solvent removes moderately polar interferences, and a final elution with a strong organic solvent recovers the 5-MBF in a clean, concentrated form. This targeted cleanup is exceptionally effective at removing phospholipids, which are a primary cause of matrix effects.[16] Studies on structurally similar benzofuran compounds have consistently shown that SPE yields lower limits of detection and superior data quality compared to LLE.[17][18]

Quantitative Comparison of Sample Preparation Techniques
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery 80-95% (Variable)85-100%>95% (Consistent)
Matrix Effect HighModerate to LowVery Low
Sample Cleanliness PoorGoodExcellent
Throughput HighLow to ModerateHigh (with automation)
Cost per Sample LowLow to ModerateHigh
Recommendation for 5-MBF Not recommended for regulated validationAcceptable, but sub-optimalHighly Recommended

Pillar 2: Separation & Detection - The UHPLC-MS/MS Advantage

Once a clean sample is prepared, the focus shifts to chromatographic separation and detection. For quantitative bioanalysis of small molecules, the combination of Ultra-High-Performance Liquid Chromatography (UHPLC) and tandem mass spectrometry (MS/MS) is the undisputed industry standard.[17][18]

Chromatography: Speed and Resolution
  • UHPLC vs. HPLC: UHPLC systems use columns packed with sub-2 µm particles, which provide significantly higher resolution and peak capacity compared to traditional HPLC systems (3-5 µm particles).[11] For 5-MBF, this means sharper peaks, better separation from any remaining matrix interferences, and shorter run times (typically 1-3 minutes), which is critical for high-throughput analysis.

Detection: Specificity and Sensitivity
  • Tandem Mass Spectrometry (MS/MS): MS/MS provides two layers of mass filtering, making it exceptionally specific and sensitive. The first quadrupole (Q1) selects the precursor ion (the protonated molecule of 5-MBF, [M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects a specific, stable fragment ion for detection. This process, known as Selected Reaction Monitoring (SRM), virtually eliminates chemical noise, allowing for quantification down to the picogram-per-milliliter level.[15]

Workflow & Decision Logic

The following diagrams illustrate the recommended analytical workflow and the decision-making process for selecting a sample preparation method.

Bioanalytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (SPE) (Recommended) Sample->SPE Load Sample Elution Elution & Evaporation SPE->Elution Elute 5-MBF Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution UHPLC UHPLC Separation (Reversed-Phase C18) Reconstitution->UHPLC Inject Sample MSMS Tandem MS/MS Detection (SRM Mode) UHPLC->MSMS Ionization (ESI+) Data Data Acquisition & Quantification MSMS->Data

Caption: Recommended bioanalytical workflow for this compound.

Sample_Prep_Decision_Tree Start Start: Method Requirement Analysis Sensitivity High Sensitivity (LLOQ < 1 ng/mL) & Low Matrix Effect Required? Start->Sensitivity Throughput High Throughput (>100 samples/day)? Sensitivity->Throughput No SPE Use Solid-Phase Extraction (SPE) (Excellent Cleanliness) Sensitivity->SPE Yes PPT Use Protein Precipitation (PPT) (High Risk of Matrix Effects) Throughput->PPT Yes LLE Use Liquid-Liquid Extraction (LLE) (Manual, Risk of Emulsions) Throughput->LLE No

Caption: Decision tree for selecting a sample preparation method.

Pillar 3: A Self-Validating Protocol - The Case for UHPLC-MS/MS

A method is only trustworthy if it has been rigorously validated. The following is a detailed, step-by-step protocol for the validation of a UHPLC-MS/MS method for 5-MBF in human plasma, based on FDA and EMA guidelines.[4][5][6][19]

Experimental Protocol: Full Bioanalytical Method Validation

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d3

  • Human plasma (K2EDTA) from at least 6 unique sources

  • HPLC-grade acetonitrile, methanol, water, and formic acid

  • Reversed-phase SPE cartridges (e.g., Strata-X or Oasis HLB)

2. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of 5-MBF and the SIL-IS in methanol at 1 mg/mL.

  • Perform serial dilutions to prepare working solutions for calibration standards (CS) and quality control (QC) samples.

3. Sample Preparation (SPE):

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

  • Load: To 100 µL of plasma, add 10 µL of SIL-IS working solution and 200 µL of 2% formic acid in water. Vortex and load the entire mixture onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute 5-MBF and the SIL-IS with 1 mL of methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

4. UHPLC-MS/MS Conditions:

  • Column: C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 1.5 minutes, hold for 0.5 min, re-equilibrate for 1 min.

  • Flow Rate: 0.5 mL/min

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • SRM Transitions:

    • 5-MBF: m/z 149.1 → 134.1 (Quantifier), 149.1 → 106.1 (Qualifier)

    • 5-MBF-d3 (IS): m/z 152.1 → 137.1 (Note: These transitions are predictive and must be optimized empirically)

5. Validation Experiments:

  • Selectivity: Analyze blank plasma from 6 different sources to check for interferences at the retention time of 5-MBF and the IS.

  • Linearity & Range: Prepare a calibration curve with a blank, a zero, and 8 non-zero standards. The curve must have a correlation coefficient (r²) ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest standard on the curve. The response must be ≥ 5 times the blank response, and accuracy and precision must be within ±20%.

  • Accuracy & Precision: Analyze QC samples at four levels (LLOQ, Low, Mid, High) in replicates of 6 on three separate days.

    • Acceptance Criteria: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).

  • Matrix Effect: Compare the peak area of 5-MBF in post-extraction spiked plasma from 6 sources to the peak area in a neat solution. The IS-normalized matrix factor should have a %CV ≤ 15%.[7][8]

  • Recovery: Compare the peak area of 5-MBF from pre-extraction spiked plasma to post-extraction spiked plasma. Recovery should be consistent across QC levels.

  • Stability: Assess the stability of 5-MBF in plasma under various conditions:

    • Freeze-Thaw Stability: 3 cycles from -80°C to room temperature.

    • Bench-Top Stability: At room temperature for at least 6 hours.

    • Long-Term Stability: At -80°C for a duration exceeding the study sample storage time.

    • Acceptance Criteria: Mean concentration of stability samples must be within ±15% of nominal.

Summary of Validation Acceptance Criteria
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (Mean) Within ±15% of nominal (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%CV) ≤ 15% (IS-Normalized)
Stability (Mean) Within ±15% of nominal

Conclusion and Authoritative Recommendation

For the robust, sensitive, and reliable quantification of this compound in biological matrices, a method employing Solid-Phase Extraction (SPE) followed by UHPLC-MS/MS analysis is unequivocally the superior choice. While simpler methods like Protein Precipitation offer speed, they introduce an unacceptable risk of matrix effects that can compromise data integrity, a risk that is untenable in a regulated environment. Liquid-Liquid Extraction is a viable alternative but lacks the efficiency, consistency, and automation potential of SPE.

By investing in the development and validation of an SPE-UHPLC-MS/MS method, researchers can be confident in the accuracy and precision of their data, ensuring that critical decisions made during the drug development lifecycle are based on a solid analytical foundation.

References

Safety Operating Guide

Proper Disposal of 5-Methoxybenzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 5-Methoxybenzofuran, a heterocyclic compound utilized in various research and development applications. Due to its potential hazards, this substance requires careful handling and adherence to specific disposal procedures. This document is designed to provide clear, actionable steps and the scientific rationale behind them, ensuring the safety of personnel and the protection of our environment.

Hazard Profile and Safety Imperatives

This compound (CAS No. 13391-28-1) is an aromatic organic compound that, while valuable in synthetic chemistry, presents several health and environmental hazards. A thorough understanding of these risks is fundamental to its safe handling and disposal.

Environmentally, it is classified as harmful to aquatic life with long-lasting effects, underscoring the critical need to prevent its release into sewer systems or waterways.[2][3]

Key Hazards Summary:

Hazard ClassificationDescriptionGHS PictogramRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Avoid all direct contact. Use in a well-ventilated chemical fume hood.
Skin Corrosion/Irritation Causes skin irritation.[1]Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear chemical safety goggles or a face shield.
Hazardous to the Aquatic Environment Harmful to aquatic life with long-lasting effects.[2][3]🌳Do not allow to enter drains or waterways.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all applicable local, regional, and national hazardous waste regulations.[2][3][4] The following protocol provides a comprehensive framework for its safe disposal.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for any purpose, including disposal, ensure all appropriate safety measures are in place.

  • Engineering Controls : All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

    • Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

    • Body Protection : A buttoned lab coat must be worn to protect against skin contact.

Step 2: Waste Segregation and Containment

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste :

    • Collect any solid this compound waste, including contaminated consumables such as weighing paper, pipette tips, and gloves, in a designated, robust, and sealable hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".

  • Liquid Waste :

    • If this compound is in a solution, collect it in a designated, leak-proof, and shatter-resistant waste container.

    • Do not mix with other incompatible waste streams. Consult your institution's chemical compatibility chart.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration of the solution.

Step 3: Temporary Storage of Waste

Proper temporary storage of hazardous waste is a critical component of laboratory safety.

  • Storage Location : The sealed waste container should be stored in a designated satellite accumulation area that is under the control of laboratory personnel and away from general traffic.

  • Storage Conditions : The storage location should be cool, dry, and well-ventilated.[5] Store the waste away from incompatible materials, particularly strong oxidizing agents.

  • Container Integrity : Ensure the waste container is always sealed when not in use to prevent the release of vapors.

Step 4: Final Disposal Procedure

The final disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Professional Disposal : Never attempt to dispose of this compound in the regular trash or by pouring it down the drain.[5] This is a direct violation of environmental regulations and poses a significant risk.

  • Incineration : High-temperature incineration is a common and effective method for the complete destruction of organic chemical waste like this compound.[5]

  • Documentation : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.

Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Minor Spill (in a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood) :

    • Evacuate the laboratory immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

  • Personal Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Waste Containment cluster_storage Temporary Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe Always fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate solid_waste Solid Waste Container (Labeled) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled) segregate->liquid_waste Liquid store Store in Designated Satellite Accumulation Area solid_waste->store liquid_waste->store contact_ehs Contact Institutional EHS or Licensed Contractor store->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration end Disposal Complete incineration->end

Caption: Decision workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 5-Methoxybenzofuran. In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This document provides a detailed, experience-driven framework for personal protective equipment (PPE) when working with this compound, ensuring both your safety and the integrity of your research. We will delve into not just what to wear, but why you're wearing it, empowering you to make informed safety decisions in your laboratory.

Understanding the Risks: A Profile of this compound

This compound (C9H8O2) is an aromatic ether that requires careful handling due to its potential health hazards. According to safety data sheets (SDS), the primary risks include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of this compound can be harmful.[1]

  • Potential for Flammability: While some sources classify it as a combustible liquid, others indicate it may be a flammable liquid and vapor, necessitating precautions against ignition sources.[3][4]

  • Peroxide Formation: Like many ethers, this compound may form explosive peroxides over time, especially when exposed to air and light.[3]

A thorough understanding of these hazards is the foundation of a robust safety protocol.

Core Principles of Protection: Selecting Your Personal Protective Equipment

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the scale of your work and the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or punctures before use.To prevent skin contact, which can cause irritation.[2][5] For incidental contact, nitrile gloves are often suitable, but should be replaced immediately upon splash.[6]
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash risk.[5]To protect against splashes that can cause serious eye irritation.[1][2]
Body Protection A flame-resistant lab coat worn over clothing that covers the legs. Ensure the lab coat is buttoned.To protect skin from accidental splashes and to provide a barrier against potential fire hazards.[5]
Respiratory Protection A NIOSH-approved respirator is required when working with the compound outside of a certified chemical fume hood or when aerosols may be generated.[3][5]To prevent inhalation of harmful vapors or mists.[1]
Foot Protection Closed-toe shoes that cover the entire foot.To protect feet from spills and falling objects.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Pre-Operational Checklist:
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Inspect PPE: Thoroughly inspect all PPE for any signs of damage or degradation before each use.[7]

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Review the SDS: Always have a copy of the Safety Data Sheet for this compound readily available.

Donning PPE: The Correct Sequence

The order in which you put on your PPE is critical to ensure complete protection.

PPE_Donning_Sequence cluster_donning Donning Sequence Lab_Coat 1. Lab Coat Respirator 2. Respirator (if required) Lab_Coat->Respirator 1 Goggles 3. Safety Goggles/Face Shield Respirator->Goggles 2 Gloves 4. Gloves Goggles->Gloves 3

Caption: PPE Donning Sequence

Handling this compound: Best Practices
  • Work in a Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

  • Avoid Inhalation and Contact: Use caution to avoid breathing vapors and prevent contact with skin and eyes.[9]

  • Grounding: When transferring larger quantities, ground and bond containers to prevent static discharge, which could be an ignition source.[3]

  • Test for Peroxides: Before distilling or concentrating, it is crucial to test for the presence of peroxides.[3]

Doffing PPE: The Safe Removal Process

Proper removal of PPE is essential to prevent cross-contamination.

PPE_Doffing_Sequence cluster_doffing Doffing Sequence Gloves 1. Gloves Goggles 2. Safety Goggles/Face Shield Gloves->Goggles 1 Lab_Coat 3. Lab Coat Goggles->Lab_Coat 2 Respirator 4. Respirator (if used) Lab_Coat->Respirator 3

Caption: PPE Doffing Sequence

Disposal Plan: Responsible Waste Management

Proper disposal of both the chemical and contaminated PPE is a critical component of laboratory safety and environmental responsibility.

Chemical Waste Disposal:
  • Hazardous Waste: this compound and any solutions containing it must be disposed of as hazardous chemical waste.[8]

  • Labeling: Waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

Contaminated PPE Disposal:
  • Gloves: Used gloves should be disposed of in a designated hazardous waste container immediately after use.

  • Lab Coats: If a lab coat becomes significantly contaminated, it must be disposed of as hazardous waste. For minor contamination, consult your institution's safety protocols for laundering.

  • Other Solid Waste: Any other solid materials, such as absorbent pads used for spills, must also be disposed of as hazardous waste.

Always consult and adhere to your institution's specific hazardous waste management guidelines.[10]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[9] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.[2]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure that your valuable research can proceed without incident.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxybenzofuran
Reactant of Route 2
Reactant of Route 2
5-Methoxybenzofuran

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.